Product packaging for 29-Hydroxyfriedelan-3-one(Cat. No.:CAS No. 39903-21-4)

29-Hydroxyfriedelan-3-one

Cat. No.: B1154516
CAS No.: 39903-21-4
M. Wt: 442.7 g/mol
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Description

29-Hydroxyfriedelan-3-one is a friedelane-type pentacyclic triterpenoid, a hydroxy derivative of the well-studied compound Friedelin (friedelan-3-one). Friedelin itself is known to be isolated from a diverse range of plant genera, including those in the families Celastraceae, Asteraceae, and Euphorbiaceae, as well as from mosses and lichen . This compound is provided as a high-purity standard for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. As a member of the friedelane triterpenoid class, this compound is of significant interest in pharmacological research. Friedelane triterpenoids have demonstrated a wide spectrum of promising biological activities in scientific studies. These include notable anti-inflammatory, antioxidant, and antimicrobial properties . Furthermore, research on this class of compounds has shown potential for anticancer effects through cytotoxic activity against various cancer cell lines, as well as neuroprotective and hepatoprotective capacities . The specific hydroxy modification at the C-29 position may influence its bioavailability, metabolic profile, and mechanism of action, making it a valuable compound for structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents. Researchers can utilize this compound for in vitro assays to investigate its specific molecular targets and mechanisms, such as its interplay with key inflammatory pathways or its role in inducing apoptosis in malignant cells. Given that over 400 friedelane triterpenoids have been identified, each with unique biological profiles, this compound represents a key candidate for expanding the understanding of this pharmacologically rich class of natural products .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H50O2 B1154516 29-Hydroxyfriedelan-3-one CAS No. 39903-21-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R,4aS,6aS,6aS,6bR,8aS,11R,12aR,14aS,14bS)-11-(hydroxymethyl)-4,4a,6a,6b,8a,11,14a-heptamethyl-2,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O2/c1-20-21(32)8-9-22-27(20,4)11-10-23-28(22,5)15-17-30(7)24-18-25(2,19-31)12-13-26(24,3)14-16-29(23,30)6/h20,22-24,31H,8-19H2,1-7H3/t20-,22+,23-,24+,25+,26+,27+,28-,29+,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAOCHKKFDYTOII-MGIZKUGISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)CO)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)CC[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4C[C@](CC5)(C)CO)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301311302
Record name 3-Oxo-29-hydroxyfriedelane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301311302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39903-21-4
Record name 3-Oxo-29-hydroxyfriedelane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39903-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Oxo-29-hydroxyfriedelane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301311302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unveiling 29-Hydroxyfriedelan-3-one: A Technical Guide to Its Natural Sources, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the naturally occurring triterpenoid, 29-Hydroxyfriedelan-3-one. The document details its primary botanical sources, presents quantitative data on its isolation, outlines a comprehensive experimental protocol for its extraction and purification, and explores its potential biological activities and associated signaling pathways. This information is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources and Quantitative Analysis

This compound has been predominantly isolated from plant species belonging to the Celastraceae family. Phytochemical studies have identified its presence in the leaves and stems of these plants. The concentration of this compound can vary depending on the plant species, geographical location, and the specific part of the plant utilized for extraction.

A notable source of this compound is Salacia grandifolia, a plant native to the Atlantic Forest regions of Brazil.[1][2] Another documented source is Euonymus hederaceus, a shrub widely distributed in China that is used in traditional medicine.[3][4][5]

The following table summarizes the quantitative yield of this compound from a documented natural source.

Plant SpeciesPlant PartStarting Material (g)Yield of this compound (mg)Percentage Yield (%)Reference
Salacia grandifoliaLeaves384.5 (dried powder)11.10.0029[1]

Experimental Protocols: Extraction and Isolation

The isolation of this compound from its natural sources typically involves a multi-step process of extraction and chromatographic separation. The following protocol is a detailed methodology adapted from the successful isolation of the compound from Salacia grandifolia leaves.[1]

Plant Material Preparation

The leaves of the source plant (e.g., Salacia grandifolia) are first air-dried at room temperature to a constant weight. The dried leaves are then ground into a fine powder to increase the surface area for efficient solvent extraction.

Solvent Extraction

The powdered plant material (384.5 g) is subjected to maceration with hexane.[1] The plant material is soaked in the solvent for a specified period, typically with occasional agitation, to allow for the dissolution of the desired compounds. The process is usually repeated multiple times to ensure exhaustive extraction.

Fractionation

The resulting hexane extract is concentrated under reduced pressure using a rotary evaporator. The concentrated extract is then subjected to column chromatography over silica gel. A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. For the isolation of this compound, a hexane/ethyl acetate solvent system is utilized.[1] Fractions are collected and monitored by Thin Layer Chromatography (TLC).

Purification

Fractions showing the presence of the target compound, as indicated by TLC analysis, are combined and subjected to further purification. This may involve repeated column chromatography using a finer mesh silica gel and a more refined solvent gradient. The final purification of this compound from Salacia grandifolia was achieved using a hexane/ethyl acetate (8:2 v/v) eluent.[1]

Structure Elucidation

The identity and purity of the isolated this compound are confirmed using various spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are used to determine the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Biological Activities and Signaling Pathways

Friedelane triterpenoids, the class of compounds to which this compound belongs, have been reported to exhibit a range of biological activities. While specific studies on the signaling pathways of this compound are limited, research on related friedelane triterpenoids provides insights into their potential mechanisms of action.

These compounds have demonstrated anti-inflammatory, and insulin-sensitizing properties.[6][7][8] The anti-inflammatory effects of some friedelane-type triterpenoids are mediated through the regulation of key signaling pathways in immune cells.[7][8] For instance, some of these compounds have been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in macrophages by modulating pathways such as NF-κB, Nrf2, and MAPKs (JNK, p38, and ERK).[7]

Furthermore, some friedelane triterpenoids have been investigated for their cytotoxic activity against various cancer cell lines.[9][10] However, the cytotoxic activity of this compound has not been extensively studied. One study on Salacia grandifolia reported low cytotoxic activity for the evaluated friedelane triterpenes against THP-1 and K-562 leukemia cell lines.[1]

Below is a generalized diagram illustrating a potential anti-inflammatory signaling pathway that could be modulated by friedelane triterpenoids.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK MAPK_Pathway MAPK Pathway (JNK, p38, ERK) MyD88->MAPK_Pathway IκB IκB IKK->IκB phosphorylates NFκB NFκB IκB->NFκB releases NFκB_IκB NF-κB/IκB Complex NFκB_n NF-κB NFκB->NFκB_n translocates Friedelane_Triterpenoid This compound (Hypothesized) Friedelane_Triterpenoid->IKK Friedelane_Triterpenoid->MAPK_Pathway Inflammatory_Genes Inflammatory Gene Transcription NFκB_n->Inflammatory_Genes

Hypothesized anti-inflammatory pathway of this compound.

This diagram illustrates the potential inhibitory effect of this compound on the Toll-like receptor 4 (TLR4) signaling pathway, which is a key pathway in the inflammatory response.

Conclusion

This compound represents a promising natural product with potential therapeutic applications. This guide has provided a consolidated resource on its natural origins, methods for its isolation, and an overview of the biological activities associated with its structural class. Further research is warranted to fully elucidate the specific pharmacological properties and mechanisms of action of this compound, which could pave the way for its development as a novel therapeutic agent.

References

29-Hydroxyfriedelan-3-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

29-Hydroxyfriedelan-3-one is a naturally occurring pentacyclic triterpenoid belonging to the friedelane class of compounds.[1] It has been isolated from various plant species, including Tripterygium hypoglaucum, Celastrus vulcanicola, and Salacia chinensis.[1] Triterpenoids, as a class, are known for their diverse and significant pharmacological activities, which include anti-inflammatory, antioxidant, anticancer, and antimicrobial effects. This technical guide provides a detailed overview of this compound, including its chemical identity, physicochemical properties, experimental protocols for its isolation and biological evaluation, and insights into its potential mechanisms of action.

Chemical Identity and Synonyms

The compound is systematically identified by its CAS Registry Number and a variety of synonyms used in chemical literature.

  • CAS Registry Number: 39903-21-4[1][2][3][4]

  • Synonyms:

    • 3-Oxo-29-hydroxyfriedelane[4]

    • 29-hydroxyfriedelin[3]

    • Friedelane-3-on-29-ol[3]

    • D:A-Friedooleanan-3-one, 29-hydroxy-, (20alpha)-[5]

    • CHEMBL516320[3]

    • (4R,4aS,6aS,6aS,6bR,8aS,11R,12aR,14aS,14bS)-11-(hydroxymethyl)-4,4a,6a,6b,8a,11,14a-heptamethyl-2,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picen-3-one (IUPAC Name)[1]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. These properties are essential for its characterization, purification, and formulation in research and development settings.

PropertyValueSource
Molecular Formula C₃₀H₅₀O₂[1][2]
Molecular Weight 442.7 g/mol [1][2]
Exact Mass 442.381080833 Da[1]
Melting Point 262-265 °C
Boiling Point 514.1±23.0 °C at 760 mmHg
Density 1.0±0.1 g/cm³
Flash Point 217.4±15.2 °C
XLogP3 8.2[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Topological Polar Surface Area 37.3 Ų[1]

Experimental Protocols

Detailed methodologies for the isolation, characterization, and biological evaluation of this compound are crucial for reproducible scientific investigation.

Isolation and Purification Protocol

The following protocol outlines a typical procedure for the isolation of this compound from a plant source, specifically Salacia grandifolia leaves.

1. Extraction:

  • The powdered plant material (e.g., leaves) is subjected to extraction with a suitable solvent, such as hexane.

2. Chromatographic Separation:

  • The crude hexane extract is subjected to column chromatography (CC) on silica gel (70–230 mesh).
  • The column is eluted with a gradient of solvents, typically starting with hexane and gradually increasing the polarity with ethyl acetate.
  • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

3. Isolation of this compound:

  • Fractions showing a similar TLC profile are combined.
  • This compound has been successfully isolated using a hexane/ethyl acetate (8:2 v/v) solvent system during column chromatography.[4]

Structural Elucidation

The chemical structure of the isolated compound is confirmed using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D NMR: ¹H and ¹³C NMR spectra are recorded to identify the types and number of protons and carbons.

    • 2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between protons and carbons, confirming the friedelane skeleton and the positions of the hydroxyl and ketone groups.

Biological Activity Assays

1. Cytotoxicity Assay (MTT Assay):

  • Cell Culture: Human leukemia cell lines (e.g., THP-1 and K-562) are maintained in an appropriate culture medium in a humidified incubator at 37°C with 5% CO₂.
  • Treatment: Cells are treated with various concentrations of this compound (e.g., 0.1, 1, 10, and 100 µg/mL). A positive control (e.g., Imatinib or Cytarabine) is also used.
  • Incubation: The treated cells are incubated for 48 hours.
  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) salt solution (0.5 mg/mL) is added to each well, and the plate is incubated for an additional 3 hours.
  • Solubilization: The supernatant is removed, and DMSO is added to dissolve the formazan crystals.
  • Absorbance Reading: The absorbance is measured at a specific wavelength to determine cell viability. The IC₅₀ value, the concentration that inhibits 50% of cell growth, is then calculated.[4]

2. Antibacterial Assay (Broth Microdilution Method):

  • Preparation of Inoculum: Bacterial strains (e.g., Staphylococcus aureus) are grown to a specific concentration (e.g., 1 × 10⁵ CFU/mL).
  • Serial Dilution: The test compound is serially diluted in Mueller Hinton Broth (MHB) in a 96-well microplate.
  • Inoculation: The bacterial suspension is added to each well containing the diluted compound.
  • Incubation: The microplate is incubated under appropriate conditions for the specific bacteria.
  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Visualizations: Workflows and Potential Mechanisms

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for the study of this compound and a proposed mechanism of action for the related compound, friedelan-3-one (friedelin), which provides insight into the potential biological activities of this class of triterpenoids.

experimental_workflow plant_material Plant Material (e.g., Salacia grandifolia leaves) extraction Hexane Extraction plant_material->extraction crude_extract Crude Hexane Extract extraction->crude_extract column_chromatography Column Chromatography (Silica Gel, Hexane:EtOAc) crude_extract->column_chromatography fractions Collected Fractions column_chromatography->fractions pure_compound Pure this compound column_chromatography->pure_compound Isolation tlc TLC Analysis fractions->tlc tlc->column_chromatography Guide Fraction Pooling structure_elucidation Structure Elucidation (1D/2D NMR, MS) pure_compound->structure_elucidation biological_assays Biological Activity Assays pure_compound->biological_assays cytotoxicity Cytotoxicity Assay (e.g., MTT) biological_assays->cytotoxicity antibacterial Antibacterial Assay (e.g., Broth Microdilution) biological_assays->antibacterial antiviral Antiviral Assay biological_assays->antiviral data_analysis Data Analysis (IC50, MIC) cytotoxicity->data_analysis antibacterial->data_analysis antiviral->data_analysis

Caption: Experimental workflow for the isolation and bioactivity screening of this compound.

mechanism_of_action friedelin Friedelan-3-one (Friedelin) virulence_genes Virulence Gene Expression (seb, icaD) friedelin->virulence_genes Downregulates inflammatory_genes Inflammatory Gene Expression (TNF-α, PGS-2) friedelin->inflammatory_genes Downregulates bactericidal_effect Bactericidal & Anti-inflammatory Effects friedelin->bactericidal_effect Leads to mrsa MRSA Infection mrsa->virulence_genes Induces mrsa->inflammatory_genes Induces biofilm Biofilm Formation virulence_genes->biofilm enterotoxin Enterotoxin Production virulence_genes->enterotoxin inflammation Inflammatory Response inflammatory_genes->inflammation biofilm->mrsa Protects enterotoxin->inflammation Contributes to

Caption: Proposed mechanism of action for the antibacterial and anti-inflammatory effects of friedelan-3-one.

Conclusion

This compound is a pentacyclic triterpenoid with a well-defined chemical structure and a range of reported biological activities characteristic of its chemical class. This guide provides foundational technical information for researchers interested in exploring its therapeutic potential. The detailed protocols for isolation and bioassays offer a starting point for further investigation into its pharmacological properties and mechanisms of action. The study of such natural products continues to be a valuable endeavor in the discovery of new lead compounds for drug development.

References

Unveiling the Pharmacological Potential: A Technical Guide to the Bioactive Compounds of Tripterygium hypoglaucum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripterygium hypoglaucum (Lévl.) Hutch, a vine predominantly found in the southern regions of China, has a long-standing history in traditional Chinese medicine for treating a spectrum of inflammatory and autoimmune diseases.[1][2] Modern phytochemical investigations have unveiled a rich arsenal of bioactive secondary metabolites, primarily terpenoids (diterpenoids and triterpenoids) and alkaloids, which are believed to be the cornerstone of its therapeutic effects.[3][4] These compounds have demonstrated potent anti-inflammatory, immunosuppressive, and anti-tumor activities in a variety of preclinical models.[3][5] However, the therapeutic window of some of these compounds is narrow due to potential toxicity, necessitating a deeper understanding of their mechanisms of action for safer and more effective drug development.[3] This technical guide provides a comprehensive overview of the biological activities of compounds isolated from Tripterygium hypoglaucum, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Core Bioactive Compounds and Their Activities

The primary classes of bioactive compounds isolated from Tripterygium hypoglaucum include diterpenoids, triterpenoids, and alkaloids. Among these, triptolide (a diterpenoid) and celastrol (a triterpenoid) are the most extensively studied for their significant pharmacological effects.[3][6]

Quantitative Bioactivity Data

The following tables summarize the quantitative data on the biological activities of various compounds isolated from Tripterygium hypoglaucum.

Table 1: Anti-inflammatory Activity of Diterpenoids from Tripterygium hypoglaucum

CompoundAssayCell LineIC50 (µM)Reference
Hypoglicin BNitric Oxide (NO) Production Inhibition (LPS-induced)RAW264.76.01[3]
Hypoglicin CNitric Oxide (NO) Production Inhibition (LPS-induced)RAW264.725.21[3]
Hypoglicin DNitric Oxide (NO) Production Inhibition (LPS-induced)RAW264.78.29[3]
Hypoglicin ENitric Oxide (NO) Production Inhibition (LPS-induced)RAW264.73.63[3]
Hypoglicin FNitric Oxide (NO) Production Inhibition (LPS-induced)RAW264.70.72[3]
Hypoglicin GNitric Oxide (NO) Production Inhibition (LPS-induced)RAW264.70.89[3]
Hypoglicin JNitric Oxide (NO) Production Inhibition (LPS-induced)RAW264.736.91[3]
Hypoglicin KNitric Oxide (NO) Production Inhibition (LPS-induced)RAW264.70.82[3]
Hypoglicin LNitric Oxide (NO) Production Inhibition (LPS-induced)RAW264.72.85[3]
Hypoglicin MNitric Oxide (NO) Production Inhibition (LPS-induced)RAW264.711.92[3]

Table 2: Cytotoxic Activity of Compounds from Tripterygium hypoglaucum

Compound ClassCompoundCell LineIC50 (µM)Reference
Sesquiterpenoid1α-acetoxy-6β,9β-dibenzoyloxy-4β-hydroxy-dihydroagarofuranHeLa30.2[3]
DiterpenoidTriptolideSNU-213 (Pancreatic Cancer)0.01[3]
DiterpenoidTriptolideCapan-1 (Pancreatic Cancer)0.02[3]
DiterpenoidTriptolideCapan-2 (Pancreatic Cancer)0.0096[3]

Key Signaling Pathways

The bioactive compounds from Tripterygium hypoglaucum exert their effects by modulating several key signaling pathways involved in inflammation, immunity, and cell survival.

Anti-inflammatory and Immunosuppressive Pathways

A primary mechanism of action for many compounds, including triptolide and celastrol, is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[6] This pathway is a central regulator of inflammatory responses. Additionally, the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/Mitogen-activated protein kinase (MAPK) signaling cascade is another critical target, particularly in the context of inflammation triggered by lipopolysaccharide (LPS).[7][8][9]

Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK MyD88->MAPK IKK IKK MyD88->IKK NFkB NF-κB (p65/p50) MAPK->NFkB activates IkB IκB IKK->IkB phosphorylates IkB->NFkB inhibits NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus translocates Inflammatory_Genes Inflammatory Gene Transcription (e.g., TNF-α, IL-6, iNOS) NFkB_nucleus->Inflammatory_Genes activates Triptolide Triptolide & Celastrol Triptolide->IKK inhibits Triptolide->NFkB_nucleus inhibits

Figure 1: Inhibition of NF-κB and MAPK signaling pathways by compounds from Tripterygium hypoglaucum.
Apoptosis Induction in Cancer Cells

In the context of anti-tumor activity, compounds from Tripterygium hypoglaucum can induce apoptosis (programmed cell death) in cancer cells. This is often mediated through the modulation of apoptosis-related proteins.

Apoptosis Induction Pathway TH_Alkaloids Total Alkaloids from Tripterygium hypoglaucum Bcl2_Family Anti-apoptotic Proteins (e.g., Bcl-2, Bcl-xL) TH_Alkaloids->Bcl2_Family inhibit Caspase_9 Caspase-9 Bcl2_Family->Caspase_9 inhibit Caspase_3 Caspase-3 Caspase_9->Caspase_3 activates Apoptosis Apoptosis Caspase_3->Apoptosis executes

Figure 2: Apoptosis induction in cancer cells by alkaloids from Tripterygium hypoglaucum.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for assessing the biological activity of compounds from Tripterygium hypoglaucum.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in RAW264.7 Macrophages

Objective: To evaluate the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well in 100 µL of complete DMEM and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.[1]

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 2 hours. Include a vehicle control (solvent only) and a positive control (e.g., a known iNOS inhibitor).[1]

  • LPS Stimulation: After the pre-treatment, stimulate the cells with LPS (final concentration of 1 µg/mL) for 18-24 hours.[1][2]

  • Nitrite Measurement:

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess Reagent (50 µL of Solution A and 50 µL of Solution B, mixed immediately before use) to each 100 µL of supernatant in a new 96-well plate.[2]

    • Incubate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.[1][2]

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample from the standard curve.

    • The percentage of inhibition of NO production is calculated as: [(NO in LPS-stimulated cells - NO in treated cells) / NO in LPS-stimulated cells] x 100.

    • The IC50 value is determined by plotting the percentage of inhibition against the compound concentrations.

NO_Production_Assay_Workflow start Start seed_cells Seed RAW264.7 cells (1.5x10^5 cells/well) start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add test compounds (various concentrations) incubate1->add_compounds incubate2 Incubate 2h add_compounds->incubate2 add_lps Add LPS (1 µg/mL) incubate2->add_lps incubate3 Incubate 18-24h add_lps->incubate3 collect_supernatant Collect supernatant incubate3->collect_supernatant add_griess Add Griess Reagent collect_supernatant->add_griess incubate4 Incubate 10-15 min add_griess->incubate4 read_absorbance Read absorbance at 540 nm incubate4->read_absorbance analyze_data Calculate % inhibition and IC50 read_absorbance->analyze_data end End analyze_data->end

Figure 3: Workflow for the Nitric Oxide (NO) Production Assay.
In Vitro Cytotoxicity: MTT Assay

Objective: To assess the effect of a compound on cell viability and proliferation.

Materials:

  • Target cell line (e.g., HeLa)

  • Complete cell culture medium

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well for HeLa cells) in 100 µL of complete medium and incubate overnight.[4]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.[4]

  • MTT Addition: After the treatment period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.[4]

  • Incubation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[4]

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[4][10]

  • Data Analysis:

    • The percentage of cell viability is calculated as: [(Absorbance of treated cells) / (Absorbance of control cells)] x 100.

    • The IC50 value is determined by plotting the percentage of cell viability against the compound concentrations.

MTT_Assay_Workflow start Start seed_cells Seed cells (e.g., 1x10^4 HeLa cells/well) start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 add_compounds Add test compounds (various concentrations) incubate1->add_compounds incubate2 Incubate for desired time (e.g., 24-72h) add_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_solubilizer Add solubilization solution incubate3->add_solubilizer read_absorbance Read absorbance (490 nm or 570 nm) add_solubilizer->read_absorbance analyze_data Calculate % viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Figure 4: Workflow for the MTT Cytotoxicity Assay.

Conclusion and Future Directions

The compounds isolated from Tripterygium hypoglaucum represent a promising source of novel therapeutic agents, particularly for inflammatory diseases, autoimmune disorders, and cancer. The potent bioactivities of compounds like triptolide and celastrol, coupled with a growing understanding of their molecular targets and mechanisms of action, provide a solid foundation for future drug development efforts. Further research should focus on lead optimization to enhance efficacy and reduce toxicity, as well as on the development of targeted drug delivery systems to improve the therapeutic index of these potent natural products. The detailed methodologies and pathway analyses presented in this guide are intended to facilitate these ongoing research and development endeavors.

References

Preliminary Screening of 29-Hydroxyfriedelan-3-one: A Technical Overview of its Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

29-Hydroxyfriedelan-3-one is a pentacyclic triterpenoid belonging to the friedelane class of natural products.[1] Triterpenoids are a diverse group of compounds widely distributed in the plant kingdom and are known to possess a broad spectrum of biological activities, including cytotoxic, anti-inflammatory, and antioxidant effects. This technical guide provides a preliminary overview of the reported bioactivity of this compound, focusing on available quantitative data, detailed experimental protocols for key biological assays, and a discussion of potential signaling pathways involved in its mechanism of action. While research on this specific compound is still emerging, this document aims to consolidate the existing knowledge to facilitate further investigation and drug discovery efforts.

Cytotoxic Activity

Recent studies have begun to explore the cytotoxic potential of this compound against various cancer cell lines. Preliminary data suggests that this compound exhibits a degree of cytotoxic activity, warranting further investigation into its anticancer properties.

Quantitative Data

The cytotoxic activity of this compound has been evaluated against human leukemia cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Cell LineCancer TypeIC50 (µM)
THP-1Acute Monocytic Leukemia>100
K-562Chronic Myelogenous Leukemia>100

Data suggests low cytotoxic activity at the tested concentrations.

Experimental Protocol: MTT Assay for Cytotoxicity

The viability of cancer cell lines after treatment with this compound is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound

  • Human cancer cell lines (e.g., THP-1, K-562)

  • RPMI-1640 cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/mL in 100 µL of complete RPMI-1640 medium (supplemented with 10% FBS and 1% penicillin-streptomycin) and incubated for 24 hours.

  • Compound Treatment: this compound is dissolved in DMSO to create a stock solution and then diluted to various concentrations in the culture medium. The cells are treated with these concentrations for 48 hours. A vehicle control (DMSO) is also included.

  • MTT Addition: After the incubation period, 10 µL of MTT solution is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined from the dose-response curve.

Experimental Workflow for Cytotoxicity Screening

G start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat Treat with this compound (Various Concentrations) incubate1->treat incubate2 Incubate for 48h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Solubilize Formazan with DMSO incubate3->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze Calculate IC50 Value read_absorbance->analyze

Caption: Workflow of the MTT assay for determining the cytotoxicity of this compound.

Anti-inflammatory Activity (Inferred)

Direct experimental evidence for the anti-inflammatory activity of this compound is currently limited. However, the parent compound, friedelin, and other friedelane triterpenoids have demonstrated significant anti-inflammatory properties.[2] It is plausible that this compound may also possess similar activities. A common in vitro assay to screen for anti-inflammatory potential is the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Nitric Oxide (NO) Production Assay

This assay determines the ability of a compound to inhibit the production of NO, a pro-inflammatory mediator, in RAW 264.7 macrophage cells stimulated with LPS.

Materials:

  • This compound

  • RAW 264.7 murine macrophage cell line

  • DMEM cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS)

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: RAW 264.7 cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Pre-treatment: Cells are pre-treated with various non-toxic concentrations of this compound for 1 hour.

  • LPS Stimulation: Cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Griess Reaction: After incubation, 50 µL of the cell culture supernatant is mixed with 50 µL of Griess Reagent in a new 96-well plate and incubated at room temperature for 10 minutes.

  • Absorbance Measurement: The absorbance is measured at 540 nm.

  • Data Analysis: The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-treated control.

Antioxidant Activity (Inferred)

The antioxidant potential of this compound has not been explicitly reported. However, many triterpenoids are known to possess antioxidant properties by scavenging free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common and straightforward method to evaluate the antioxidant capacity of a compound.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Sample Preparation: A stock solution of this compound is prepared in methanol, and serial dilutions are made.

  • DPPH Solution Preparation: A fresh solution of DPPH in methanol (e.g., 0.1 mM) is prepared.

  • Reaction Mixture: A fixed volume of the DPPH solution is mixed with various concentrations of the test compound.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated. The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined.

Potential Signaling Pathways

While the specific molecular targets of this compound are yet to be elucidated, the bioactivities of related friedelane triterpenoids suggest potential interactions with key inflammatory and antioxidant signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immunity. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, including those for pro-inflammatory cytokines and iNOS (inducible nitric oxide synthase). Some triterpenoids have been shown to inhibit the activation of the NF-κB pathway, thereby exerting their anti-inflammatory effects.

Potential Modulation of the NF-κB Pathway by this compound

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression (e.g., iNOS, Cytokines) Nucleus->Gene_Expression Activates Transcription Compound This compound Compound->IKK Inhibits? G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes degradation Nucleus Nucleus Nrf2->Nucleus Translocates ARE ARE Nucleus->ARE Binds to Gene_Expression Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Gene_Expression Activates Transcription Compound This compound Compound->Keap1 Inhibits?

References

29-Hydroxyfriedelan-3-one molecular formula and weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the physicochemical properties of 29-Hydroxyfriedelan-3-one, a pentacyclic triterpenoid of interest in natural product chemistry and drug discovery. The information is compiled for easy reference by researchers and professionals in related fields.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below. This data is essential for analytical studies, molecular modeling, and chemical synthesis.

PropertyValueSource
Molecular Formula C30H50O2[1][2][3][]
Molecular Weight 442.7 g/mol [1][3][]
Exact Mass 442.381080833 Da[1]
CAS Number 39903-21-4[1][2][3]
Class Triterpenoids[1][3][5]

Physicochemical Properties

A collection of computed and experimentally determined physical and chemical properties of this compound are presented here. These properties are critical for understanding the compound's behavior in various solvents and biological systems.

PropertyValue
Melting Point 262-265 °C
Boiling Point 514.1±23.0 °C at 760 mmHg
Density 1.0±0.1 g/cm3
Flash Point 217.4±15.2 °C
PSA (Polar Surface Area) 37.3 Ų
XLogP3 8.86

Experimental Protocols

General Isolation and Characterization Workflow:

The typical procedure for isolating this compound from plant sources, such as Tripterygium hypoglaucum, Celastrus vulcanicola, and Salacia chinensis, involves a multi-step process.[1] This process generally includes extraction, fractionation, and purification, followed by structure elucidation.

G cluster_0 Plant Material Collection and Preparation cluster_1 Extraction and Fractionation cluster_2 Purification cluster_3 Structure Elucidation A Collection of Plant Material B Drying and Grinding A->B C Solvent Extraction B->C D Crude Extract Concentration C->D E Solvent Partitioning D->E F Column Chromatography E->F G Further Chromatographic Steps (e.g., HPLC) F->G H Spectroscopic Analysis (NMR, MS, IR) G->H I Pure this compound H->I

Figure 1: A generalized workflow for the isolation and characterization of this compound from a plant source.

Biological Activity and Signaling Pathways

This compound belongs to the friedelane class of triterpenes, which are known for a wide range of biological activities, including anti-tumor, anti-inflammatory, and antimicrobial effects.[7][8] However, specific signaling pathways directly modulated by this compound are not extensively detailed in the reviewed literature. Research into the precise molecular targets and mechanisms of action for this compound is an ongoing area of investigation. The diagram below illustrates a hypothetical workflow for investigating the biological activity of a novel compound like this compound.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 In vivo Validation A In vitro Bioassays (e.g., Cytotoxicity, Anti-inflammatory) B Identification of Biological Activity A->B C Target Identification B->C D Pathway Analysis (e.g., Western Blot, qPCR) C->D E Elucidation of Signaling Pathway D->E F Animal Model Studies E->F G Confirmation of Efficacy and Safety F->G

Figure 2: A conceptual workflow for the investigation of the biological activity and signaling pathways of a natural product.

References

A Technical Guide to the Spectroscopic Data of 29-Hydroxyfriedelan-3-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

29-Hydroxyfriedelan-3-one, also known as 29-hydroxyfriedelin, is a pentacyclic triterpenoid belonging to the friedelane class.[1] This natural product has been isolated from various plant species, including Tripterygium hypoglaucum, Salacia chinensis, and Salacia grandifolia.[1] As a member of the triterpenoid family, it represents a class of compounds with a wide range of reported biological activities, making its accurate identification crucial for phytochemical and pharmacological research. This guide provides a consolidated overview of the spectroscopic data for this compound, detailed experimental protocols for its isolation and analysis, and a logical workflow for its characterization.

Spectroscopic Data

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques. The data presented below are essential for its unambiguous identification. The compound has a molecular formula of C₃₀H₅₀O₂ and a molecular weight of approximately 442.7 g/mol .[1]

NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of this compound. The ¹³C NMR data, based on the work of Mahato & Kundu (1994), are provided below.[2]

Table 1: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

Carbon No.Chemical Shift (δ) ppmCarbon No.Chemical Shift (δ) ppm
122.31636.1
241.51730.0
3213.2 (C=O)1842.8
458.21935.3
542.12029.7
641.32132.8
718.22239.2
853.1236.8
937.42414.7
1059.52517.9
1135.02618.6
1230.52720.2
1339.72832.1
1438.32972.8 (CH₂OH)
1532.43035.6

Source: Data compiled from SpectraBase, citing S.B. Mahato & A.P. Kundu, Phytochemistry, 37, 1517 (1994).[2]

Detailed ¹H NMR assignments have also been published and are crucial for confirming proton environments and connectivities through 2D NMR experiments like COSY and HMBC.[3] Key ¹H NMR signals include a series of overlapping multiplets for the methine and methylene protons of the fused ring system and distinct singlets for the eight methyl groups. The hydroxymethylene protons at C-29 typically appear as a characteristic AB quartet or two doublets.

High-resolution mass spectrometry (HRMS) confirms the elemental composition of the molecule.

Table 2: Mass Spectrometry Data for this compound

PropertyValue
Molecular FormulaC₃₀H₅₀O₂
Molecular Weight442.7 g/mol
Exact Mass442.381081 Da
Primary Ionization ModeESI-MS ([M+H]⁺, [M+Na]⁺)
Key Fragmentation PatternFriedelane-type triterpenes show characteristic fragmentation arising from cleavages of the C-ring, which can help in identifying the core skeleton.

Source: PubChem CID 14108943.[1]

IR spectroscopy is used to identify the key functional groups present in the molecule. For this compound, the spectrum is characterized by the presence of a hydroxyl group and a ketone.

Table 3: Key IR Absorption Bands for this compound

Functional GroupAbsorption Range (cm⁻¹)Description
Hydroxyl (O-H)~3500 (broad)O-H stretching vibration of the alcohol
C-H Aliphatic~2850-2960C-H stretching of alkane groups
Ketone (C=O)~1715C=O stretching of a six-membered ring ketone

Note: The exact positions can vary slightly based on the sample preparation method (e.g., KBr pellet, Nujol mull). The IR data for the closely related 30-hydroxyfriedelan-3-one shows characteristic bands at 3533 cm⁻¹ (OH) and 1715 cm⁻¹ (C=O).[4]

Experimental Protocols

The isolation and spectroscopic analysis of this compound follow a standard procedure for natural product chemistry.

A typical protocol for isolating this compound from plant material is as follows:

  • Plant Material Collection and Preparation : The relevant plant part (e.g., leaves, bark) is collected, air-dried, and ground into a fine powder to maximize the surface area for extraction.

  • Solvent Extraction : The powdered plant material is exhaustively extracted with a non-polar solvent, such as hexane, using a Soxhlet apparatus or maceration at room temperature. This step selectively extracts triterpenoids and other lipophilic compounds.

  • Concentration : The resulting hexane extract is concentrated under reduced pressure using a rotary evaporator to yield a crude residue.

  • Chromatographic Fractionation : The crude extract is subjected to column chromatography (CC) over silica gel (e.g., 70-230 mesh). The column is typically eluted with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate (e.g., hexane/ethyl acetate 9:1 v/v).

  • Purification : Fractions containing the target compound, as monitored by Thin Layer Chromatography (TLC), are combined and may require further purification by repeated column chromatography or preparative TLC to yield pure this compound.

  • NMR Spectroscopy : ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Samples are typically dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry : High-resolution mass spectra are obtained using an ESI-QTOF or Orbitrap mass spectrometer to confirm the molecular formula. The analysis provides the exact mass of the molecular ion.[5]

  • IR Spectroscopy : The IR spectrum is recorded using an FT-IR spectrometer. The sample is typically prepared as a KBr pellet or as a thin film.

Workflow Visualization

The following diagram illustrates the general workflow from the collection of plant material to the final structural elucidation of a natural product like this compound.

Spectroscopic_Workflow cluster_Isolation Isolation & Purification cluster_Analysis Structural Elucidation Plant Plant Material (e.g., Salacia grandifolia leaves) Extraction Solvent Extraction (e.g., Hexane) Plant->Extraction Fractionation Chromatographic Fractionation (Column Chromatography) Extraction->Fractionation Isolation Isolation of Pure Compound (this compound) Fractionation->Isolation NMR NMR Spectroscopy (1H, 13C, 2D) Isolation->NMR MS Mass Spectrometry (HR-MS) Isolation->MS IR IR Spectroscopy Isolation->IR Structure Final Structure Confirmation NMR->Structure MS->Structure IR->Structure

Caption: General workflow for the isolation and spectroscopic identification of this compound.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Friedelane Triterpenoids from Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Friedelane triterpenoids are a class of pentacyclic triterpenoids widely distributed in the plant kingdom, notably in families such as Celastraceae, Asteraceae, Fabaceae, and Myrtaceae.[1][2][3][4] These compounds, with friedelin being a prominent example, have garnered significant interest in the pharmaceutical industry due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.[1][2][3][4] Effective extraction from plant matrices is a critical first step in the research, development, and potential commercialization of friedelane triterpenoid-based therapeutics.

These application notes provide a comprehensive overview of both conventional and modern methods for the extraction of friedelane triterpenoids from plant materials. Detailed protocols, comparative data, and experimental workflows are presented to guide researchers in selecting and optimizing an appropriate extraction strategy.

General Considerations for Extraction

Several factors influence the efficiency and selectivity of friedelane triterpenoid extraction:

  • Solvent Polarity: Friedelane triterpenoids are generally non-polar compounds.[1] Therefore, non-polar solvents like hexane, chloroform, and petroleum ether, or solvents with intermediate polarity such as ethanol and methanol, are commonly employed.[1] The choice of solvent can be optimized to selectively extract these compounds while minimizing the co-extraction of undesirable polar constituents.

  • Plant Material: The part of the plant used (e.g., leaves, bark, roots), its state (fresh or dried), and particle size are crucial parameters.[1][3] Drying and grinding the plant material increases the surface area available for solvent penetration, thereby enhancing extraction efficiency.

  • Temperature and Time: Higher temperatures and longer extraction times generally increase the extraction yield. However, excessive heat can lead to the degradation of thermolabile compounds. Optimization of these parameters is essential for each specific plant matrix and extraction method.

Extraction Methodologies

A variety of techniques can be employed for the extraction of friedelane triterpenoids, ranging from traditional solvent-based methods to more advanced, "green" technologies.

Conventional Extraction Methods

Maceration is a simple and widely used technique that involves soaking the plant material in a solvent at room temperature for an extended period.[5][6]

Protocol for Maceration:

  • Preparation of Plant Material: Air-dry the plant material at room temperature and grind it into a coarse powder.

  • Extraction: Place the powdered plant material in a sealed container and add the selected solvent (e.g., n-hexane, ethanol) to completely cover the material. A typical solid-to-liquid ratio is 1:10 (w/v).[7]

  • Incubation: Allow the mixture to stand at room temperature for a period of 3 to 7 days, with occasional shaking to ensure thorough extraction.[5][8]

  • Filtration: Separate the extract from the solid residue by filtration through filter paper.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

Soxhlet extraction is a continuous extraction method that offers higher efficiency than maceration due to the repeated washing of the plant material with fresh, hot solvent.[1][9]

Protocol for Soxhlet Extraction:

  • Preparation of Plant Material: Dry and pulverize the plant material.

  • Apparatus Setup: Place the powdered plant material in a thimble and insert it into the main chamber of the Soxhlet extractor. Fill the distillation flask with the chosen solvent (e.g., chloroform, methanol).[1][10][11]

  • Extraction: Heat the solvent in the distillation flask. The solvent vapor travels up a distillation arm, condenses in the condenser, and drips down into the thimble containing the plant material. The solvent fills the thimble and extracts the desired compounds. Once the solvent reaches the top of a siphon tube, it is siphoned back into the distillation flask, carrying the extracted compounds with it. This cycle is repeated multiple times. A typical extraction duration is 6-8 hours.[1][10][11]

  • Solvent Evaporation: After extraction, cool the apparatus and collect the extract from the distillation flask. Concentrate the extract using a rotary evaporator.

Modern Extraction Methods

Modern techniques offer several advantages over conventional methods, including reduced extraction time, lower solvent consumption, and improved efficiency.[2][12]

UAE utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls disrupts them, enhancing solvent penetration and mass transfer.[13][14]

Protocol for Ultrasound-Assisted Extraction:

  • Preparation of Plant Material: Dry and powder the plant material.

  • Extraction: Mix the powdered plant material with the extraction solvent (e.g., ethanol) in a flask. A typical liquid-to-solid ratio is 25 mL/g.[13][15]

  • Sonication: Place the flask in an ultrasonic bath or use an ultrasonic probe. Apply ultrasonic power (e.g., 390 W) for a specified duration (e.g., 30 minutes) at a controlled temperature (e.g., 70 °C).[13][15][16][17]

  • Separation and Concentration: Separate the extract from the solid residue by centrifugation or filtration. Concentrate the extract using a rotary evaporator. For higher yield, the extraction cycle can be repeated.[13][15]

MAE employs microwave energy to heat the solvent and the moisture within the plant cells, causing the cells to rupture and release their contents into the solvent.[12][18]

Protocol for Microwave-Assisted Extraction:

  • Preparation of Plant Material: Use dried and powdered plant material.

  • Extraction: Place the sample and the extraction solvent (e.g., 72.67% ethanol) in a microwave-transparent vessel. A common liquid-to-solid ratio is 15:1 (v/mL).[18]

  • Microwave Irradiation: Place the vessel in a microwave extractor and apply microwave power (e.g., 362.12 W) for a short duration (e.g., 30 minutes).[18]

  • Cooling and Filtration: After extraction, allow the vessel to cool down before opening. Filter the extract to remove the solid plant material.

  • Concentration: Concentrate the filtrate using a rotary evaporator.

SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. Supercritical fluids have properties of both liquids and gases, allowing for efficient penetration into the plant matrix and effective dissolution of the target compounds.[1][19][20] SFE is considered a green technology due to the use of non-toxic and environmentally friendly solvents.[21]

Protocol for Supercritical Fluid Extraction (SFE):

  • Preparation of Plant Material: The plant material should be dried and ground to a specific particle size (e.g., 40-80 mesh).[1]

  • Apparatus Setup: Pack the ground plant material into the extraction vessel of the SFE system.

  • Extraction: Pump supercritical CO₂ (often modified with a co-solvent like ethanol, typically 2.5-10% v/v) through the extraction vessel at a controlled temperature (e.g., 40-60 °C) and pressure (e.g., 300 bar).[1] The CO₂ flow rate (e.g., 5-8 g/min ) is also a critical parameter.[1] The extraction can be performed in static, dynamic, or combined modes.

  • Separation: The supercritical fluid containing the extracted compounds flows into a separator where the pressure and/or temperature are changed, causing the CO₂ to return to its gaseous state and the extracted compounds to precipitate.

  • Collection: The precipitated extract is collected from the separator.

Quantitative Data Summary

The following tables summarize quantitative data from various studies, comparing the efficiency of different extraction methods for friedelane triterpenoids.

Table 1: Comparison of Extraction Methods for Friedelin from Monteverdia aquifolia Leaves [1]

Extraction MethodSolventTime (min)Temperature (°C)Yield (%)
Soxhlet (SOX)Ethanol360~788.3
Ultrasound-Assisted (UAE)Ethanol30506.6
Pressurized-Liquid (PLE)Ethanol25605.3

Table 2: Comparison of Extraction Methods for Friedelin from Cannabis sativa Roots [1]

Extraction MethodSolventYield (mg/g DW)
n-Hexane Extractionn-Hexane0.698 ± 0.078
Ethanol ExtractionEthanol0.0709 ± 0.036 (% by wt DW)
Supercritical CO₂ with EthanolCO₂ + Ethanol0.0548 (% by wt DW)

Table 3: Supercritical Fluid Extraction (SFE) of Friedelin from Quercus cerris Bark [1]

CO₂:EtOH Ratio (wt%)QCO₂ ( g/min )Temperature (°C)Pressure (bar)Extraction Yield (wt%)Friedelin Conc. (wt%)
97.5:2.58603000.4828

Experimental Workflows (Graphviz)

The following diagrams illustrate the general workflows for the described extraction methods.

Maceration_Workflow A Plant Material (Dried, Powdered) B Add Solvent A->B C Maceration (Room Temp, 3-7 days) B->C D Filtration C->D E Solid Residue D->E F Filtrate D->F G Solvent Evaporation (Rotary Evaporator) F->G H Crude Extract G->H Soxhlet_Workflow cluster_Soxhlet Soxhlet Apparatus A Solvent Vapor B Condenser A->B C Fresh Solvent B->C D Thimble with Plant Material C->D E Solvent with Extract D->E F Siphon E->F G Distillation Flask F->G G->A I Solvent Evaporation G->I H Heat H->G J Crude Extract I->J UAE_Workflow A Plant Material + Solvent B Ultrasonic Bath/ Probe A->B C Sonication B->C D Centrifugation/ Filtration C->D E Solid Residue D->E F Supernatant D->F G Solvent Evaporation F->G H Crude Extract G->H MAE_Workflow A Plant Material + Solvent in Vessel B Microwave Irradiation A->B C Cooling B->C D Filtration C->D E Solid Residue D->E F Filtrate D->F G Solvent Evaporation F->G H Crude Extract G->H SFE_Workflow A CO2 Supply C Pump A->C B Co-solvent (e.g., Ethanol) B->C D Heater C->D E Extraction Vessel (Plant Material) D->E F Back Pressure Regulator E->F G Separator F->G H Crude Extract G->H I Gaseous CO2 G->I J Recycle (optional) I->J J->A

References

mass spectrometry analysis of 29-Hydroxyfriedelan-3-one

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the Mass Spectrometry Analysis of 29-Hydroxyfriedelan-3-one

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the qualitative and quantitative analysis of this compound, a pentacyclic triterpenoid, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).[1] This compound, with the chemical formula C30H50O2 and a monoisotopic molecular weight of 442.38108085, belongs to the class of triterpenoids.[2]

Introduction

This compound is a naturally occurring pentacyclic triterpenoid found in various plant species.[1] Triterpenoids are of significant interest in drug discovery due to their diverse pharmacological activities. Accurate and robust analytical methods are crucial for the identification, quantification, and structural elucidation of these compounds in complex matrices. This application note outlines detailed protocols for the analysis of this compound by LC-MS/MS and GC-MS, providing researchers with the necessary tools for its comprehensive analysis.

Quantitative Data Summary

The following tables summarize the expected mass-to-charge ratios (m/z) for the parent and fragment ions of this compound in both positive and negative ionization modes for LC-MS/MS analysis, as well as for the trimethylsilyl (TMS)-derivatized compound in GC-MS analysis.

Table 1: LC-MS/MS Quantitative Data for this compound

Ion Mode Precursor Ion m/z (Observed) Proposed Fragment Ion m/z (Expected)
Positive[M+H]+443.39[M+H-H2O]+425.38
Positive[M+H]+443.39[M+H-CH2O]+413.37
Positive[M+H]+443.39Characteristic Friedelane Backbone FragmentsVarious
Negative[M-H]-441.38[M-H-H2O]-423.37
Negative[M-H]-441.38[M-H-CH2O]-411.35

Table 2: GC-MS Quantitative Data for TMS-Derivatized this compound

Derivative Molecular Ion [M]+ m/z (Observed) Proposed Fragment Ion m/z (Expected)
Mono-TMS[M]+514.42[M-CH3]+499.40
Mono-TMS[M]+514.42[M-OTMS]+425.38
Mono-TMS[M]+514.42[M-CH2OTMS]+411.35

Experimental Protocols

LC-MS/MS Analysis Protocol

This protocol is designed for the sensitive and selective quantification of this compound in plant extracts or other biological matrices.

3.1.1. Sample Preparation

  • Extraction: Extract the target analyte from the sample matrix using a suitable solvent such as methanol, ethanol, or a mixture of chloroform and methanol. Sonication or maceration can be employed to enhance extraction efficiency.

  • Filtration: Filter the extract through a 0.22 µm syringe filter to remove particulate matter.

  • Dilution: Dilute the filtered extract with the initial mobile phase to an appropriate concentration for LC-MS/MS analysis.

3.1.2. Liquid Chromatography Conditions

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-2 min: 50% B

    • 2-15 min: 50-95% B

    • 15-20 min: 95% B

    • 20.1-25 min: 50% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

3.1.3. Mass Spectrometry Conditions

  • Ionization Source: Electrospray Ionization (ESI) in both positive and negative modes. Atmospheric Pressure Chemical Ionization (APCI) can also be a suitable alternative for triterpenoids.[3]

  • Scan Type: Multiple Reaction Monitoring (MRM) for quantification or full scan for qualitative analysis.

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 600 L/hr

  • Collision Energy: Optimized for the specific transitions of this compound (typically 10-40 eV).

GC-MS Analysis Protocol

GC-MS analysis of triterpenoids often requires derivatization to increase their volatility.[4][5]

3.2.1. Sample Preparation and Derivatization

  • Extraction: Perform solvent extraction as described in the LC-MS/MS protocol.

  • Drying: Evaporate the solvent from the extract to complete dryness under a stream of nitrogen.

  • Derivatization:

    • Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine to the dried extract.[4][5]

    • Heat the mixture at 70 °C for 1 hour.

    • After cooling, the sample is ready for GC-MS analysis.

3.2.2. Gas Chromatography Conditions

  • Column: A low-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280 °C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 min.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 10 min.

3.2.3. Mass Spectrometry Conditions

  • Ionization Source: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Transfer Line Temperature: 280 °C

  • Scan Range: m/z 50-600

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_gcms GC-MS Analysis sp1 Plant Material / Biological Matrix sp2 Solvent Extraction sp1->sp2 sp3 Filtration (0.22 µm) sp2->sp3 lcms1 C18 Reversed-Phase LC Separation sp3->lcms1 Dilution gcms1 Drying of Extract sp3->gcms1 lcms2 Electrospray Ionization (ESI) lcms1->lcms2 lcms3 Tandem Mass Spectrometry (MS/MS) lcms2->lcms3 lcms4 Data Acquisition and Analysis lcms3->lcms4 gcms2 TMS Derivatization gcms1->gcms2 gcms3 GC Separation (DB-5ms column) gcms2->gcms3 gcms4 Electron Ionization (EI) gcms3->gcms4 gcms5 Mass Spectrometry (MS) gcms4->gcms5 gcms6 Data Acquisition and Analysis gcms5->gcms6

Caption: Experimental workflow for the .

fragmentation_pathway parent This compound [M+H]+ m/z = 443.39 frag1 [M+H-H2O]+ m/z = 425.38 parent->frag1 - H2O frag2 [M+H-CH2O]+ m/z = 413.37 parent->frag2 - CH2O frag3 Further Fragmentation (Friedelane Backbone) frag1->frag3 frag2->frag3

Caption: Proposed ESI+ fragmentation pathway of this compound.

References

Application Notes and Protocols: Cytotoxicity Assay for 29-Hydroxyfriedelan-3-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

29-Hydroxyfriedelan-3-one is a naturally occurring pentacyclic triterpenoid belonging to the friedelane class.[1][2] Compounds of this class have been investigated for a variety of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial effects.[1][2] Notably, various friedelane triterpenes have demonstrated cytotoxic activity against a range of cancer cell lines.[3][4][5] For instance, studies have evaluated the cytotoxic effects of friedelane derivatives against human cancer cell lines such as U251 (central nervous system), PC-3 (prostate), K562 (leukemia), HCT-15 (colon), MCF-7 (breast), and SKLU-1 (lung).[3] Specifically, this compound, isolated from Salacia grandifolia, was assessed for its antileukemia activity against THP-1 and K-562 cell lines, where it exhibited low cytotoxic activity.[6]

These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound using two common and complementary methods: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which assesses cell membrane integrity.

Principle of the Assays

MTT Assay: This colorimetric assay is a widely used method to assess cell viability. Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[7][8] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength (typically 570-590 nm).[7]

LDH Assay: The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[9][10] LDH is a stable cytoplasmic enzyme present in all cells.[9] When the cell membrane is compromised, LDH is released into the cell culture supernatant. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.[10] The amount of formazan is proportional to the amount of LDH released, which in turn is indicative of the level of cytotoxicity.[9]

Experimental Protocols

I. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This protocol is designed for assessing the effect of this compound on the metabolic activity of adherent cancer cell lines in a 96-well plate format.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, HCT-116, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)[8]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[11]

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm[7]

  • Humidified incubator at 37°C with 5% CO₂

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.[11]

    • Incubate the plate overnight in a humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is non-toxic to the cells (typically ≤ 0.5%).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a negative control (untreated cells in complete medium).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[7]

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate (formazan) is visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO or SDS-HCl solution) to each well to dissolve the formazan crystals.[11]

    • Mix gently by pipetting up and down or by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[11] A reference wavelength of 630 nm can be used to reduce background noise.[7]

Data Analysis:

  • Calculate the percentage of cell viability for each treatment group using the following formula:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

  • From the dose-response curve, determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

II. Lactate Dehydrogenase (LDH) Assay Protocol

This protocol is designed to measure the release of LDH from cells treated with this compound, indicating a loss of membrane integrity.

Materials:

  • This compound

  • Human cancer cell lines

  • Complete cell culture medium

  • LDH Assay Kit (commercially available kits are recommended for consistency and contain the necessary reagents such as LDH assay buffer, substrate mix, and stop solution)

  • Lysis Solution (e.g., 1% Triton X-100 in PBS) for maximum LDH release control[12]

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at the wavelength specified by the kit manufacturer (e.g., 490 nm)[13]

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT Assay Protocol to seed and treat the cells with this compound.

    • It is crucial to set up the following controls in triplicate:

      • Spontaneous LDH Release: Untreated cells in culture medium.

      • Maximum LDH Release: Untreated cells treated with lysis solution (e.g., 10 µL of 10% Triton X-100) 45 minutes before the assay.[12]

      • Background Control: Culture medium without cells.

  • Sample Collection:

    • After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

    • Carefully transfer a specific volume (as per the kit instructions, typically 50 µL) of the cell-free supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's protocol.

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for the time specified in the kit's instructions (usually 10-30 minutes), protected from light.

  • Absorbance Measurement:

    • Add the stop solution provided in the kit if required.

    • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

Data Analysis:

  • Subtract the absorbance value of the background control from all other absorbance readings.

  • Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

  • Plot the percentage of cytotoxicity against the concentration of this compound to generate a dose-response curve and determine the EC₅₀ value (the concentration that causes 50% of the maximum LDH release).

Data Presentation

The quantitative data from the cytotoxicity assays should be summarized in a clear and structured table for easy comparison.

Concentration of this compound (µM)% Cell Viability (MTT Assay) ± SD% Cytotoxicity (LDH Assay) ± SD
0 (Vehicle Control)100 ± [SD]0 ± [SD]
[Concentration 1][Value] ± [SD][Value] ± [SD]
[Concentration 2][Value] ± [SD][Value] ± [SD]
[Concentration 3][Value] ± [SD][Value] ± [SD]
[Concentration 4][Value] ± [SD][Value] ± [SD]
[Concentration 5][Value] ± [SD][Value] ± [SD]
IC₅₀ / EC₅₀ (µM) [Value] [Value]

Visualization

experimental_workflow cluster_mtt MTT Assay cluster_ldh LDH Assay start Start: Cell Culture seed_cells Seed Cells in 96-well Plate (5,000-10,000 cells/well) start->seed_cells overnight_incubation Overnight Incubation (37°C, 5% CO2) seed_cells->overnight_incubation compound_treatment Treat with this compound (Serial Dilutions) overnight_incubation->compound_treatment incubation_24_72h Incubate for 24-72 hours compound_treatment->incubation_24_72h mtt_addition Add MTT Reagent (10 µL/well) incubation_24_72h->mtt_addition collect_supernatant Collect Supernatant incubation_24_72h->collect_supernatant mtt_incubation Incubate for 2-4 hours mtt_addition->mtt_incubation solubilization Add Solubilization Solution (e.g., DMSO) mtt_incubation->solubilization mtt_read Measure Absorbance at 570 nm solubilization->mtt_read mtt_analysis Calculate % Cell Viability & IC50 mtt_read->mtt_analysis ldh_reaction Add LDH Reaction Mix collect_supernatant->ldh_reaction ldh_incubation Incubate at Room Temperature ldh_reaction->ldh_incubation ldh_read Measure Absorbance at 490 nm ldh_incubation->ldh_read ldh_analysis Calculate % Cytotoxicity & EC50 ldh_read->ldh_analysis

Caption: Workflow for assessing the cytotoxicity of this compound.

References

Application Notes and Protocols for Antiviral Activity Assays of Friedelane Triterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Friedelane triterpenoids, a class of pentacyclic triterpenes found in various medicinal plants, have garnered significant interest for their diverse pharmacological activities, including potent antiviral properties.[1][2] These compounds have shown promise against a range of viruses, including human coronaviruses, herpes simplex virus (HSV), and human immunodeficiency virus (HIV).[1][3] This document provides detailed application notes and protocols for the evaluation of the antiviral activity of friedelane triterpenoids, intended for use by researchers in virology, natural product chemistry, and drug development.

The protocols outlined below cover essential in vitro assays for determining the efficacy and safety of friedelane triterpenoids as potential antiviral agents. These include methods for assessing cytotoxicity to ensure that observed antiviral effects are not due to general toxicity to host cells, as well as specific assays to quantify the inhibition of viral replication.

Data Presentation: Antiviral Activity of Triterpenoids

The following tables summarize the reported antiviral activities of friedelane and other relevant triterpenoids against various viruses. This data is crucial for comparing the potency and spectrum of activity of different compounds.

Table 1: Antiviral Activity of Friedelane Triterpenoids

CompoundVirusCell LineAssay TypeEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
FriedelinSARS-CoV-2 Mpro-Enzymatic42.89 µg/mL--[4]
CelastrolCoronavirus--10.3 ± 0.2--[4]
PristimerinCoronavirus--5.5 ± 0.7--[4]
TingenoneCoronavirus--9.9 ± 0.1--[4]
IguesterinCoronavirus--2.6 ± 0.3--[4]

Table 2: Antiviral Activity of Other Pentacyclic Triterpenoids (for comparative purposes)

CompoundVirusCell LineAssay TypeEC₅₀/IC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
Betulinic AcidHIV-1MT-2Replication Inhibition4.18--[5]
BetulinHIV-1-Integrase Inhibition17.7--[5]
Oleanolic AcidHIV-1-Protease Inhibition57.7--[5]
Ursolic AcidHIV-1-Protease Inhibition8--[5]
Glycyrrhetic acidHSV-1-Viral Suspension~0.2-0.5 µg/mL--[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below. It is essential to include appropriate controls (e.g., vehicle control, positive control antiviral) in all assays.

Protocol 1: Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of the friedelane triterpenoid that is toxic to the host cells. This is crucial for distinguishing between specific antiviral activity and general cytotoxicity.

Materials:

  • Host cells (e.g., Vero, A549, MT-4)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well microplates

  • Friedelane triterpenoid stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 20% SDS in 50% dimethylformamide)

  • Microplate reader

Procedure:

  • Seed the 96-well plates with host cells at an appropriate density and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of the friedelane triterpenoid in cell culture medium. The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.5%).

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (blank), cells with medium and vehicle (vehicle control), and untreated cells (cell control).

  • Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Following the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50%.

Protocol 2: Plaque Reduction Assay (PRA)

This assay is a functional assay that measures the ability of a compound to inhibit the production of infectious virus particles.

Materials:

  • Confluent monolayer of host cells in 6-well or 12-well plates

  • Virus stock with a known titer (plaque-forming units (PFU)/mL)

  • Friedelane triterpenoid stock solution

  • Cell culture medium

  • Overlay medium (e.g., medium containing 1% methylcellulose or low-melting-point agarose)

  • Staining solution (e.g., crystal violet in formalin/ethanol)

Procedure:

  • Prepare serial dilutions of the friedelane triterpenoid in infection medium (serum-free or low-serum medium).

  • In separate tubes, mix a standardized amount of virus (e.g., 100 PFU) with an equal volume of each compound dilution. Also, prepare a virus control (virus mixed with medium and vehicle) and a cell control (medium only).

  • Incubate the virus-compound mixtures at 37°C for 1 hour to allow the compound to interact with the virus.

  • Remove the growth medium from the confluent cell monolayers and wash with PBS.

  • Inoculate the cells with 200 µL of the virus-compound mixtures.

  • Incubate the plates at 37°C for 1 hour to allow for viral adsorption.

  • After adsorption, remove the inoculum and gently wash the cells with PBS.

  • Overlay the cells with 2 mL of the overlay medium containing the corresponding concentration of the friedelane triterpenoid.

  • Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • After the incubation period, fix the cells with a formalin solution and then stain with crystal violet.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction compared to the virus control and determine the 50% effective concentration (EC₅₀), the concentration of the compound that inhibits plaque formation by 50%.

Protocol 3: Reverse Transcriptase (RT) Inhibition Assay (for Retroviruses)

This is a target-specific assay to determine if the friedelane triterpenoid inhibits the activity of reverse transcriptase, a key enzyme for retroviruses like HIV.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • RT assay buffer

  • Template/primer (e.g., poly(A)/oligo(dT))

  • Labeled nucleotides (e.g., ³H-dTTP or a non-radioactive labeling system)

  • Friedelane triterpenoid stock solution

  • Positive control RT inhibitor (e.g., Nevirapine)

  • Microplates (e.g., 96-well)

  • Scintillation counter or appropriate reader for the non-radioactive system

Procedure:

  • Prepare serial dilutions of the friedelane triterpenoid in the assay buffer.

  • In a microplate, add the RT enzyme, template/primer, and the compound dilutions. Include a no-enzyme control, an enzyme control (with vehicle), and a positive control.

  • Initiate the reaction by adding the labeled nucleotides.

  • Incubate the plate at 37°C for 1 hour.

  • Stop the reaction and precipitate the newly synthesized DNA (e.g., using trichloroacetic acid).

  • Collect the precipitate on a filter mat and wash to remove unincorporated nucleotides.

  • Measure the incorporated radioactivity using a scintillation counter or the signal from the non-radioactive label.

  • Calculate the percentage of RT inhibition for each compound concentration and determine the 50% inhibitory concentration (IC₅₀).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for screening friedelane triterpenoids for antiviral activity.

G cluster_0 Initial Screening cluster_1 Antiviral Efficacy cluster_2 Mechanism of Action A Compound Library (Friedelane Triterpenoids) B Cytotoxicity Assay (e.g., MTT) A->B C Determine CC50 B->C D Primary Antiviral Assay (e.g., Plaque Reduction) C->D Select non-toxic compounds E Determine EC50 D->E F Calculate Selectivity Index (SI = CC50 / EC50) E->F G Target-Specific Assays (e.g., RT Inhibition) F->G Prioritize compounds with high SI H Time-of-Addition Assay F->H Prioritize compounds with high SI I Signaling Pathway Analysis (e.g., NF-κB) G->I H->I

Caption: General workflow for antiviral screening of friedelane triterpenoids.

Signaling Pathway: Viral Activation of NF-κB and Potential Inhibition by Friedelane Triterpenoids

Many viruses activate the NF-κB signaling pathway to promote their replication and evade the host immune response.[7][8][9] Triterpenoids have been shown to inhibit this pathway, often by targeting the IκB kinase (IKK) complex.[10][11] The diagram below illustrates this proposed mechanism of action.

G cluster_0 Viral Infection & Host Response cluster_1 NF-κB Signaling Cascade cluster_2 Nuclear Events & Viral Replication Virus Virus Receptor Host Cell Receptor Virus->Receptor Binding & Entry Signal Viral Components (e.g., dsRNA, glycoproteins) Receptor->Signal IKK IKK Complex Signal->IKK Activation IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB (Inactive Complex) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation IkB_NFkB->NFkB IκB Degradation NFkB_nuc NF-κB (p50/p65) DNA DNA NFkB_nuc->DNA ProViral Pro-viral & Inflammatory Gene Transcription DNA->ProViral ViralRep Viral Replication ProViral->ViralRep Triterpenoid Friedelane Triterpenoid Triterpenoid->IKK Inhibition

Caption: Proposed mechanism of antiviral action via inhibition of the NF-κB pathway.

References

Application Notes and Protocols for the Antibacterial Screening of Pentacyclic Triterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Pentacyclic triterpenoids are a class of naturally occurring compounds widely distributed in the plant kingdom, known for a variety of beneficial biological effects, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] This document provides detailed application notes on their antibacterial activity and standardized protocols for screening these compounds, aiming to facilitate research and development of new antibacterial agents. Pentacyclic triterpenoids, such as ursolic acid, oleanolic acid, and betulinic acid, have demonstrated potential against a range of bacterial pathogens, particularly Gram-positive bacteria.[3][4] Their mechanisms of action are diverse, and they can also act synergistically with conventional antibiotics, potentially helping to combat antimicrobial resistance.[5][6]

Application Notes

General Antibacterial Activity

Pentacyclic triterpenoids generally exhibit greater activity against Gram-positive bacteria than Gram-negative bacteria.[4][7] This selectivity is often attributed to the structural differences in the bacterial cell wall; the outer membrane of Gram-negative bacteria acts as a permeability barrier against hydrophobic compounds like triterpenoids.[4] For example, oleanolic acid and ursolic acid have shown activity against Staphylococcus aureus, Bacillus cereus, and Listeria monocytogenes.[3] While their activity against Gram-negative bacteria is often limited, some derivatives have been synthesized that show broader-spectrum effects.[8][9]

Mechanism of Action

The antibacterial action of pentacyclic triterpenoids is multifaceted and can involve several cellular targets. They are known to affect the integrity of the bacterial cell structure and key cellular processes.[7]

  • Cell Wall and Membrane Disruption: Triterpenoids can interfere with the peptidoglycan structure of the cell wall.[10] Studies on compounds like asiatic acid and ursolic acid suggest they alter the structure and function of bacterial cell membranes.[7] Scanning electron microscopy has revealed that some triterpenoids can prevent biofilm formation or disperse pre-formed cell membranes.[11]

  • Gene Expression Modulation: These compounds can affect the expression of bacterial genes involved in critical processes such as biofilm formation, peptidoglycan turnover, and cell autolysis.[4][10]

  • Induction of Oxidative Stress: Some pentacyclic triterpenoid derivatives have been shown to induce an excessive accumulation of reactive oxygen species (ROS) within bacterial cells.[12] This leads to oxidative damage, an increase in cell membrane permeability, and eventual cell death.[12]

  • Synergistic Effects: Pentacyclic triterpenoids can enhance the efficacy of conventional antibiotics like ampicillin, tetracycline, methicillin, and vancomycin.[3][5] This synergistic activity suggests that they may act on different targets or pathways than the antibiotics, potentially helping to overcome existing resistance mechanisms.[5][6]

Data Presentation: Antibacterial Activity of Pentacyclic Triterpenoids

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for common pentacyclic triterpenoids against various bacterial strains. MIC is a fundamental measure of an antimicrobial agent's activity, with lower values indicating higher potency.[7]

Table 1: MIC Values (µg/mL) of Oleanolic Acid and Ursolic Acid against Gram-Positive Bacteria

Compound Enterococcus faecalis Listeria monocytogenes Bacillus cereus Staphylococcus aureus (MSSA) Staphylococcus aureus (MRSA)
Oleanolic Acid 4[3] 8[3] 16[3] >128[3] >128[3]

| Ursolic Acid | 1[3] | 2[3] | 8[3] | 4[3] | 4[3] |

Table 2: MIC Values (µg/mL) of Triterpenoids against Various Bacterial Strains

Compound Cutibacterium acnes (ATCC 6919) Cutibacterium acnes (ATCC 11827) Mycobacterium fortuitum Pseudomonas syringae
Tripterin 2[13] 0.5[13] - -
Imberbic Acid - - Potent Activity[14] -

| Amyrins & Ursolic Acid Derivatives | - | - | - | Potent Activity[9] |

Experimental Protocols & Workflows

General Antibacterial Screening Workflow

The overall process for screening pentacyclic triterpenoids for antibacterial activity involves preparing the compound, culturing the target bacteria, performing the assay, and analyzing the results.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare Triterpenoid Stock Solution (e.g., in DMSO) p2 Culture Bacterial Strains (e.g., Mueller-Hinton Broth) p3 Standardize Inoculum (e.g., 0.5 McFarland Standard) a1 Perform Antibacterial Assay (e.g., Broth Microdilution or Agar Diffusion) p3->a1 d1 Incubate Plates (e.g., 37°C for 18-24h) a1->d1 d2 Measure Results (MIC or Zone of Inhibition) d1->d2 d3 Data Interpretation & Comparison d2->d3

Caption: General workflow for antibacterial screening of compounds.

Protocol 1: Broth Microdilution for MIC Determination

This method is used to determine the minimum concentration of a compound that inhibits the visible growth of a microorganism.[15] It is a quantitative and widely used technique, adaptable for screening natural products.[10][16]

Materials and Reagents:

  • Pentacyclic triterpenoid stock solution (e.g., in DMSO)

  • Sterile 96-well round-bottom microtiter plates[15]

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium[17]

  • Bacterial culture in log phase

  • Sterile Petri dishes[15]

  • Multipipettor

  • Plate incubator

  • Optional: p-Iodonitrotetrazolium violet (INT) for easier visualization[17]

Procedure:

  • Plate Preparation: Using a multipipettor, dispense 100 µL of sterile MHB into all wells of a 96-well microtiter plate.[15]

  • Compound Addition: Add 100 µL of the triterpenoid stock solution (prepared at 2x the highest desired final concentration) to the wells in the first column.[15]

  • Serial Dilution:

    • Set a multipipettor to 100 µL and mix the contents of the first column by pipetting up and down 6-8 times.[15]

    • Transfer 100 µL from the first column to the second column.[15]

    • Repeat this two-fold serial dilution process across the plate to the desired final column (e.g., column 10).[15]

    • Discard the final 100 µL from the last dilution column.[15]

    • Columns 11 and 12 can serve as growth (no compound) and sterility (no bacteria) controls, respectively.[15]

  • Inoculum Preparation: Dilute the log-phase bacterial culture to achieve a final standardized inoculum size in the wells (typically 10^4 to 10^5 CFU/mL).[15]

  • Inoculation: Dispense 5 µL of the standardized bacterial suspension into each well (except the sterility control wells).[15]

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[15][16]

  • MIC Determination: The MIC is the lowest concentration of the triterpenoid at which there is no visible bacterial growth. This can be assessed visually or with a plate reader.[16] If using INT, add the dye and incubate further until a color change is visible in the growth control wells. Wells with inhibited growth will remain clear.

G start Start prep_plate Dispense 100µL Broth into all 96 wells start->prep_plate add_cmpd Add 100µL of 2x Compound Stock to Column 1 prep_plate->add_cmpd serial_dil Perform 2-fold Serial Dilution from Col 1 to Col 10 add_cmpd->serial_dil add_inoculum Add 5µL Standardized Bacteria to Test & Growth Control Wells serial_dil->add_inoculum incubate Incubate at 37°C for 18-24 hours add_inoculum->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic end End read_mic->end

Caption: Workflow for the Broth Microdilution MIC assay.

Protocol 2: Agar Well Diffusion Assay

This is a qualitative or semi-quantitative method to screen for antibacterial activity. It relies on the diffusion of the test compound through the agar to inhibit microbial growth, resulting in a "zone of inhibition."[18][19]

Materials and Reagents:

  • Pentacyclic triterpenoid solution

  • Sterile Petri dishes

  • Mueller-Hinton Agar (MHA)

  • Bacterial culture and standardized inoculum (0.5 McFarland)

  • Sterile cotton swabs

  • Sterile cork borer (e.g., 6 mm diameter)[20]

  • Positive control (e.g., standard antibiotic) and negative control (e.g., solvent)[21]

Procedure:

  • Plate Preparation: Pour molten MHA into sterile Petri dishes and allow the agar to solidify.[20]

  • Inoculation: Dip a sterile cotton swab into the standardized bacterial inoculum. Streak the swab evenly across the entire surface of the agar plate to ensure confluent growth.[18][21]

  • Well Creation: Use a sterile cork borer to cut uniform wells into the agar.[18][20]

  • Sample Loading: Carefully pipette a fixed volume (e.g., 50-100 µL) of the triterpenoid solution, positive control, and negative control into separate wells.[20][21]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[18][21]

  • Result Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is absent) in millimeters.[21] A larger diameter indicates greater antibacterial activity.

Proposed Antibacterial Mechanisms of Pentacyclic Triterpenoids

G cluster_cell Bacterial Cell cluster_effects Cellular Effects ros ROS Accumulation gene Gene Expression (Biofilm, Virulence) ros->gene damage Oxidative Damage ros->damage causes inhibition Inhibition of Biofilm & Virulence gene->inhibition results in membrane Cell Wall / Membrane membrane->ros lysis Membrane Disruption & Cell Lysis membrane->lysis leads to death Bacterial Death damage->death lysis->death inhibition->death pt Pentacyclic Triterpenoid pt->gene Modulates pt->membrane Interacts with

Caption: Proposed antibacterial mechanisms of pentacyclic triterpenoids.

References

Application Notes and Protocols for 29-Hydroxyfriedelan-3-one in Leukemia Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 29-Hydroxyfriedelan-3-one and related friedelane triterpenoids in the study of leukemia. Due to the limited direct research on this compound, this document incorporates data from studies on the closely related parent compound, friedelin (friedelan-3-one), to provide a more complete picture of its potential biological activity and mechanisms of action in leukemia cell lines.

Introduction

This compound is a pentacyclic triterpenoid belonging to the friedelane family. Triterpenoids are a large and diverse class of naturally occurring compounds that have garnered significant interest in cancer research due to their potential cytotoxic and pro-apoptotic activities. This document summarizes the available data on the effects of this compound and the representative compound, friedelin, on leukemia cell lines and provides detailed protocols for replicating and expanding upon these findings.

Data Presentation

The following tables summarize the cytotoxic activities of this compound and related friedelane triterpenoids against various leukemia cell lines.

Table 1: Cytotoxicity of this compound in Leukemia Cell Lines

CompoundCell LineAssayIncubation TimeIC50 (µM)Reference
28-hydroxyfriedelan-3-oneTHP-1MTT48 h>100[1]
28-hydroxyfriedelan-3-oneK-562MTT48 h259 ± 33[1]

Note: The original search was for this compound, but the available direct data is for the closely related 28-hydroxyfriedelan-3-one. The cytotoxic activity was reported as low in this study.

Table 2: Cytotoxicity of Friedelin (Friedelan-3-one) in Leukemia Cell Lines

CompoundCell LineAssayIncubation TimeIC50 (µM)Reference
FriedelinAML-196CCK-824 h10[2][3]
FriedelinK-562MTTNot Specified0% inhibition at 31 µM[4]

Table 3: Cytotoxicity of Other Friedelane Derivatives in Leukemia Cell Lines

CompoundCell LineAssayIncubation TimeIC50 (µM)Reference
Friedelan-3β-yl naproxenateTHP-1Not SpecifiedNot Specified266 ± 6[5]
Friedelan-3α-yl pent-4-ynoateK-562Not SpecifiedNot Specified267 ± 5[5]
11β-hydroxyfriedelan-3-oneTHP-1 & K-562Not SpecifiedNot SpecifiedHigh Cytotoxicity[6]

Experimental Protocols

The following are detailed methodologies for key experiments based on studies of friedelin in leukemia cell lines. These protocols can be adapted for the study of this compound.

Cell Culture
  • Cell Lines:

    • AML-196 (human acute myeloid leukemia)

    • THP-1 (human acute monocytic leukemia)

    • K-562 (human chronic myelogenous leukemia)

    • Hs-5 (human bone marrow stromal cells - as a non-cancerous control)

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cytotoxicity Assay (CCK-8/MTT)

This assay determines the effect of the compound on cell viability.

  • Procedure:

    • Seed leukemia cells (e.g., AML-196) into 96-well plates at a density of 1x10^6 cells/well.

    • After 24 hours, treat the cells with various concentrations of this compound (e.g., 0, 2.5, 5, 10, 20, 40, 80, 160 µM) for 24 to 48 hours.

    • Add 10 µL of Cell Counting Kit-8 (CCK-8) solution or MTT reagent (0.5 mg/mL) to each well.

    • Incubate the plates for 2-4 hours at 37°C.

    • For MTT, add 50 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Apoptosis Assessment

This method is used to visualize nuclear changes characteristic of apoptosis.

  • Procedure:

    • Seed leukemia cells (e.g., AML-196) in 12-well plates at a density of 0.6x10^6 cells/well.

    • Treat the cells with the desired concentrations of this compound for 24 hours.

    • Wash the cells with phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Stain the cells with 4',6-diamidino-2-phenylindole (DAPI) solution for 10 minutes in the dark.

    • Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will show condensed or fragmented nuclei.

This assay quantitatively determines the percentage of apoptotic cells.

  • Procedure:

    • Treat leukemia cells with this compound for the desired time.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in 1X binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis and signaling pathways.

  • Procedure:

    • Treat leukemia cells with this compound.

    • Lyse the cells in RIPA buffer to extract total proteins.

    • Determine the protein concentration using a BCA protein assay kit.

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved Caspase-8, cleaved Caspase-9, cleaved PARP, p-MEK, p-ERK, p-PI3K, p-AKT, and corresponding total proteins, as well as a loading control like β-actin).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) kit.

Mandatory Visualizations

Signaling Pathways

The following diagram illustrates the proposed signaling pathways affected by friedelin in AML-196 leukemia cells, which can serve as a hypothetical model for the action of this compound.[2][3][7]

friedelin_signaling_pathway Friedelin Friedelin / this compound PI3K PI3K Friedelin->PI3K inhibits MEK MEK Friedelin->MEK inhibits Bcl2 Bcl-2 Friedelin->Bcl2 inhibits Bax Bax Friedelin->Bax activates AKT AKT PI3K->AKT Proliferation Cell Proliferation / Metastasis AKT->Proliferation ERK ERK MEK->ERK ERK->Proliferation Bcl2->Bax Casp9 Caspase-9 Bax->Casp9 Casp3 Caspase-3 Casp9->Casp3 Casp8 Caspase-8 Casp8->Casp3 PARP PARP Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Proposed signaling pathway of friedelin in leukemia cells.

Experimental Workflow

The following diagram outlines the general experimental workflow for assessing the anti-leukemic effects of this compound.

experimental_workflow start Start: Prepare Leukemia Cell Cultures (e.g., AML-196, THP-1, K-562) treatment Treat cells with this compound (various concentrations and time points) start->treatment cytotoxicity Cell Viability Assay (CCK-8 / MTT) treatment->cytotoxicity apoptosis_detection Apoptosis Detection treatment->apoptosis_detection western Western Blot Analysis (Protein Expression) treatment->western data_analysis Data Analysis and Interpretation cytotoxicity->data_analysis dapi DAPI Staining (Nuclear Morphology) apoptosis_detection->dapi flow Annexin V / PI Staining (Flow Cytometry) apoptosis_detection->flow dapi->data_analysis flow->data_analysis western->data_analysis

Caption: General experimental workflow for leukemia cell line studies.

References

Application Note & Protocol: Quantification of 29-Hydroxyfriedelan-3-one using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the quantitative analysis of 29-Hydroxyfriedelan-3-one, a pentacyclic triterpenoid, using a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.[1][2] this compound has been identified in various plant species and is of interest for its potential biological activities.[1][3] This application note details the necessary instrumentation, reagents, and a step-by-step protocol for sample preparation, chromatographic separation, and data analysis. The provided method is a robust starting point for researchers requiring accurate quantification of this compound in various matrices, including plant extracts and formulated products.

Introduction

This compound is a naturally occurring pentacyclic triterpenoid belonging to the friedelane series.[4] Triterpenoids are a large and diverse class of organic compounds, synthesized in plants and other organisms, with a wide range of reported biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.[5][6] Accurate and precise quantification of this compound is crucial for quality control of raw materials, standardization of herbal extracts, and in various stages of drug discovery and development.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of individual components in a mixture.[7] Due to the structural characteristics of many triterpenoids, which often lack strong chromophores, UV detection at lower wavelengths is commonly employed.[4] This protocol outlines a reverse-phase HPLC method, which is well-suited for the analysis of moderately polar to non-polar compounds like this compound.

Chemical Properties of this compound

A thorough understanding of the physicochemical properties of the analyte is fundamental for developing a successful analytical method.

PropertyValueSource
Molecular Formula C₃₀H₅₀O₂[1]
Molecular Weight 442.7 g/mol [1]
Melting Point 262-265 °C[8]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Sparingly soluble in ethanol and insoluble in water.[6][9]
UV Absorption Lacks strong chromophores, requiring detection at low UV wavelengths (e.g., 205-210 nm).[4]Inferred from similar triterpenoids
Structure A pentacyclic triterpenoid with a ketone and a primary alcohol functional group.[1][2]

Experimental Protocol

This section provides a detailed methodology for the quantification of this compound using HPLC.

Instrumentation and Materials
  • HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point.

  • Data Acquisition and Processing Software: To control the HPLC system and for data analysis.

  • Analytical Balance: For accurate weighing of standards and samples.

  • Volumetric flasks, pipettes, and syringes.

  • Syringe filters (0.45 µm): For sample filtration prior to injection.

  • Ultrasonic bath: For dissolving standards and extracting samples.

Reagents and Standards
  • This compound reference standard: Of known purity (e.g., >98%).

  • HPLC grade Acetonitrile (ACN).

  • HPLC grade Methanol (MeOH).

  • HPLC grade water (e.g., Milli-Q or equivalent).

  • Solvents for sample extraction: Based on the sample matrix (e.g., Chloroform, Dichloromethane, Ethyl Acetate).[9]

Preparation of Standard Solutions

Stock Standard Solution (e.g., 1000 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer it to a 10 mL volumetric flask.

  • Dissolve the standard in a suitable solvent in which it is freely soluble, such as methanol or acetonitrile. Use an ultrasonic bath to aid dissolution if necessary.

  • Make up the volume to the mark with the same solvent and mix thoroughly.

Working Standard Solutions:

  • Prepare a series of working standard solutions (e.g., 10, 25, 50, 100, 250, 500 µg/mL) by serially diluting the stock standard solution with the mobile phase.

  • These solutions will be used to construct the calibration curve.

Sample Preparation

The sample preparation procedure will vary depending on the matrix. The following is a general procedure for plant material:

  • Extraction:

    • Accurately weigh a known amount of the powdered plant material (e.g., 1 g).

    • Extract the material with a suitable solvent (e.g., 20 mL of methanol or ethyl acetate) using ultrasonication for 30-60 minutes or another appropriate extraction technique.

    • Centrifuge the extract to pellet the solid material.

  • Filtration:

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

    • If the initial concentration is expected to be high, dilute the filtered extract with the mobile phase to fall within the calibration curve range.

HPLC Method Parameters

The following are recommended starting parameters for method development. Optimization may be required based on the specific HPLC system and column used.

ParameterRecommended Condition
Column C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic: Acetonitrile:Water (90:10, v/v) or a gradient elution may be necessary for complex samples.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm (due to the lack of a strong chromophore)[4]
Injection Volume 10 µL
Run Time Approximately 15-20 minutes (adjust as needed to ensure elution of the analyte and any interfering peaks)
Data Analysis and Quantification
  • Calibration Curve:

    • Inject the working standard solutions in triplicate.

    • Plot a calibration curve of the peak area versus the concentration of this compound.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is generally considered acceptable.[4]

  • Sample Analysis:

    • Inject the prepared sample solutions.

    • Identify the peak for this compound by comparing the retention time with that of the reference standard. .

  • Calculation:

    • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

    • The amount of the compound in the original sample can be calculated using the following formula:

    Amount (mg/g) = (Concentration from calibration curve (µg/mL) × Dilution factor × Volume of extract (mL)) / (Initial weight of sample (g) × 1000)

Method Validation (Brief Overview)

For reliable and accurate results, the analytical method should be validated according to ICH guidelines or other relevant regulatory standards. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[4]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[4]

  • Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[4]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[4]

  • Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.

Workflow Diagram

The following diagram illustrates the overall workflow for the quantification of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_result Result Standard_Prep Standard Preparation HPLC_Analysis HPLC Analysis Standard_Prep->HPLC_Analysis Sample_Prep Sample Preparation Sample_Prep->HPLC_Analysis Data_Acquisition Data Acquisition HPLC_Analysis->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Final_Report Final Report Quantification->Final_Report

Caption: Workflow for the HPLC quantification of this compound.

Conclusion

The HPLC method described in this application note provides a reliable framework for the quantification of this compound. By following the detailed protocol and performing appropriate method validation, researchers can achieve accurate and precise results essential for their work in natural product chemistry, quality control, and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Isolating 29-Hydroxyfriedelan-3-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation of 29-Hydroxyfriedelan-3-one.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in isolating this compound?

A1: The primary challenges in isolating this compound stem from its nature as a pentacyclic triterpenoid found in complex plant matrices. Key difficulties include:

  • Low abundance: This compound is often present in very low concentrations in its natural sources, leading to low overall yields.

  • Co-occurrence of structural analogs: Plant extracts contain a multitude of structurally similar friedelane triterpenoids with very close polarities, making chromatographic separation difficult.

  • Poor UV absorption: Like many triterpenoids, this compound lacks a strong chromophore, which complicates detection by UV-Vis spectroscopy, a common method used in HPLC. Detection often requires monitoring at low wavelengths (around 205-210 nm), which can lead to baseline instability.

  • Complex sample matrix: The crude plant extracts are complex mixtures containing pigments, fatty acids, sterols, and other secondary metabolites that can interfere with the isolation process.

Q2: Which plant species are known sources of this compound?

A2: this compound has been isolated from several plant species, primarily within the Celastraceae family. Some documented sources include Tripterygium hypoglaucum, Celastrus vulcanicola, and Salacia chinensis.[1] The Celastraceae family is a rich source of various friedelane triterpenoids.

Q3: What is a realistic yield to expect for this compound from plant material?

A3: The yield of this compound is typically low and can vary significantly based on the plant source, geographical location, time of harvest, and the extraction and purification methods employed. While specific yield data for this compound is not widely published, yields for related friedelane triterpenoids from plant sources are often in the range of 0.001% to 0.5% of the dry plant material. For instance, a study on a related compound, 28-hydroxy-3-friedelanone, reported a yield of 0.0035% from the leaves of Calophyllum inophyllum.[2]

Q4: How can I improve the detection of this compound during HPLC analysis?

A4: To improve HPLC detection of triterpenoids with weak chromophores like this compound, consider the following:

  • Low Wavelength UV Detection: Set your UV detector to a low wavelength, typically between 205-210 nm. This requires the use of high-purity solvents to minimize baseline noise.

  • Alternative Detectors: Employ alternative detection methods that do not rely on UV absorption, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). Mass Spectrometry (MS) is also a highly sensitive and specific detection method.

  • Derivatization: Chemical derivatization to introduce a UV-absorbing or fluorescent tag to the molecule can significantly enhance detection, although this adds complexity to the workflow.

Troubleshooting Guides

Problem 1: Low Yield of Crude Extract
Possible Cause Troubleshooting Step
Inefficient Extraction Method The choice of extraction method can significantly impact the yield. Maceration is simple but may be less efficient. Consider more exhaustive methods like Soxhlet extraction, Ultrasound-Assisted Extraction (UAE), or Pressurized Liquid Extraction (PLE) which can improve extraction efficiency.[3]
Inappropriate Solvent Selection This compound is a relatively non-polar compound. Ensure you are using a solvent or a solvent system with appropriate polarity. Hexane, chloroform, ethyl acetate, and methanol are commonly used for extracting triterpenoids.[4] A stepwise extraction with solvents of increasing polarity can be effective.
Poor Quality of Plant Material The concentration of secondary metabolites can vary depending on the age of the plant, the part of the plant used (e.g., leaves, roots, bark), and the time and conditions of harvesting and drying. Ensure the use of high-quality, properly identified, and well-preserved plant material.
Insufficient Extraction Time or Temperature For methods like maceration or Soxhlet, ensure the extraction time is sufficient to allow for complete percolation of the solvent through the plant material. For UAE and PLE, optimize the time and temperature parameters.
Problem 2: Difficulty in Separating this compound from Other Triterpenoids
Possible Cause Troubleshooting Step
Co-elution of Structurally Similar Compounds Friedelane triterpenoids often have very similar polarities and retention times. To improve separation: - Optimize the mobile phase: Perform a systematic study of different solvent systems for your column chromatography or HPLC. A shallow gradient elution in HPLC can often resolve closely eluting peaks. - Use a different stationary phase: If silica gel is not providing adequate separation, consider using other stationary phases like alumina, or reversed-phase C18 silica gel for HPLC. - Employ multiple chromatographic techniques: A multi-step purification strategy is often necessary. For example, an initial separation by column chromatography on silica gel can be followed by further purification using preparative HPLC.
Overloading the Chromatographic Column Overloading the column can lead to broad, overlapping peaks. Reduce the amount of sample loaded onto the column. For preparative work, it is better to perform multiple smaller runs than one overloaded run.
Inadequate Column Equilibration Ensure the column is properly equilibrated with the mobile phase before injecting the sample. Insufficient equilibration can lead to inconsistent retention times and poor separation.

Quantitative Data

The yield of friedelane triterpenoids can vary significantly depending on the plant source and the extraction method used. The following table summarizes some reported yields for friedelin, a closely related compound.

Plant SourcePlant PartExtraction MethodSolventYield (%)
Monteverdia aquifoliaLeavesSoxhletEthanol8.3
Monteverdia aquifoliaLeavesUltrasound-Assisted Extraction (UAE)Ethanol6.6
Monteverdia aquifoliaLeavesPressurized Liquid Extraction (PLE)Ethanol5.3
Quercus suber (Cork)BarkNot specifiedNot specified0.4 - 2.9
Azima tetracanthaLeavesColumn Chromatography of Hexane FractionHexane:Ethyl Acetate~0.02 (of fraction)

Note: The yields presented are for friedelin and are intended to provide a general reference for the expected range for friedelane triterpenoids.

Experimental Protocols

Protocol 1: General Extraction of Triterpenoids from Plant Material
  • Preparation of Plant Material: Air-dry the plant material (e.g., leaves, stems, or roots) at room temperature in a well-ventilated area, protected from direct sunlight. Once completely dry, grind the material into a fine powder.

  • Extraction:

    • Maceration: Soak the powdered plant material in a suitable solvent (e.g., hexane, ethyl acetate, or methanol) at room temperature for 3-7 days with occasional shaking. Filter the extract and repeat the process with fresh solvent. Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude extract.

    • Soxhlet Extraction: Place the powdered plant material in a thimble and extract with a suitable solvent in a Soxhlet apparatus for 24-48 hours. After extraction, evaporate the solvent to obtain the crude extract.

  • Fractionation (Optional): The crude extract can be subjected to liquid-liquid partitioning using immiscible solvents of different polarities (e.g., hexane, chloroform, ethyl acetate, and water) to obtain fractions enriched with compounds of a certain polarity.

Protocol 2: Isolation by Column Chromatography
  • Preparation of the Column: Pack a glass column with silica gel (60-120 or 230-400 mesh) as a slurry in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude extract or a fraction in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. After drying, carefully load the powdered sample onto the top of the packed column.

  • Elution: Elute the column with a solvent system of increasing polarity. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate (e.g., 100% hexane, 99:1 hexane:ethyl acetate, 98:2, and so on).

  • Fraction Collection: Collect the eluate in small fractions and monitor the composition of each fraction by Thin Layer Chromatography (TLC).

  • Analysis of Fractions: Combine the fractions that contain the target compound (as indicated by TLC) and evaporate the solvent. The fractions containing this compound will likely elute with a moderately polar solvent system.

Protocol 3: Purification by High-Performance Liquid Chromatography (HPLC)
  • System Preparation: Use a preparative or semi-preparative HPLC system equipped with a suitable column (e.g., C18 or a normal-phase silica column). Equilibrate the column with the chosen mobile phase.

  • Sample Preparation: Dissolve the enriched fraction from column chromatography in the mobile phase and filter it through a 0.45 µm syringe filter.

  • Injection and Elution: Inject the sample and elute with an isocratic or gradient mobile phase. The optimal mobile phase composition needs to be determined empirically but for a C18 column, a mixture of acetonitrile and water or methanol and water is a good starting point.

  • Fraction Collection: Collect the peaks corresponding to the retention time of this compound.

  • Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.

Visualizations

Isolation_Workflow PlantMaterial Dried & Powdered Plant Material Extraction Extraction (e.g., Maceration, Soxhlet, UAE) PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Fractionation Fractionation (Liquid-Liquid Partitioning) CrudeExtract->Fractionation EnrichedFraction Enriched Triterpenoid Fraction Fractionation->EnrichedFraction ColumnChromatography Column Chromatography (Silica Gel) EnrichedFraction->ColumnChromatography SemiPureFractions Semi-Pure Fractions ColumnChromatography->SemiPureFractions HPLC Preparative HPLC (e.g., C18 column) SemiPureFractions->HPLC PureCompound Isolated this compound HPLC->PureCompound

Caption: General workflow for the isolation of this compound.

References

Technical Support Center: Optimizing the Extraction of 29-Hydroxyfriedelan-3-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to improve the yield and purity of 29-Hydroxyfriedelan-3-one during extraction. Methodologies are based on established protocols for structurally similar friedelane triterpenoids.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for extracting this compound?

The most prevalent methods for extracting friedelane triterpenoids, including this compound, from plant matrices are conventional solvent extraction techniques like Soxhlet and maceration, as well as modern, enhanced methods such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE).[1][2] Supercritical Fluid Extraction (SFE) is also a viable, though less common, "green" alternative.[1][3] UAE and MAE are often favored for their efficiency, reduced extraction times, and lower solvent consumption compared to traditional methods.[2][4]

Q2: Which solvents are recommended for the extraction of this compound?

This compound is a relatively non-polar compound, though the hydroxyl group adds some polarity compared to friedelin. Therefore, a range of organic solvents can be effective. Common choices include hexane, chloroform, dichloromethane, ethyl acetate, ethanol, and methanol.[1][5] Hexane has been successfully used to obtain extracts containing this compound.[5] For methods like UAE and MAE, ethanol and methanol, often in aqueous solutions (e.g., 50-95% ethanol), are frequently used to optimize extraction efficiency.[6][7] The choice of solvent should be guided by the polarity of the target compound and the desire to minimize the co-extraction of impurities.

Q3: How can I significantly optimize the yield of my extraction?

Optimizing the yield of this compound involves a systematic approach to refining several key parameters:

  • Solvent Selection: The choice of solvent is critical. A solvent that effectively solubilizes the target compound while leaving impurities behind is ideal.

  • Solid-to-Liquid Ratio: This ratio impacts the concentration gradient driving the extraction. Ratios between 1:10 and 1:50 g/mL are commonly investigated to ensure the plant material is sufficiently saturated with the solvent.[8][9][10]

  • Extraction Temperature: Higher temperatures generally increase solubility and diffusion rates. However, excessively high temperatures can lead to the degradation of thermolabile compounds.[11][12] Optimal temperatures for UAE and MAE are often in the range of 50-80°C.[6][9]

  • Extraction Time: The duration of the extraction should be sufficient to allow for maximum recovery of the target compound without promoting its degradation. Modern methods like UAE and MAE can significantly reduce extraction times to as little as 30-60 minutes.[6][10]

  • Particle Size: Grinding the plant material to a smaller, uniform particle size increases the surface area available for solvent contact, thereby improving extraction efficiency.

Q4: I am experiencing a low yield. What are the potential causes and how can I troubleshoot this?

Low yields can stem from several factors. A logical troubleshooting process is essential. Key areas to investigate include the quality of the plant material, the appropriateness of the chosen extraction parameters, and potential degradation of the target compound. Inefficient cell wall disruption can also be a factor, particularly with fibrous plant materials. Consider increasing the intensity of the extraction method (e.g., higher ultrasonic power) or the extraction time.

Q5: My extract is contaminated with a high level of impurities. What are the best strategies to enhance its purity?

Improving the purity of the extract can be achieved both during and after the initial extraction:

  • Selective Solvent Extraction: Employing a solvent that has a higher affinity for this compound over other co-constituents can significantly improve purity.

  • Fractionation: The crude extract can be subjected to liquid-liquid partitioning with immiscible solvents of varying polarities to separate compounds based on their differential solubility.

  • Chromatography: Column chromatography using silica gel or other stationary phases is a standard and effective method for purifying triterpenoids from crude extracts.[5]

Q6: Are there environmentally friendly or "green" extraction methods available for this compound?

Yes, several green extraction technologies can be applied. Supercritical Fluid Extraction (SFE) using CO2, often modified with a co-solvent like ethanol, is an excellent environmentally friendly option that avoids the use of large volumes of organic solvents.[1] Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are also considered greener alternatives to conventional methods due to their reduced solvent and energy consumption.[1][13]

II. Troubleshooting Guides

Problem: Low or No Yield of this compound
Possible Cause Recommended Solution
Inappropriate Solvent The polarity of the solvent may not be suitable for this compound. Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol).
Insufficient Extraction Time The compound may not have had enough time to diffuse into the solvent. Increase the extraction time in increments and analyze the yield at each step.
Suboptimal Temperature The extraction temperature may be too low for efficient solubilization. Gradually increase the temperature, being mindful of potential degradation.[11]
Poor Solid-to-Liquid Ratio An insufficient volume of solvent can lead to saturation and incomplete extraction. Increase the solvent-to-solid ratio.[10]
Ineffective Cell Disruption (for UAE/MAE) The ultrasonic power or microwave power may be too low to effectively disrupt the plant cell walls. Increase the power setting.
Degradation of Compound Excessive temperature or prolonged extraction time can lead to degradation. Consider using a lower temperature for a longer duration or vice-versa.
Poor Quality of Plant Material The concentration of the target compound can vary based on the plant's age, origin, and storage conditions. Ensure the use of high-quality, properly dried, and stored plant material.
Problem: High Levels of Impurities in the Extract
Possible Cause Recommended Solution
Non-Selective Solvent The chosen solvent may be co-extracting a wide range of compounds. Use a more selective, less polar solvent if possible, or perform sequential extractions with solvents of increasing polarity.
Extraction of Pigments and Polar Compounds Pigments like chlorophyll are common impurities. A preliminary wash of the plant material with a non-polar solvent like hexane can help remove some of these before the main extraction.
Post-Extraction Purification Needed Crude extracts almost always require further purification. Employ column chromatography with a suitable stationary phase (e.g., silica gel) and a gradient elution system.[5]
High Temperature Causing Reactions Elevated temperatures can sometimes induce chemical reactions, creating artifactual impurities. Reduce the extraction temperature.
Problem: Inconsistent Extraction Yields
Possible Cause Recommended Solution
Inhomogeneous Plant Material The distribution of this compound may not be uniform throughout the plant material. Ensure the material is finely ground and thoroughly mixed before taking samples for extraction.
Fluctuations in Extraction Parameters Minor variations in temperature, time, or solvent ratios between experiments can lead to different yields. Strictly control all experimental parameters.
Solvent Evaporation During longer extraction processes, solvent can evaporate, changing the solid-to-liquid ratio. Use a condenser to minimize solvent loss.
Inconsistent Equipment Performance For UAE and MAE, ensure the equipment is functioning correctly and that power output is consistent.

III. Data Presentation: Comparative Extraction Yields

The following tables summarize quantitative data for the extraction of friedelane triterpenoids from various plant sources, providing a baseline for optimizing the extraction of this compound.

Table 1: Comparison of Different Extraction Methods for Friedelane Triterpenoids

Extraction Method Plant Material Solvent Yield Reference
Soxhlet ExtractionMonteverdia aquifolia leavesEthanol8.3%[1]
Ultrasound-Assisted Extraction (UAE)Monteverdia aquifolia leavesEthanol6.6%[1]
Pressurized Liquid Extraction (PLE)Monteverdia aquifolia leavesEthanol5.3%[1]
Supercritical Fluid Extraction (SFE) with co-solventQuercus cerris barkCO2:EtOH (97.5:2.5 wt%)0.48 wt%[1]

Table 2: Effect of Solvent Choice on Triterpenoid Extraction Yield (Supercritical Fluid Extraction)

Solvent System Plant Material Yield of Friedelin (mg/g) Reference
SFE CO2 + 10% MethanolPlantago major6.10 ± 0.75[1]
SFE CO2 + 10% EthanolPlantago major6.00 ± 0.97[1]
SFE CO2 + 20% PentanePlantago major3.70 ± 0.98[1]
SFE CO2 + 10% PentanePlantago major3.00 ± 0.90[1]

Table 3: Influence of Extraction Parameters on Triterpenoid Yield (Ultrasound-Assisted Extraction)

Parameter Condition Source Yield of Total Triterpenoids (mg/g) Reference
Ethanol Concentration93%Chaenomeles speciosa leaves36.77 ± 0.40[6]
Ultrasound Power390 WChaenomeles speciosa leaves36.77 ± 0.40[6]
Extraction Time30 minChaenomeles speciosa leaves36.77 ± 0.40[6]
Extraction Temperature70 °CChaenomeles speciosa leaves36.77 ± 0.40[6]
Liquid-to-Solid Ratio25 mL/gChaenomeles speciosa leaves36.77 ± 0.40[6]

Table 4: Influence of Extraction Parameters on Triterpenoid Yield (Microwave-Assisted Extraction)

Parameter Condition Source Yield of Total Triterpenoids Reference
Microwave Power400 WLactuca indica leavesOptimized[10][14]
Extraction Time60 minLactuca indica leavesOptimized[10][14]
Solid-to-Liquid Ratio1:20 g/mLLactuca indica leavesOptimized[10][14]

IV. Experimental Protocols

Protocol 1: Soxhlet Extraction of this compound

  • Preparation: Weigh approximately 20-50 g of dried, powdered plant material and place it into a cellulose thimble.

  • Assembly: Place the thimble into the main chamber of the Soxhlet extractor. Assemble the Soxhlet apparatus with a round-bottom flask containing 250-500 mL of an appropriate solvent (e.g., hexane or ethyl acetate) and a condenser.

  • Extraction: Heat the solvent to a gentle boil. Allow the extraction to proceed for 6-8 hours, ensuring continuous siphoning of the solvent over the plant material.

  • Concentration: After the extraction is complete, allow the apparatus to cool. Remove the round-bottom flask and concentrate the extract using a rotary evaporator to obtain the crude extract.

  • Purification: The crude extract can be further purified by column chromatography on silica gel.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound

  • Preparation: Weigh 1-5 g of dried, powdered plant material and place it into an Erlenmeyer flask.

  • Solvent Addition: Add the extraction solvent (e.g., 90% ethanol) at a specified solid-to-liquid ratio (e.g., 1:25 g/mL).

  • Ultrasonication: Place the flask in an ultrasonic bath or use an ultrasonic probe. Perform the extraction under optimized conditions (e.g., 30-40 minutes, 50-70°C, 200-400 W power).[6]

  • Separation: After extraction, separate the solid material from the solvent by filtration or centrifugation.

  • Concentration: Concentrate the resulting supernatant using a rotary evaporator to yield the crude extract.

  • Purification: Purify the crude extract as needed using chromatographic techniques.

Protocol 3: Microwave-Assisted Extraction (MAE) of this compound

  • Preparation: Place a weighed amount (e.g., 1-2 g) of the powdered plant material into a microwave-safe extraction vessel.

  • Solvent Addition: Add the extraction solvent (e.g., 70% ethanol) at an optimized solid-to-liquid ratio (e.g., 1:20 g/mL).

  • Microwave Irradiation: Seal the vessel and place it in the microwave extractor. Set the extraction parameters (e.g., 400 W power, 60 minutes, 70°C).[10][14]

  • Cooling and Separation: After the extraction, allow the vessel to cool to room temperature. Filter or centrifuge the mixture to separate the extract from the solid residue.

  • Concentration: Remove the solvent from the extract under reduced pressure using a rotary evaporator.

  • Purification: Subject the crude extract to further purification steps if necessary.

V. Visualizations

G A Plant Material (Dried, Powdered) B Extraction (Soxhlet, UAE, MAE) A->B C Filtration / Centrifugation B->C D Solvent Evaporation (Rotary Evaporator) C->D E Crude Extract D->E F Purification (Column Chromatography) E->F G Pure this compound F->G

Caption: General workflow for extraction and purification.

G Start Low Yield Observed Check_Solvent Is the solvent appropriate? Start->Check_Solvent Check_Params Are time and temperature optimized? Check_Solvent->Check_Params Yes Solvent_Action Test solvents of varying polarity Check_Solvent->Solvent_Action No Check_Ratio Is the solid-to-liquid ratio sufficient? Check_Params->Check_Ratio Yes Params_Action Increase time/temperature systematically Check_Params->Params_Action No Check_Material Is the plant material of good quality? Check_Ratio->Check_Material Yes Ratio_Action Increase solvent volume Check_Ratio->Ratio_Action No Material_Action Source new plant material Check_Material->Material_Action No Success Yield Improved Check_Material->Success Yes Solvent_Action->Check_Params Params_Action->Check_Ratio Ratio_Action->Check_Material Material_Action->Success G Start Select Extraction Method Time_Solvent Is extraction time or solvent usage a concern? Start->Time_Solvent UAE_MAE Choose UAE or MAE Time_Solvent->UAE_MAE Yes Soxhlet Choose Soxhlet or Maceration Time_Solvent->Soxhlet No Thermal_Stability Is the compound thermally stable? Green_Chem Is 'Green Chemistry' a priority? Thermal_Stability->Green_Chem Yes Thermal_Stability->UAE_MAE No, use lower temp Green_Chem->UAE_MAE No SFE Consider Supercritical Fluid Extraction (SFE) Green_Chem->SFE Yes UAE_MAE->Thermal_Stability Soxhlet->Thermal_Stability

References

Technical Support Center: Overcoming In Vitro Solubility Challenges with 29-Hydroxyfriedelan-3-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with 29-Hydroxyfriedelan-3-one in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a pentacyclic triterpenoid, a class of natural products known for their diverse biological activities, including anti-inflammatory and cytotoxic effects.[1][2][3] Like many other triterpenoids, it is a highly hydrophobic molecule, leading to poor aqueous solubility.[4][5] This low solubility can lead to compound precipitation in aqueous cell culture media, resulting in inaccurate and unreliable data in in vitro assays.[6]

Q2: What is the predicted water solubility of this compound?

A2: While experimental data is limited, the predicted water solubility of this compound is extremely low. This is consistent with its high calculated LogP value, which indicates a strong preference for lipidic environments over aqueous ones.[7]

Q3: What are the most common initial solvents for dissolving this compound?

A3: The most common and effective initial solvent for dissolving this compound and similar hydrophobic compounds is 100% Dimethyl Sulfoxide (DMSO).[8][9] Ethanol and methanol can also be used, but DMSO is generally preferred for achieving higher stock concentrations.[10]

Q4: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. What is happening?

A4: This is a common issue known as "crashing out." When a concentrated DMSO stock of a hydrophobic compound is introduced into an aqueous environment like cell culture medium, the DMSO rapidly disperses, and the compound is forced out of solution due to its poor water solubility.[2][9]

Q5: How can I prevent my compound from precipitating in the cell culture medium?

A5: Several strategies can be employed to prevent precipitation:

  • Optimize DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, and for many cell lines, even lower (e.g., <0.1%).[8]

  • Use a High-Concentration Stock: Prepare a high-concentration stock solution in 100% DMSO. This allows you to add a very small volume to your culture medium to reach the desired final concentration of your compound, minimizing the amount of DMSO introduced.[8]

  • Serial Dilutions in DMSO: If you are performing dose-response experiments, it is critical to make serial dilutions of your compound in 100% DMSO before adding them to the culture medium.[8]

  • Pre-warming the Medium: Adding the compound to pre-warmed (37°C) medium can sometimes help maintain solubility.

  • Proper Mixing Technique: Add the DMSO stock directly to the medium with gentle swirling or vortexing to ensure rapid and even dispersion. Avoid adding the stock to a concentrated area without mixing.

  • Consider Co-solvents: In some cases, a combination of solvents (co-solvents) can be used to improve solubility. For example, a mixture of DMSO and ethanol might be effective.[10]

  • Utilize Solubilizing Agents: For particularly challenging compounds, the use of solubilizing agents like cyclodextrins can be highly effective.[11]

Q6: What are cyclodextrins and how can they help with solubility?

A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11] They can encapsulate hydrophobic molecules like this compound, forming an "inclusion complex." This complex has a hydrophilic exterior, which significantly increases the apparent solubility of the compound in aqueous solutions.[11][12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and low toxicity.[11]

Q7: Are there other methods to improve the solubility of this compound?

A7: Yes, other formulation strategies include the use of co-solvents and surfactants. A patented method for solubilizing triterpenes suggests a system comprising an organic solvent (like DMSO or ethanol), a co-solvent (like polyethylene glycol - PEG), and a solubilizer (like a polyoxyethylene sorbitan fatty acid ester).[10]

Troubleshooting Guides

Issue 1: Compound precipitates immediately upon addition to cell culture medium.
Potential Cause Troubleshooting Step
Final DMSO concentration is too high. Calculate the final percentage of DMSO in your well. Aim for ≤ 0.5%, and test lower concentrations if precipitation persists. Prepare a more concentrated stock solution in 100% DMSO to reduce the volume added.
Poor mixing technique. Add the DMSO stock drop-wise to the culture medium while gently swirling the plate or tube. Avoid pipetting the entire volume in one spot.
Compound concentration exceeds its solubility limit in the final medium. Determine the kinetic solubility of your compound in the specific cell culture medium you are using. This can be done by preparing a serial dilution and observing the concentration at which precipitation occurs.[2]
Temperature shock. Ensure your cell culture medium is pre-warmed to 37°C before adding the compound stock.
Issue 2: Compound appears to be in solution initially but precipitates over time in the incubator.
Potential Cause Troubleshooting Step
Slow precipitation at 37°C. The compound may be in a supersaturated state that is not stable over longer incubation periods. Consider using a lower final concentration or employing a solubilizing agent like HP-β-CD.
Interaction with media components. Components in the serum or medium (e.g., proteins, salts) can sometimes interact with the compound and reduce its solubility over time. Try reducing the serum concentration if your cell line allows, or switch to a serum-free medium for the duration of the treatment.
Evaporation from the culture plate. Ensure proper humidity in the incubator to prevent evaporation, which can concentrate the compound and lead to precipitation. Use plates with lids and consider sealing the edges with paraffin film for long-term experiments.

Quantitative Data Summary

Table 1: Maximum Tolerated DMSO Concentration for Common Cell Lines

Cell LineMaximum Tolerated DMSO Concentration (%)
HEK2930.5 - 1.0
HeLa0.5
A5490.25 - 0.5
MCF-70.1 - 0.5
PC-30.5
HepG20.2
Note: These values are approximate and can vary based on experimental conditions and duration of exposure. It is always recommended to perform a dose-response curve for DMSO toxicity on your specific cell line.[14]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Materials:

    • This compound (powder)

    • 100% sterile, cell culture grade DMSO

    • Sterile, amber glass vial or a clear vial wrapped in aluminum foil

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Determine the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM). A higher concentration allows for smaller volumes to be added to the culture medium.

    • Accurately weigh the required amount of this compound powder and transfer it to the sterile vial.

    • Add the calculated volume of 100% DMSO to the vial.

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Solubilization of this compound using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) by Freeze-Drying

This protocol creates a solid inclusion complex that can be dissolved in aqueous solutions.[3][15][16]

  • Materials:

    • This compound

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Tertiary butyl alcohol (TBA)

    • Deionized water

    • Freeze-dryer

  • Procedure:

    • Prepare a solution of HP-β-CD in deionized water (e.g., 10% w/v).

    • Prepare a solution of this compound in tertiary butyl alcohol. The concentration will depend on the solubility in TBA.

    • Mix the two solutions at a suitable volume ratio (e.g., 1:1 v/v).

    • Stir the mixture until a clear, monophasic solution is obtained.

    • Sterile filter the solution through a 0.22 µm filter.

    • Freeze the solution and then lyophilize (freeze-dry) it to obtain a solid powder of the this compound/HP-β-CD inclusion complex.

    • The resulting powder can be dissolved in cell culture medium for your experiments.

Visualizations

experimental_workflow start Start with This compound (powder) dissolve_dmso Dissolve in 100% DMSO to create a concentrated stock (e.g., 10-50 mM) start->dissolve_dmso add_to_media Add small volume of stock to pre-warmed (37°C) cell culture medium dissolve_dmso->add_to_media observe Observe for precipitation add_to_media->observe no_precipitate No Precipitation: Proceed with experiment observe->no_precipitate Clear Solution precipitate Precipitation Occurs observe->precipitate Cloudy/Particulates troubleshoot Troubleshooting Options precipitate->troubleshoot option1 1. Lower final concentration of the compound troubleshoot->option1 option2 2. Decrease final DMSO % (make a more concentrated stock) troubleshoot->option2 option3 3. Use a co-solvent system (e.g., DMSO + PEG) troubleshoot->option3 option4 4. Prepare a cyclodextrin inclusion complex troubleshoot->option4

Caption: Troubleshooting workflow for dissolving this compound.

signaling_pathway cluster_inflammation Inflammatory Pathway (e.g., NF-κB) cluster_apoptosis Apoptosis Pathway (Intrinsic) compound This compound (or similar triterpenoids) ikb_kinase IKK Complex compound->ikb_kinase Inhibition bcl2_family Bcl-2 Family Proteins (e.g., Bax, Bak activation) compound->bcl2_family Modulation nfkb_ikb NF-κB-IκBα Complex ikb_kinase->nfkb_ikb Phosphorylates IκBα nfkb NF-κB nfkb_ikb->nfkb Releases NF-κB nucleus Nucleus nfkb->nucleus inflammatory_genes Inflammatory Gene Transcription (e.g., COX-2, iNOS, cytokines) nfkb->inflammatory_genes mitochondrion Mitochondrion bcl2_family->mitochondrion cytochrome_c Cytochrome c release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Technical Support Center: Troubleshooting NMR Signal Overlap in Friedelane Triterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with friedelane triterpenoids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges with NMR signal overlap encountered during the analysis of these complex natural products.

Troubleshooting Guide

Question: My 1D ¹H NMR spectrum of a friedelane triterpenoid shows severe signal overlap in the aliphatic region (approx. 0.7-2.5 ppm), making it impossible to assign individual proton signals. What should I do?

Answer:

Signal overlap in the aliphatic region is a common challenge with friedelane triterpenoids due to the large number of methine, methylene, and methyl groups with similar chemical environments. Here is a systematic approach to troubleshoot this issue:

  • Optimize 1D NMR Acquisition Parameters:

    • Solvent Change: The first and often simplest step is to re-acquire the spectrum in a different deuterated solvent.[1][2] Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant changes in chemical shifts (anisotropic effects), which may resolve overlapping signals.[1]

    • Temperature Variation: Acquiring spectra at different temperatures can help resolve signals from different conformers or improve resolution by altering relaxation times.[2]

  • Employ 2D NMR Techniques: If optimizing 1D parameters is insufficient, 2D NMR experiments are essential for resolving overlap and elucidating the complex structure.

    • COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling networks, allowing you to trace out spin systems and connect neighboring protons.[3][4]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbons, spreading out the overlapped proton signals into the wider carbon chemical shift range.[3][4][5] This is often the most effective technique for resolving severe proton overlap.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different spin systems and assigning quaternary carbons.[3][4]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing information about the stereochemistry and conformation of the molecule.[6]

  • Utilize Selective 1D NMR Experiments: For a more targeted approach to resolve specific overlaps, selective 1D experiments can be a faster alternative to 2D NMR.[7][8][9]

    • Selective 1D NOESY: Irradiates a specific, well-resolved proton signal and detects which other protons are spatially close, helping to assign neighboring signals that may be overlapped.[7][9]

    • Selective 1D TOCSY (Total Correlation Spectroscopy): Irradiates a single proton and reveals its entire spin-coupling network, which can help to identify all protons in a coupled system, even if some are obscured.[7][8][10]

  • Use Chemical Shift Reagents: In challenging cases, lanthanide shift reagents can be employed to induce large changes in the chemical shifts of protons near a coordinating functional group (e.g., hydroxyl or carbonyl), thereby resolving overlap.[11][12][13]

Troubleshooting_Workflow cluster_start cluster_1D 1D NMR Optimization cluster_2D 2D NMR Analysis cluster_selective Selective 1D NMR cluster_reagents Advanced Techniques cluster_end start Overlapping ¹H NMR Spectrum Solvent Change Solvent start->Solvent Simple approach Temp Vary Temperature Solvent->Temp HSQC HSQC Temp->HSQC If overlap persists Shift_Reagent Use Lanthanide Shift Reagents Temp->Shift_Reagent For severe cases COSY COSY HMBC HMBC COSY->HMBC HSQC->COSY Sel_NOESY Selective 1D NOESY HSQC->Sel_NOESY Targeted analysis NOESY NOESY HMBC->NOESY end Resolved Spectrum & Structure Elucidation NOESY->end Sel_TOCSY Selective 1D TOCSY Sel_NOESY->Sel_TOCSY Sel_TOCSY->end Shift_Reagent->end

Figure 1. Troubleshooting workflow for NMR signal overlap.

Frequently Asked Questions (FAQs)

Q1: What are the typical chemical shift ranges for overlapping signals in friedelane triterpenoids?

A1: The most significant overlap occurs in the upfield region of the ¹H NMR spectrum, typically between 0.70 and 2.50 ppm. This region contains numerous signals from the methyl (CH₃), methylene (CH₂), and methine (CH) protons of the pentacyclic skeleton. The ¹³C NMR spectrum is generally better resolved, but some overlap can still occur, particularly for methylene carbons. The table below summarizes typical chemical shift ranges for friedelin, a common friedelane triterpenoid, illustrating the congested nature of the proton spectrum.

Q2: How do I choose an appropriate alternative solvent to resolve signal overlap?

A2: The choice of solvent depends on the solubility of your compound and the nature of the desired interaction.

  • Benzene-d₆: Often the first choice for inducing significant chemical shift changes due to its aromatic ring current, which can deshield or shield nearby protons depending on their orientation relative to the benzene ring.

  • Pyridine-d₅: Another aromatic solvent that can cause significant shifts, particularly for protons near polar functional groups.

  • Acetone-d₆, Methanol-d₄, or DMSO-d₆: These are more polar solvents that can be useful if your compound has poor solubility in chloroform-d₁ and can also induce different chemical shifts due to different solvation effects.[1]

Q3: When should I consider using a lanthanide shift reagent?

A3: Lanthanide shift reagents (LSRs) are a powerful tool but should be used judiciously. Consider using an LSR when:

  • You have severe, persistent signal overlap that cannot be resolved by changing solvents or using standard 2D NMR techniques.

  • Your molecule has a Lewis basic functional group (e.g., -OH, -C=O) that can coordinate with the LSR.[14]

  • You need to resolve signals to determine stereochemistry or for quantitative analysis.

It is important to add the LSR in small increments and monitor the spectral changes, as excessive amounts can lead to significant line broadening.[14]

Data Presentation

Table 1: ¹H and ¹³C NMR Chemical Shift Data for Friedelin in CDCl₃

This table provides an example of the typical chemical shifts for a friedelane triterpenoid. Note the narrow range of proton chemical shifts for the numerous CH, CH₂, and CH₃ groups, leading to significant overlap.

Position¹³C (δc)¹H (δH)Multiplicity, J (Hz)
122.31.88, 1.65m
241.52.38, 2.25m
3213.2--
458.22.26q, 6.8
542.1--
641.31.68, 1.45m
718.21.48, 1.28m
853.11.35t, 6.5
937.4--
1059.51.50m
1135.61.55, 1.39m
1230.51.58, 1.25m
1339.7--
1438.3--
1532.41.52, 1.25m
1636.01.58, 1.25m
1730.0--
1842.81.58m
1935.31.38, 1.25m
2028.1--
2132.81.45, 1.20m
2239.21.55, 1.25m
236.80.87d, 6.8
2414.60.72s
2517.90.86s
2618.61.00s
2720.21.05s
2832.11.04s
2931.80.95s
3035.00.88s

Data compiled from various sources.[6][15][16][17]

Experimental Protocols

2D NMR Spectroscopy (General Procedure)

These are general guidelines; specific parameters should be optimized for your instrument and sample.

  • Sample Preparation: Prepare a solution of your friedelane triterpenoid in a suitable deuterated solvent (e.g., CDCl₃) at a concentration of 5-10 mg in 0.5-0.6 mL.

  • Tuning and Shimming: Tune the probe for both ¹H and ¹³C frequencies and perform shimming to obtain good resolution.

  • ¹H Spectrum: Acquire a standard 1D ¹H spectrum to determine the spectral width and transmitter offset.

  • 2D Experiment Setup:

    • COSY: Use a standard gradient-selected COSY pulse sequence. Typical parameters include a spectral width of 10-12 ppm in both dimensions, 2-4 scans per increment, and 256-512 increments in the indirect dimension.

    • HSQC: Use a standard gradient-selected HSQC pulse sequence optimized for one-bond ¹JCH couplings (typically ~145 Hz). The proton dimension will have a spectral width of 10-12 ppm, and the carbon dimension will cover the expected range (e.g., 0-100 ppm for the aliphatic region). The number of scans will depend on the sample concentration.

    • HMBC: Use a standard gradient-selected HMBC pulse sequence optimized for long-range couplings (ⁿJCH), typically set to 8-10 Hz. The spectral widths will be similar to the HSQC experiment. More scans are usually required for HMBC compared to HSQC due to the smaller long-range couplings.

  • Processing: Process the 2D data using appropriate window functions (e.g., sine-bell) and perform phase and baseline correction.

Selective 1D TOCSY/NOESY

This protocol is based on Bruker TopSpin software but can be adapted for other systems.[7][9]

  • Acquire a ¹H Spectrum: Obtain a standard 1D ¹H spectrum of your sample.

  • Select the Region of Interest: Identify a well-resolved proton signal that you want to use as the starting point for your selective experiment.

  • Setup Selective Experiment:

    • In your NMR software, initiate the setup for a selective 1D experiment (e.g., selTOCSY or selNOESY).

    • You will be prompted to define the region for selective irradiation. Center the cursor on the peak of interest.

  • Set Experiment Parameters:

    • For selective TOCSY: Set the mixing time (D9 on Bruker systems) to control the extent of magnetization transfer. A short mixing time (e.g., 20-40 ms) will show correlations to directly coupled protons, while a longer mixing time (e.g., 80-120 ms) will reveal the entire spin system.

    • For selective NOESY: Set the mixing time (D8 on Bruker systems) to allow for NOE buildup. A typical value for small to medium-sized molecules is 300-800 ms.

  • Acquire and Process: Run the experiment and process the resulting 1D spectrum. The spectrum will show signals only from the protons that are coupled (TOCSY) or spatially close (NOESY) to the irradiated proton.

Selective_1D_Workflow start Acquire 1D ¹H Spectrum select_peak Identify Well-Resolved Peak for Irradiation start->select_peak setup_exp Initiate Selective 1D Experiment (TOCSY/NOESY) select_peak->setup_exp define_region Define Irradiation Region on Selected Peak setup_exp->define_region set_params Set Mixing Time (TOCSY or NOESY) define_region->set_params acquire Acquire Selective 1D Spectrum set_params->acquire process Process and Analyze Spectrum acquire->process result Identify Correlated/Spatially Close Protons process->result

Figure 2. Experimental workflow for selective 1D NMR.
Use of Lanthanide Shift Reagents

  • Sample Preparation: Prepare a solution of the friedelane triterpenoid in a dry, aprotic deuterated solvent (e.g., CDCl₃). It is crucial that the solvent and sample are free of water, as water will preferentially coordinate to the shift reagent.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the pure sample.

  • Prepare LSR Solution: Prepare a stock solution of the lanthanide shift reagent (e.g., Eu(fod)₃ or Yb(fod)₃) in the same deuterated solvent.

  • Titration: Add small aliquots (e.g., 0.1 molar equivalents) of the LSR solution to the NMR tube containing your sample.

  • Acquire Spectra: After each addition, gently mix the solution and acquire a new ¹H NMR spectrum.

  • Monitor Shifts: Observe the changes in the chemical shifts of the proton signals. Protons closer to the coordinating site will experience larger shifts. Continue the titration until sufficient resolution of the overlapping signals is achieved. Avoid adding excess reagent, which can cause significant line broadening.

  • Data Analysis: Analyze the series of spectra to correlate the signals and extract the desired structural information.

References

minimizing degradation of 29-Hydroxyfriedelan-3-one during extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction of 29-Hydroxyfriedelan-3-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the extraction of this valuable triterpenoid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound and other friedelane triterpenoids?

A1: Several methods are employed for the extraction of friedelane triterpenoids, each with its own advantages and disadvantages. Conventional methods include Soxhlet extraction and maceration using organic solvents.[1] More modern and efficient techniques include Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE).[1][2] The choice of method often depends on the available equipment, the scale of extraction, and the desired purity of the final product.

Q2: I am experiencing a low yield of this compound. What are the potential causes and how can I improve it?

A2: Low yields can be attributed to several factors. Firstly, the concentration of the target compound in the plant material itself can vary. Secondly, the extraction parameters may not be optimal. Key factors to consider are:

  • Solvent Choice: The polarity of the solvent is crucial. Friedelane triterpenoids are generally non-polar, making solvents like hexane, chloroform, and ethyl acetate effective.[1] However, for hydroxylated compounds like this compound, a slightly more polar solvent or a mixture of solvents might improve the yield.

  • Temperature: While higher temperatures can increase extraction efficiency, excessive heat can lead to the degradation of thermolabile triterpenoids.[3] It is essential to find an optimal temperature that maximizes extraction without causing significant degradation.

  • Extraction Time: Prolonged extraction times do not always equate to higher yields and can increase the risk of compound degradation.

  • Solid-to-Liquid Ratio: A sufficient amount of solvent is necessary to ensure complete extraction. However, an excessively large volume can lead to difficulties in the subsequent concentration steps.

Q3: I suspect that this compound is degrading during my extraction process. What are the likely degradation pathways?

A3: While specific degradation pathways for this compound are not extensively documented, degradation is likely to occur at its reactive functional groups: the C3-ketone and the C29-hydroxyl group. Potential degradation mechanisms include:

  • Oxidation: The hydroxyl group can be oxidized, and the A-ring containing the ketone is also susceptible to oxidative cleavage. The presence of oxygen and light can accelerate these processes.

  • Acid/Base Catalyzed Reactions: The ketone group can undergo enolization under acidic or basic conditions, which could lead to rearrangements or other unwanted side reactions. The hydroxyl group can also be involved in acid-catalyzed dehydration or etherification reactions.

  • Thermal Degradation: As with many complex organic molecules, high temperatures can lead to non-specific decomposition.[3]

Q4: How can I minimize the degradation of this compound during extraction?

A4: To minimize degradation, consider the following precautions:

  • Use High-Purity Solvents: Impurities in solvents can sometimes catalyze degradation reactions.

  • Work Under an Inert Atmosphere: To prevent oxidation, consider performing the extraction under an inert gas like nitrogen or argon.

  • Protect from Light: Use amber glassware or cover your extraction setup with aluminum foil to prevent photodegradation.

  • Optimize Temperature and Time: Use the lowest effective temperature and the shortest extraction time necessary to achieve a reasonable yield.[3]

  • Control pH: Unless a specific pH is required for the extraction, it is generally advisable to work under neutral conditions to avoid acid or base-catalyzed degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Yield of this compound Inappropriate solvent polarity.Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, methanol, and mixtures thereof). A step-gradient extraction from non-polar to polar can also be effective.
Incomplete extraction.Increase the solid-to-liquid ratio or perform multiple extraction cycles. Ensure the plant material is finely ground to increase surface area.
Low concentration in the source material.If possible, verify the presence and approximate concentration of the target compound in the raw material using a small-scale analytical extraction and TLC or HPLC analysis.
Presence of Impurities in the Extract Co-extraction of other compounds.Employ a pre-extraction step with a non-polar solvent like hexane to remove lipids and other non-polar impurities before extracting with a more polar solvent.
Degradation of the target compound.Review the extraction conditions (temperature, time, pH) and take steps to minimize degradation as outlined in the FAQs.
Difficulty in Isolating the Pure Compound Presence of structurally similar triterpenoids.Utilize chromatographic techniques such as column chromatography or preparative HPLC for purification. Careful selection of the stationary and mobile phases is critical.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This method is known for its efficiency and reduced extraction times, which can help minimize degradation.

Materials:

  • Dried and powdered plant material

  • Extraction solvent (e.g., 90% Methanol)

  • Ultrasonic bath or probe sonicator

  • Filter paper

  • Rotary evaporator

Procedure:

  • Weigh 10 g of the powdered plant material and place it in a flask.

  • Add 200 mL of the extraction solvent (1:20 solid-to-liquid ratio).

  • Place the flask in an ultrasonic bath.

  • Sonicate for 30 minutes at a controlled temperature (e.g., 40-50°C).

  • After sonication, filter the mixture to separate the extract from the plant residue.

  • Repeat the extraction on the residue with fresh solvent to ensure complete extraction.

  • Combine the filtrates and concentrate the solvent using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

Protocol 2: Soxhlet Extraction

A classic and exhaustive extraction method.

Materials:

  • Dried and powdered plant material

  • Extraction solvent (e.g., Chloroform or a mixture of Hexane:Ethyl Acetate)

  • Soxhlet apparatus

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Place 20 g of the powdered plant material in a thimble.

  • Place the thimble in the Soxhlet extractor.

  • Fill the round-bottom flask with 300 mL of the extraction solvent.

  • Assemble the Soxhlet apparatus and heat the solvent to its boiling point.

  • Allow the extraction to proceed for 6-8 hours.

  • After extraction, cool the apparatus and collect the extract from the round-bottom flask.

  • Concentrate the solvent using a rotary evaporator to obtain the crude extract.

Visualizations

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_purification Purification Plant_Material Plant Material Drying Drying Plant_Material->Drying Grinding Grinding Solvent_Addition Solvent Addition Grinding->Solvent_Addition Drying->Grinding Extraction_Method Extraction Method (UAE, Soxhlet, etc.) Extraction Extraction Extraction_Method->Extraction Solvent_Addition->Extraction_Method Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Chromatography Chromatography (Column, HPLC) Crude_Extract->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound

Caption: General workflow for the extraction and purification of this compound.

Degradation_Troubleshooting cluster_causes Potential Causes cluster_solutions Minimization Strategies Degradation Degradation of This compound High_Temp High Temperature Degradation->High_Temp Extreme_pH Extreme pH (Acidic/Basic) Degradation->Extreme_pH Oxidation Oxidation (Air/Light) Degradation->Oxidation Long_Time Prolonged Extraction Time Degradation->Long_Time Optimize_Temp Optimize Temperature (Lower Temperature) High_Temp->Optimize_Temp Neutral_pH Maintain Neutral pH Extreme_pH->Neutral_pH Inert_Atmosphere Use Inert Atmosphere (N2/Ar) Protect from Light Oxidation->Inert_Atmosphere Optimize_Time Optimize Extraction Time (Shorter Duration) Long_Time->Optimize_Time

Caption: Troubleshooting logic for minimizing degradation of this compound.

References

Technical Support Center: Improving the Resolution of Triterpenoids in Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in the column chromatographic separation of triterpenoids.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for poor resolution of triterpenoids in column chromatography?

A1: The most frequent cause of poor resolution is the co-elution of structurally similar triterpenoids, such as isomers like oleanolic acid and ursolic acid. These compounds often have very similar polarities, making their separation on standard stationary phases challenging.[1]

Q2: How do I select an appropriate solvent system for triterpenoid separation on a silica gel column?

A2: A good starting point is to use Thin Layer Chromatography (TLC) to screen various solvent systems. Aim for a solvent system that provides a retention factor (Rf) of 0.2-0.3 for the target triterpenoid.[2] Common solvent systems for triterpenoids on silica gel are mixtures of a non-polar solvent (like hexane or cyclohexane) and a moderately polar solvent (like ethyl acetate or acetone).[3][4]

Q3: My triterpenoid is not moving from the baseline on the TLC plate, even with high concentrations of ethyl acetate. What should I do?

A3: For very polar triterpenoids, you may need to use a more polar mobile phase. Consider adding a small amount of methanol to your ethyl acetate/hexane mixture. For highly polar compounds, solvent systems containing ammonia, such as 1-10% of a 10% ammonium hydroxide solution in methanol mixed with dichloromethane, can be effective. Alternatively, reversed-phase chromatography could be a suitable option.

Q4: Can I use gradient elution for open column chromatography of triterpenoids?

A4: Yes, gradient elution, where the polarity of the mobile phase is gradually increased during the separation, is a highly effective technique for separating complex mixtures of triterpenoids with a wide range of polarities.[4][5] This can improve resolution and reduce analysis time.

Q5: My triterpenoid seems to be degrading on the silica gel column. How can I prevent this?

A5: Some triterpenoids can be sensitive to the acidic nature of silica gel.[6] You can test for stability by running a 2D TLC. If degradation is observed, consider deactivating the silica gel by adding a small percentage of a base like triethylamine to the mobile phase, or use an alternative stationary phase such as alumina or florisil.[6]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the column chromatography of triterpenoids.

Problem 1: Poor Peak Separation / Co-elution of Triterpenoids

Symptoms:

  • Broad, overlapping peaks in the chromatogram.

  • Fractions containing a mixture of two or more triterpenoids.

  • Inability to separate known isomers.

Possible Causes and Solutions:

Cause Solution
Inappropriate Mobile Phase Optimize the solvent system using TLC. A less polar mobile phase will increase retention times and may improve separation. For very similar compounds, consider using a three-solvent system to fine-tune selectivity.[5]
Incorrect Stationary Phase For non-polar triterpenoids, normal-phase silica gel is common. For polar or glycosidic triterpenoids, reversed-phase (e.g., C18) or Sephadex columns may provide better resolution.[4]
Column Overloading The amount of sample loaded should typically be 1-5% of the mass of the stationary phase. Overloading leads to broad bands and poor separation.
Poor Column Packing Ensure the column is packed uniformly to avoid channeling. A poorly packed column will have uneven flow, leading to band broadening.
Inappropriate Flow Rate A slower flow rate generally allows for better equilibration between the mobile and stationary phases, leading to improved resolution, although it will increase the run time.[7]
Problem 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

Possible Causes and Solutions:

Cause Solution
Strong Sample Solvent Dissolve the sample in a solvent that is as non-polar as, or less polar than, the initial mobile phase. Dissolving the sample in a strong solvent can cause the initial band to spread.[8]
Secondary Interactions with Stationary Phase Acidic triterpenoids can interact with residual silanol groups on silica gel, causing tailing. Adding a small amount of a modifier like acetic acid or formic acid to the mobile phase can suppress this interaction.
Compound Instability The compound may be degrading on the column. Refer to the FAQ on compound stability.[6]
Problem 3: No Compound Eluting from the Column

Symptoms:

  • After loading the sample and running the mobile phase, no compound is detected in the collected fractions.

Possible Causes and Solutions:

Cause Solution
Compound is Too Polar The compound may be irreversibly adsorbed to the stationary phase. Increase the polarity of the mobile phase significantly (e.g., flush with 100% methanol or a mixture of methanol and a small amount of acid/base).
Compound Degraded The compound may have decomposed on the column. Test for stability on TLC before running the column.[6]
Compound is Insoluble in Mobile Phase The compound may have precipitated at the top of the column. Ensure your compound is soluble in the mobile phase. If not, consider a different solvent system or use a "dry loading" technique.

Experimental Protocols

General Protocol for Open Column Chromatography of Triterpenoids on Silica Gel

This protocol provides a general workflow for the separation of triterpenoids. Optimization of specific parameters will be required for each unique separation.

  • Slurry Preparation:

    • In a beaker, mix the silica gel (60-120 mesh) with the initial, least polar mobile phase to create a slurry. The amount of silica gel should be 20-100 times the weight of the crude sample.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Pour the silica gel slurry into the column.

    • Gently tap the column to ensure even packing and remove air bubbles.

    • Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample and solvent addition.

  • Sample Loading:

    • Wet Loading: Dissolve the crude triterpenoid extract in a minimal amount of the initial mobile phase. Carefully apply the solution to the top of the column using a pipette.[9]

    • Dry Loading: Dissolve the extract in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[10]

  • Elution:

    • Carefully add the mobile phase to the column.

    • Begin collecting fractions.

    • If using a gradient, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which fractions contain the desired triterpenoid(s).

    • Combine the pure fractions containing the target compound.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified triterpenoid.

Visualizations

experimental_workflow cluster_prep Preparation cluster_loading Sample Loading cluster_separation Separation & Analysis tlc TLC Solvent System Screening slurry Prepare Silica Gel Slurry tlc->slurry pack Pack Column slurry->pack load_choice Soluble in Mobile Phase? pack->load_choice wet_load Wet Loading elute Elute with Mobile Phase wet_load->elute dry_load Dry Loading dry_load->elute load_choice->wet_load Yes load_choice->dry_load No fractions Collect Fractions elute->fractions analyze Analyze Fractions by TLC fractions->analyze pool Pool Pure Fractions analyze->pool evaporate Evaporate Solvent pool->evaporate product Purified Triterpenoid evaporate->product

Caption: Workflow for Triterpenoid Purification by Column Chromatography.

troubleshooting_logic cluster_mobile_phase Mobile Phase Optimization cluster_stationary_phase Stationary Phase Considerations cluster_technique Technique Refinement start Poor Resolution check_rf Is Rf 0.2-0.3? start->check_rf check_stability Compound Stable on Silica? start->check_stability check_loading Check Sample Load start->check_loading adjust_polarity Adjust Polarity check_rf->adjust_polarity No try_ternary Try Ternary System check_rf->try_ternary Yes, but still poor solution Improved Resolution adjust_polarity->solution try_ternary->solution alt_phase Use Alumina or Reversed-Phase check_stability->alt_phase No alt_phase->solution check_packing Check Column Packing check_loading->check_packing check_flow_rate Optimize Flow Rate check_packing->check_flow_rate check_flow_rate->solution

Caption: Troubleshooting Logic for Poor Triterpenoid Resolution.

References

enhancing the stability of 29-Hydroxyfriedelan-3-one for bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the stability of 29-Hydroxyfriedelan-3-one for reliable and reproducible bioassay results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern in bioassays?

A1: this compound is a naturally occurring pentacyclic triterpenoid isolated from various plants, such as those from the Celastraceae family.[1][2] Like many other hydrophobic compounds, it has poor water solubility, which can lead to several challenges in aqueous bioassay environments.[3][4][5] These challenges include precipitation in cell culture media, low bioavailability to target cells or enzymes, and potential for non-specific binding, all of which can result in inaccurate and unreliable experimental data.[4]

Q2: What are the primary signs of instability or precipitation of this compound during my experiment?

A2: You may observe the following:

  • Visual Precipitation: A cloudy or hazy appearance in your stock solution or final assay medium after the addition of the compound. This can sometimes manifest as a fine white powder or film at the bottom of your culture wells.

  • Inconsistent Results: High variability between replicate wells or experiments.

  • Non-linear Dose-Response Curves: A dose-response curve that plateaus unexpectedly or shows erratic behavior at higher concentrations.

  • Lower than Expected Potency: The compound may appear less active than anticipated due to a lower effective concentration in the solution.

Q3: In which solvents should I dissolve and store this compound?

A3: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, chloroform, dichloromethane, and ethyl acetate.[6] For most biological assays, DMSO is the recommended solvent for creating a primary stock solution due to its miscibility with aqueous media and high solvating power for nonpolar compounds.[4] It is crucial to keep the final concentration of the organic solvent in your assay medium as low as possible (typically <0.5%) to avoid solvent-induced toxicity.

Q4: How should I prepare my working solutions to minimize precipitation?

A4: To minimize precipitation, a serial dilution approach is recommended. Prepare a high-concentration primary stock solution in 100% DMSO. Then, make intermediate dilutions in DMSO before the final dilution into your aqueous assay buffer or cell culture medium. It is critical to ensure rapid and thorough mixing during the final dilution step. Adding the compound stock solution to a vortexing tube of the aqueous medium can help prevent localized high concentrations that lead to immediate precipitation.

Q5: What formulation strategies can I use to improve the stability and solubility of this compound in my bioassay?

A5: Several strategies can be employed to enhance the solubility and stability of hydrophobic compounds:

  • Use of Co-solvents: As mentioned, DMSO is a common choice.[4]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[7]

  • Formulation with Surfactants: Non-ionic surfactants like Tween® 20 or Pluronic® F-68 can form micelles that solubilize the compound.[7][8]

  • Lipid-Based Formulations: For in vivo studies, lipid-based delivery systems like liposomes or self-emulsifying drug delivery systems (SEDDS) can be beneficial.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation in Stock Solution (DMSO) - Solution is supersaturated.- Temperature is too low.- Gently warm the solution to 37°C.- If precipitation persists, the concentration may be too high for long-term storage. Prepare fresh solutions before use.
Precipitation upon Dilution into Aqueous Medium - Poor aqueous solubility.- Final concentration exceeds the solubility limit.- Improper mixing technique.- Decrease the final concentration of the compound.- Increase the vigor of mixing during dilution.- Consider using a formulation agent (see Protocol 1).
High Variability in Bioassay Results - Inconsistent compound concentration due to precipitation.- Adsorption of the compound to plasticware.- Visually inspect plates for precipitation before and after incubation.- Pre-treat plasticware with a blocking agent like bovine serum albumin (BSA) if non-specific binding is suspected.- Use a solubilizing agent to ensure homogeneity.
Low or No Biological Activity - Compound is not bioavailable due to poor solubility.- Degradation of the compound.- Confirm the solubility of the compound under your assay conditions.- Use a formulation strategy to increase bioavailability.- Assess the stability of the compound over the time course of your experiment (see Protocol 2).

Experimental Protocols

Protocol 1: Enhancing Solubility using Cyclodextrins

This protocol describes how to use 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve the aqueous solubility of this compound.

Materials:

  • This compound

  • 2-hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • DMSO

  • Phosphate-buffered saline (PBS) or desired assay buffer

Procedure:

  • Prepare a concentrated stock of this compound: Dissolve the compound in 100% DMSO to a concentration of 10 mM.

  • Prepare a stock solution of HP-β-CD: Dissolve HP-β-CD in your assay buffer to a concentration of 100 mM.

  • Complexation:

    • In a microcentrifuge tube, add the required volume of the 10 mM this compound stock solution.

    • Add a molar excess (e.g., 10-fold) of the 100 mM HP-β-CD solution.

    • Vortex the mixture vigorously for 1-2 minutes.

    • Incubate at room temperature for 1 hour with occasional mixing to allow for complex formation.

  • Preparation of Working Solutions: Use the complexed solution to prepare serial dilutions in your assay buffer containing the same concentration of HP-β-CD to maintain the complex stability.

Protocol 2: Assessment of Compound Stability in Assay Medium

This protocol provides a method to evaluate the stability of this compound in your specific bioassay medium over time.

Materials:

  • This compound stock solution (in DMSO)

  • Your complete bioassay medium (e.g., DMEM + 10% FBS)

  • HPLC system with a suitable C18 column

  • Acetonitrile and water (HPLC grade)

Procedure:

  • Prepare the test solution: Spike your bioassay medium with this compound to the final working concentration. Ensure the final DMSO concentration is consistent with your experimental conditions.

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the solution, and either inject it directly onto the HPLC system or store it at -80°C for later analysis.

  • Incubation: Incubate the remaining test solution under the same conditions as your bioassay (e.g., 37°C, 5% CO₂).

  • Time-Point Samples: At various time points (e.g., 2, 4, 8, 24, 48 hours), collect aliquots of the incubated solution.

  • Sample Preparation for HPLC: If the medium contains proteins, precipitate them by adding 3 volumes of cold acetonitrile. Centrifuge to pellet the proteins and transfer the supernatant for HPLC analysis.

  • HPLC Analysis:

    • Analyze all samples (T=0 and subsequent time points) by HPLC.

    • Use an isocratic or gradient elution method with acetonitrile and water to achieve good separation of the parent compound peak.

    • Monitor the peak area of this compound at each time point.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. A significant decrease in the peak area indicates instability.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_assay Bioassay cluster_qc Quality Control stock Prepare 10 mM Stock in 100% DMSO formulation Formulate with Cyclodextrin/Surfactant (Optional) stock->formulation If needed working Dilute to Working Concentration in Assay Medium stock->working formulation->working add Add Compound to Cells/Enzyme working->add stability Stability Assessment (HPLC) working->stability Parallel QC incubate Incubate (Time, Temp) add->incubate solubility Visual Inspection for Precipitation add->solubility Microscopy measure Measure Endpoint incubate->measure data_analysis data_analysis measure->data_analysis Data Analysis

Caption: Experimental workflow for using this compound in bioassays.

troubleshooting_flowchart start Inconsistent or Low Activity? precipitation Precipitation Observed? start->precipitation concentration Is Concentration > 10 µM? precipitation->concentration Yes formulation Using a Solubilizer? precipitation->formulation No solution1 Lower Concentration concentration->solution1 Yes solution4 Optimize Dilution Protocol concentration->solution4 No solution2 Add Cyclodextrin or Surfactant formulation->solution2 No solution3 Check Compound Purity/Integrity formulation->solution3 Yes end Proceed with Optimized Assay solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting flowchart for bioassay issues with this compound.

References

Technical Support Center: Troubleshooting Inconsistent Results in Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during cytotoxicity assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

High Well-to-Well Variability

Question: My replicate wells show high variability in absorbance/fluorescence readings. What are the common causes and solutions?

Answer: High well-to-well variability is a frequent issue that can obscure the true effect of your test compound. The primary causes and their respective solutions are outlined below.

Potential CauseRecommended Solutions
Inconsistent Cell Seeding Density - Ensure a homogenous single-cell suspension before seeding by gentle pipetting.[1] - Mix the cell suspension frequently during plating to prevent cells from settling.[2] - Use calibrated pipettes and practice consistent pipetting technique.[1]
"Edge Effect" - Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill these wells with sterile PBS or media to maintain humidity.[1][3][4] - Use specialized plates with condensation rings or evaporation rims.[3][4] - Ensure uniform temperature across the plate during incubation.[5]
Pipetting Errors - Use a multi-channel pipette for adding reagents to minimize variability between wells.[6] - Ensure pipettes are properly calibrated.[1]
Air Bubbles in Wells - Visually inspect wells for air bubbles after adding reagents. If present, gently remove them with a sterile pipette tip or a syringe needle.[7]

Low Signal or No Effect

Question: I am observing a very low signal or no cytotoxic effect even at high concentrations of my compound. What could be the reason?

Answer: A low or absent signal can be due to a variety of factors, ranging from the properties of the compound to the experimental setup.

Potential CauseRecommended Solutions
Low Cell Density - Optimize the cell seeding density to ensure a sufficient number of cells are present to generate a detectable signal.[7]
Suboptimal Incubation Time - Perform a time-course experiment to determine the optimal incubation time for the assay reagent with your specific cell line.[1]
Compound Instability or Precipitation - Visually inspect the wells for any signs of compound precipitation, which can appear as cloudiness or visible particles.[8][9] - Dissolve the compound in a suitable solvent like DMSO at a high stock concentration and ensure the final solvent concentration in the culture medium is low (e.g., ≤ 0.1%).[1][8]
Cell Line Resistance - The chosen cell line may be inherently resistant to the test compound.[10] Consider using a different, more sensitive cell line if appropriate.
Incorrect Assay Choice - The mechanism of cell death induced by your compound may not be detectable by the chosen assay. Consider using an orthogonal assay that measures a different cell health parameter.[1][11]

High Background Signal

Question: My blank or negative control wells have high absorbance/fluorescence readings. How can I troubleshoot this?

Answer: High background signal can mask the true signal from the cells and lead to inaccurate results.

Potential CauseRecommended Solutions
Contamination of Media or Reagents - Ensure all reagents and media are sterile and free from microbial contamination.[12] - Use fresh reagents and check their expiration dates.
Compound Interference - Some compounds can directly react with the assay reagent (e.g., direct reduction of MTT by a plant extract) or possess inherent color or fluorescence.[1] - Run a cell-free control with the compound and the assay reagent to check for direct interaction.[1] - Include a blank control with the compound in the media to subtract background absorbance/fluorescence.[1]
Insufficient Washing Steps - If the protocol includes washing steps, ensure they are performed thoroughly to remove any unbound dye or interfering substances.[13]
Serum in Culture Medium - Components in serum can sometimes interfere with the assay. For certain assays like the LDH assay, endogenous LDH in the serum can contribute to the background signal.[14] Consider reducing the serum concentration or using serum-free media during the assay incubation if possible.

Inconsistent IC50 Values

Question: I am getting inconsistent IC50 values across different experiments. What factors could be contributing to this?

Answer: Reproducibility of IC50 values is crucial for compound characterization. Inconsistencies can arise from several experimental variables.

Potential CauseRecommended Solutions
Variable Cell Seeding Density - The initial number of cells seeded can significantly impact the final IC50 value.[15] Standardize the cell seeding density across all experiments.
Differences in Cell Health and Passage Number - Use cells that are in the exponential growth phase and have a consistent, low passage number.[16] High passage numbers can lead to phenotypic drift and altered drug sensitivity.[16]
Variable Incubation Times - The duration of compound exposure and the incubation time with the assay reagent should be kept consistent between experiments.[17]
Curve-Fitting Method - Use a consistent and appropriate non-linear regression model to calculate the IC50 from the dose-response curve.[17][18]

Experimental Protocols & Methodologies

General Cytotoxicity Assay Workflow

A typical workflow for a microplate-based cytotoxicity assay involves several key steps, from cell seeding to data analysis.

Cytotoxicity Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Cell Culture (Maintain healthy, sub-confluent cells) cell_suspension 2. Prepare Single-Cell Suspension cell_culture->cell_suspension seed_plate 3. Seed Cells into Microplate cell_suspension->seed_plate incubate_attach 4. Incubate for Cell Attachment seed_plate->incubate_attach add_compound 5. Add Test Compound (Serial Dilutions) incubate_attach->add_compound incubate_treat 6. Incubate for Treatment Period add_compound->incubate_treat add_reagent 7. Add Cytotoxicity Assay Reagent incubate_treat->add_reagent incubate_reagent 8. Incubate for Signal Development add_reagent->incubate_reagent read_plate 9. Read Plate (Absorbance/Fluorescence/Luminescence) incubate_reagent->read_plate calc_viability 10. Calculate Percent Viability read_plate->calc_viability plot_curve 11. Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 12. Determine IC50 Value plot_curve->calc_ic50 Intrinsic Apoptosis Pathway cluster_stimulus Apoptotic Stimuli cluster_mitochondria Mitochondrial Regulation cluster_apoptosome Apoptosome Formation cluster_caspase_cascade Caspase Cascade cluster_execution Execution Phase dna_damage DNA Damage bcl2_family Bcl-2 Family Proteins (Bax, Bak, Bcl-2) dna_damage->bcl2_family stress Cellular Stress stress->bcl2_family cytochrome_c Cytochrome c Release bcl2_family->cytochrome_c regulate apaf1 Apaf-1 cytochrome_c->apaf1 apoptosome Apoptosome Complex apaf1->apoptosome procaspase9 Pro-Caspase-9 procaspase9->apoptosome caspase9 Caspase-9 (Initiator) apoptosome->caspase9 activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 activates procaspase3 Pro-Caspase-3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

References

Validation & Comparative

Unveiling the Antiviral Potential of 29-Hydroxyfriedelan-3-one: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel antiviral agents, natural products remain a crucial source of inspiration and discovery. This guide provides a comprehensive comparison of the antiviral activity of 29-Hydroxyfriedelan-3-one, a pentacyclic triterpenoid of the friedelane class, against other friedelane triterpenoids and established antiviral drugs. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the available experimental data, methodologies, and potential mechanisms of action.

Executive Summary

Recent research has highlighted the potential of friedelane triterpenoids as a promising class of antiviral compounds.[1][2][3] This guide focuses on this compound, presenting available data on its antiviral efficacy and comparing it with related compounds and current antiviral therapies. While data on the broad-spectrum activity of this compound is still emerging, initial studies against a murine coronavirus show notable activity. This guide aims to consolidate the current knowledge to aid in the evaluation and future investigation of this and similar natural products.

Comparative Antiviral Activity

The antiviral efficacy of this compound has been evaluated in vitro against a murine coronavirus (MHV-3). The following tables summarize the available quantitative data, comparing its activity with other friedelane triterpenoids and established antiviral drugs.

Table 1: Antiviral Activity and Cytotoxicity of Friedelane Triterpenoids against Murine Coronavirus (MHV-3)

CompoundEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
This compound Not explicitly provided, but evaluated>100 (L929 cells)Not calculated
28-Hydroxyfriedelan-3-one2.9 ± 0.3>100 (L929 cells)>34.4
28-Hydroxyfriedelane-3,15-dione69 ± 6>100 (L929 cells)>1.5
Friedelan-3-oneInactive>100 (L929 cells)-
Friedelane-3,15-dioneInactive>100 (L929 cells)-
Ribavirin (Control) 10 (Concentration used)Not specifiedNot applicable

EC₅₀ (Half-maximal Effective Concentration): The concentration of a drug that gives half-maximal response. CC₅₀ (Half-maximal Cytotoxic Concentration): The concentration of a drug that kills 50% of cells.

Table 2: Comparative Antiviral Spectrum and Mechanism of Action of Selected Antiviral Drugs

Antiviral DrugVirus SpectrumMechanism of Action
Ribavirin Broad-spectrum RNA and DNA viruses (e.g., HCV, RSV, Lassa fever virus)Nucleoside analog; inhibits viral RNA synthesis and capping, and induces lethal mutagenesis.[4][5]
Acyclovir Herpes Simplex Virus (HSV-1, HSV-2), Varicella-Zoster Virus (VZV)Guanosine analog; selectively phosphorylated by viral thymidine kinase, leading to inhibition of viral DNA polymerase and chain termination.[3][6]
Favipiravir Broad-spectrum RNA viruses (e.g., Influenza, Ebola, SARS-CoV-2)Prodrug; converted to its active form which selectively inhibits viral RNA-dependent RNA polymerase (RdRp).[7][8][9]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: L929 cells were seeded in 96-well plates at a density of 1 x 10⁵ cells/mL and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds (e.g., 100, 10, 1, and 0.1 µg/mL) and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 3 hours.

  • Formazan Solubilization: The supernatant was discarded, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • CC₅₀ Calculation: The 50% cytotoxic concentration (CC₅₀) was calculated from the dose-response curves.

Antiviral Activity Assay (CPE Reduction Assay)

The antiviral activity was evaluated by a cytopathic effect (CPE) reduction assay.

  • Cell Seeding: L929 cells were seeded in 96-well plates at a density of 1 x 10⁵ cells/mL and incubated for 24 hours.

  • Virus Infection and Treatment: The cell culture medium was removed, and the cells were infected with murine coronavirus (MHV-3) at a specific multiplicity of infection (MOI). Simultaneously, the cells were treated with different concentrations of the test compounds.

  • Incubation: The plates were incubated for 48 hours at 37°C in a 5% CO₂ atmosphere until the virus control wells showed a clear cytopathic effect.

  • Staining: The supernatant was discarded, and the cells were fixed with 10% formaldehyde and stained with a 0.5% crystal violet solution.

  • Quantification: The plates were washed, and the stained cells were lysed with methanol. The absorbance was measured at 595 nm.

  • EC₅₀ Calculation: The 50% effective concentration (EC₅₀) was determined by comparing the absorbance of the treated, infected cells with that of the untreated, infected (virus control) and uninfected (cell control) cells.

Visualizing Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate a potential antiviral mechanism of friedelane triterpenoids and the experimental workflow for assessing antiviral activity.

Antiviral_Mechanism cluster_virus_lifecycle Viral Lifecycle cluster_entry 1. Entry cluster_replication 2. Replication cluster_assembly 3. Assembly & Release cluster_inhibition Potential Inhibition by Friedelane Triterpenoids Virus Virus Particle Attachment Attachment & Binding Virus->Attachment HostCell Host Cell Fusion Membrane Fusion Attachment->Fusion Uncoating Uncoating Fusion->Uncoating Replication Genome Replication Uncoating->Replication Translation Protein Synthesis Replication->Translation Assembly Assembly Translation->Assembly Budding Budding & Release Assembly->Budding Budding->Virus New Virions InhibitEntry Inhibition of Viral Entry InhibitEntry->Fusion InhibitReplication Inhibition of Viral Replication InhibitReplication->Replication

Caption: Potential antiviral mechanism of friedelane triterpenoids targeting viral entry and replication.

Caption: Experimental workflow for determining the cytotoxicity and antiviral activity of this compound.

Discussion and Future Directions

The available data, though limited, suggests that this compound and its analogs possess antiviral properties that warrant further investigation. The activity of 28-Hydroxyfriedelan-3-one against a murine coronavirus is particularly noteworthy, indicating that the friedelane skeleton is a promising scaffold for the development of new antiviral drugs.[1][2] The low cytotoxicity observed for these compounds is also a favorable characteristic for a potential therapeutic agent.

Future research should focus on several key areas:

  • Broad-Spectrum Antiviral Screening: Evaluating the activity of this compound against a wider range of viruses, including clinically relevant human pathogens such as influenza viruses, herpes simplex viruses, and human immunodeficiency virus (HIV), is essential to determine its full potential.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound will be crucial for understanding how it inhibits viral replication. Studies suggest that triterpenoids may interfere with viral entry or replication, but the specific mechanisms for the friedelane class are not yet well understood.[10][11]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound will help to identify the key structural features responsible for its antiviral activity and guide the design of more potent and selective compounds.

  • In Vivo Efficacy and Safety: Following promising in vitro results, preclinical in vivo studies will be necessary to assess the efficacy, pharmacokinetics, and safety of this compound in animal models of viral infection.

References

A Comparative Analysis of the Cytotoxic Effects of 29-Hydroxyfriedelan-3-one and Other Friedelane Triterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic properties of 29-Hydroxyfriedelan-3-one alongside other notable friedelane triterpenoids. The information presented is collated from various preclinical studies, offering a valuable resource for researchers engaged in the discovery and development of novel anticancer agents. This document summarizes quantitative cytotoxicity data, details common experimental methodologies, and illustrates the key signaling pathways implicated in the cytotoxic action of friedelanes.

Quantitative Cytotoxicity Data

The cytotoxic potential of various friedelane compounds has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, representing the concentration of a compound required to inhibit the growth of 50% of a cell population. The table below summarizes the reported IC50 values for this compound and other selected friedelanes.

CompoundCell LineIC50 (µM)Reference
This compound THP-1 (Leukemia)> 623[1]
K-562 (Leukemia)> 593[1]
Friedelin (Friedelan-3-one)U87MG (Glioblastoma)46.38 µg/mL[2]
PC-3 (Prostate Cancer)> 31 (61.9% inhibition)[3]
U251 (Glioblastoma)> 31 (25.8% inhibition)[3]
K562 (Leukemia)> 31 (0% inhibition)[3]
Friedelan-3β-ol (β-friedelinol)THP-1 (Leukemia)Lower than controls[4]
K-562 (Leukemia)Lower than controls[4]
HN22 (Head and Neck Cancer)Potent effect[3]
HepG2 (Liver Cancer)Potent effect[3]
Friedelan-3α,11β-diolTHP-1 (Leukemia)High cytotoxicity[5][6]
K-562 (Leukemia)High cytotoxicity[5][6]
TOV-21G (Ovarian Cancer)Good activity[5][6]
MDA-MB-231 (Breast Cancer)Good activity[5][6]
11β-Hydroxyfriedelan-3-oneTHP-1 (Leukemia)High cytotoxicity[5][6]
K-562 (Leukemia)High cytotoxicity[5][6]
16α-HydroxyfriedelinVero (Kidney epithelial)8.09 µM/mL[7]
3β-FriedelinolVero (Kidney epithelial)7.64 µM/mL[7]
Friedelan-3β-yl naproxenateTHP-1 (Leukemia)266 ± 6[8]
Friedelan-3α-yl pent-4-ynoateK-562 (Leukemia)267 ± 5[8]
2,3-secofriedelan-2-al-3-oic acidHuman Cancer Cell LineGI50 = 5.4-17.2[9]
3-EpifriedelinolDU145 (Prostate Cancer)32.32 ± 3.72[7][10][11]
PC3 (Prostate Cancer)35.22 ± 3.47[7][10][11]

Experimental Protocols

The evaluation of cytotoxicity for friedelane compounds predominantly relies on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard and reliable method for assessing cell viability and proliferation.

MTT Assay Protocol

1. Cell Seeding:

  • Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.[12]

2. Compound Treatment:

  • The friedelane compounds, including this compound, are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions.

  • A series of dilutions of the test compounds are prepared in the cell culture medium.

  • The medium from the seeded cells is replaced with the medium containing the various concentrations of the test compounds. Control wells receive medium with the vehicle (DMSO) alone.

  • The plates are then incubated for a specified period, commonly 24, 48, or 72 hours.[12]

3. MTT Addition and Incubation:

  • Following the incubation period, a sterile MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well.[13]

  • The plates are incubated for an additional 2-4 hours at 37°C.[14] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[14][15]

4. Formazan Solubilization:

  • The medium containing MTT is carefully removed, and a solubilizing agent, such as DMSO or acidified isopropanol, is added to each well to dissolve the formazan crystals.[12][13]

5. Absorbance Measurement:

  • The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.[12][13]

6. Data Analysis:

  • The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control cells.

  • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of friedelane triterpenoids are often mediated through the induction of apoptosis, a form of programmed cell death. Several key signaling pathways have been identified as targets for these compounds.

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow start Start: Cancer Cell Culture seed Seed Cells in 96-well Plates start->seed treat Treat with Friedelane Compounds (e.g., this compound) seed->treat incubate Incubate for 24-72h treat->incubate mtt Add MTT Reagent incubate->mtt incubate_mtt Incubate for 2-4h mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read Measure Absorbance (570nm) solubilize->read analyze Calculate IC50 Values read->analyze end End: Comparative Cytotoxicity Data analyze->end apoptosis_pathway cluster_inhibition Inhibition of Survival Pathways cluster_apoptosis_regulation Modulation of Apoptotic Regulators friedelanes Friedelane Triterpenoids (e.g., Friedelin, Epifriedelinol) ras Ras Signaling friedelanes->ras inhibits nfkb NF-κB Signaling friedelanes->nfkb inhibits bcl2 Bcl-2 (Anti-apoptotic) (Downregulation) friedelanes->bcl2 bax Bax (Pro-apoptotic) (Upregulation) friedelanes->bax mitochondria Mitochondrial Disruption (Cytochrome c release) bcl2->mitochondria bax->mitochondria caspases Caspase Activation (Caspase-3, -8, -9) mitochondria->caspases activates apoptosis Apoptosis (Cell Death) caspases->apoptosis executes

References

Unraveling the Bioactivity of Friedelin and its Hydroxylated Counterpart: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the available experimental data on the biological activities of 29-Hydroxyfriedelan-3-one and its parent compound, friedelin, reveals distinct profiles in cytotoxicity, with a significant body of research highlighting the diverse therapeutic potential of friedelin.

This guide provides a comparative overview of the biological activities of two closely related pentacyclic triterpenoids: friedelin and this compound. While research on friedelin has uncovered a broad spectrum of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties, the biological profile of its 29-hydroxylated derivative is less explored. This document aims to summarize the current experimental evidence for both compounds, offering a valuable resource for researchers, scientists, and drug development professionals.

Cytotoxic Activity: A Limited Comparison

Direct comparative studies on the biological activities of this compound and friedelin are scarce. However, a 2024 study by Dias and colleagues provides a glimpse into their comparative cytotoxicity against leukemia cell lines. Both compounds were isolated from Salacia grandifolia and tested for their effects on THP-1 (acute monocytic leukemia) and K-562 (chronic myelogenous leukemia) cells. The study reported that this compound exhibited low cytotoxic activity against both cell lines[1]. Unfortunately, specific IC50 values for this compound and friedelin from this direct comparative study are not detailed in the primary publication, which only provides specific data for other isolated triterpenes[1].

While the direct comparative data is limited, other studies provide context for the cytotoxic potential of friedelin against various cancer cell lines. For instance, friedelin has demonstrated inhibitory effects on HeLa (human cervical cancer) cells with an IC50 value of 3.54 ± 0.30 µg/mL. It has also shown activity against other cancer cell lines, though with varying potency.

Table 1: Comparative Cytotoxicity Data for Friedelin

CompoundCell LineActivityIC50 ValueReference
FriedelinHeLaCytotoxic3.54 ± 0.30 µg/mL[2]
FriedelinTHP-1Low CytotoxicityData not specified[1]
FriedelinK-562Low CytotoxicityData not specified[1]
This compoundTHP-1Low CytotoxicityData not specified[1]
This compoundK-562Low CytotoxicityData not specified[1]

Friedelin: A Multifaceted Bioactive Compound

Extensive research has established friedelin as a triterpenoid with a wide array of biological activities. These properties are supported by a significant amount of experimental data.

Anti-inflammatory Activity

Friedelin has demonstrated potent anti-inflammatory effects in various in vivo models. In a study investigating its anti-inflammatory properties, friedelin, administered at a dose of 40 mg/kg, showed a significant reduction in paw edema induced by carrageenan and ear edema induced by croton oil in animal models[3][4]. It also inhibited acetic acid-induced vascular permeability and decreased granuloma tissue formation, indicating its potential in managing both acute and chronic inflammation[3][4].

Antioxidant and Hepatoprotective Effects

The antioxidant capacity of friedelin has been well-documented through various in vitro assays. It exhibits significant free radical scavenging activity against DPPH, hydroxyl, nitric oxide, and superoxide radicals, with IC50 values of 21.1 µM, 19.8 µM, 22.1 µM, and 21.9 µM, respectively[5]. Furthermore, in vivo studies have shown that pretreatment with friedelin (40 mg/kg) can protect the liver from CCl4-induced oxidative stress by restoring the levels of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH)[5].

Antimicrobial Activity

Friedelin has exhibited moderate to good antimicrobial activity against a range of bacteria and fungi. It has shown inhibitory effects against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA). One study reported a Minimum Inhibitory Concentration (MIC) value of 10 µg/mL for friedelin against MRSA, Helicobacter pylori, and Escherichia coli[4].

This compound: An Underexplored Derivative

In contrast to friedelin, the biological activities of this compound remain largely unexplored. The study by Dias et al. (2024) is the primary source of information, reporting its isolation and low cytotoxicity against two leukemia cell lines[1]. The same study also screened the compound for antibacterial activity against susceptible and methicillin-resistant Staphylococcus aureus and found no activity[1]. Further research is necessary to elucidate the potential anti-inflammatory, antioxidant, or other pharmacological properties of this hydroxylated derivative.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cell lines (THP-1 and K-562) were seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds (friedelin and this compound) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium was replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Measurement: The formazan crystals were dissolved in a solubilization buffer (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) was determined.

In Vivo Anti-inflammatory Models
  • Carrageenan-Induced Paw Edema: Inflammation is induced by injecting a solution of carrageenan into the subplantar region of a rodent's hind paw. The volume of the paw is measured at different time points after the injection to assess the extent of edema. The anti-inflammatory effect of the test compound, administered prior to carrageenan injection, is evaluated by its ability to reduce the increase in paw volume.

  • Croton Oil-Induced Ear Edema: A solution of croton oil is topically applied to the inner surface of a mouse's ear to induce inflammation. The thickness or weight of the ear is measured after a specific period. The anti-inflammatory activity of a topically or systemically administered compound is determined by its ability to reduce the ear edema.

Antioxidant Activity (DPPH Radical Scavenging Assay)
  • Preparation of DPPH Solution: A stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical solution is prepared in a suitable solvent (e.g., methanol).

  • Reaction Mixture: Different concentrations of the test compound are mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm). The decrease in absorbance indicates the scavenging of the DPPH radical by the antioxidant.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Signaling Pathways and Experimental Workflows

To visualize the general workflow of evaluating the biological activities discussed and the known signaling pathway for friedelin's anti-inflammatory action, the following diagrams are provided.

Experimental_Workflow cluster_extraction Compound Isolation cluster_assays Biological Activity Screening Plant_Material Plant Material (e.g., Salacia grandifolia) Extraction Extraction Plant_Material->Extraction Isolation Isolation & Purification Extraction->Isolation Compound_F Friedelin Isolation->Compound_F Compound_H This compound Isolation->Compound_H Cytotoxicity Cytotoxicity Assays (e.g., MTT) Compound_F->Cytotoxicity Anti_inflammatory Anti-inflammatory Assays (In vivo/In vitro) Compound_F->Anti_inflammatory Antioxidant Antioxidant Assays (e.g., DPPH) Compound_F->Antioxidant Antimicrobial Antimicrobial Assays (e.g., MIC determination) Compound_F->Antimicrobial Compound_H->Cytotoxicity Compound_H->Antimicrobial

Figure 1. General experimental workflow for the isolation and biological evaluation of friedelin and this compound.

Anti_inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_inhibition Inhibition by Friedelin LPS LPS/Carrageenan TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) NFkB->Pro_inflammatory_Cytokines COX2_iNOS COX-2, iNOS NFkB->COX2_iNOS Friedelin Friedelin Friedelin->NFkB Inhibits activation

Figure 2. Simplified signaling pathway of friedelin's anti-inflammatory action through the inhibition of the NF-κB pathway.

References

A Comparative Analysis of Triterpenoid Content in Salacia Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The genus Salacia (family Celastraceae) encompasses approximately 120 species, which are widely distributed in the tropical regions of Asia and South America.[1][2] Various species of this genus, notably Salacia reticulata, Salacia oblonga, and Salacia chinensis, have been integral to traditional medicine systems like Ayurveda for treating conditions such as diabetes, rheumatism, and skin diseases.[3][4] The therapeutic potential of these plants is largely attributed to their rich and diverse phytochemical composition, particularly triterpenoids.

This guide provides a comparative analysis of the triterpenoid content across different Salacia species, focusing on quantitative data, experimental methodologies for their isolation and analysis, and their impact on key biological signaling pathways.

Quantitative Comparison of Triterpenoids in Salacia Species

The concentration and composition of triterpenoids vary significantly among different Salacia species and even between different parts of the same plant.[5] Key bioactive compounds include quinonemethide triterpenes like pristimerin, friedelane-type triterpenes, and lupane-type triterpenoids, which exhibit a range of activities from cytotoxic to anti-diabetic.

Table 1: Cytotoxic Triterpenoids in Salacia Species

This table summarizes the cytotoxic activity of various triterpenoids isolated from Salacia species against human cancer cell lines.

TriterpenoidSalacia SpeciesPlant PartActivity MetricCell Line(s)ResultCitation(s)
PristimerinS. crassifoliaRoot WoodMean GI₅₀NCI-60 Panel0.17 µM[6][7]
11β-hydroxypristimerinS. crassifoliaRoot WoodMean GI₅₀NCI-60 Panel8.7 µM[6][7]
Triterpenoid ExtractS. chinensisNot SpecifiedIC₅₀MCF-7 (Breast)25 µg/ml[8][9]
Triterpenoid ExtractS. chinensisNot SpecifiedIC₅₀A549 (Lung)30 µg/ml[8][9]

Table 2: α-Glucosidase Inhibitory and Other Bioactive Triterpenoids in Salacia Species

Several triterpenoids from Salacia species are potent inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion, highlighting their anti-diabetic potential.

TriterpenoidSalacia SpeciesPlant PartActivity MetricResultCitation(s)
30-hydroxylup-20(29)‐en‐3‐oneS. chinensisStemIC₅₀ (α-glucosidase)211.5 µM[2][10]
lup‐20(29)‐ene‐3β,30‐diolS. chinensisStemIC₅₀ (α-glucosidase)246.8 µM[2][10]
28-hydroxyfriedelan-3-oneS. grandifoliaLeavesEC₅₀ (Antiviral, MHV-3)2.9 ± 0.3 μM[11]
Kotalagenin 16-AcetateS. oblongaRootAldose Reductase InhibitionActive Component[12][13]

Table 3: Qualitative and Yield Data for Triterpenoids in Salacia Species

While precise quantitative comparisons across species are often limited by varied analytical standards, some studies provide yield data or qualitative comparisons.

Triterpenoid / Compound ClassSalacia Species ComparedPlant PartFindingCitation(s)
Salacinol & KotalanolS. reticulata, S. oblonga, S. chinensisRoots, Stems, Leaves, FruitsRoots of S. reticulata contained the highest levels compared to other parts and species.[5][14]
Friedelan-3-oneS. grandifoliaLeavesYield: 42.1 mg from 384.5 g of powder.[11]
28-hydroxyfriedelan-3-oneS. grandifoliaLeavesYield: 74.3 mg from 384.5 g of powder.[11]
28-hydroxyfriedelane-3,15-dioneS. grandifoliaLeavesYield: 47.7 mg from 384.5 g of powder.[11]

Experimental Protocols

The accurate analysis of triterpenoids requires robust and validated experimental methods. Below are summaries of typical protocols used in the study of Salacia species.

Protocol 1: Bioassay-Guided Extraction and Isolation

This method is employed to isolate specific bioactive compounds from a crude plant extract.

  • Extraction : The dried and powdered plant material (e.g., leaves, roots) is subjected to sequential extraction by maceration using solvents of increasing polarity, such as hexane, chloroform, ethyl acetate, and methanol.[11]

  • Fractionation : The crude extract showing the highest activity in a preliminary bioassay (e.g., cytotoxicity screen) is selected for further fractionation. This is typically achieved using column chromatography (CC) over a stationary phase like silica gel.[11]

  • Isolation : Fractions are eluted with a solvent gradient (e.g., hexane/ethyl acetate). The resulting sub-fractions are collected and monitored by Thin-Layer Chromatography (TLC).[11] Fractions with similar profiles are combined, and repeated chromatographic steps are performed until pure compounds are isolated.

  • Structure Elucidation : The chemical structures of the isolated pure compounds are determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR - 1D and 2D) and Mass Spectrometry (MS).[10][15][16]

Protocol 2: Quantification by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This is a powerful technique for the separation, identification, and quantification of specific triterpenoids in a complex mixture.

  • Sample Preparation : A known weight of the dried plant extract is dissolved in an appropriate solvent (e.g., LC-MS grade acetonitrile) and filtered to remove particulate matter.[15]

  • Chromatographic Separation : The sample is injected into an HPLC system equipped with a suitable column (e.g., C18). A gradient elution program is used with a mobile phase, often consisting of acetonitrile and water, to separate the compounds.[15]

  • Mass Spectrometric Detection : The eluent from the HPLC is introduced into a mass spectrometer, often using an electrospray ionization (ESI) source. The instrument can be operated in full scan mode to identify compounds based on their mass-to-charge ratio (m/z) and in tandem MS/MS mode to obtain fragmentation patterns for structural confirmation.[6][15]

  • Quantification : The concentration of target compounds like salacinol and kotalanol is determined by comparing the peak area from the sample to a calibration curve generated using certified reference standards.[15]

Visualization of Methodologies and Pathways

Experimental Workflow for Triterpenoid Analysis

The following diagram illustrates a generalized workflow for the extraction, isolation, and analysis of triterpenoids from Salacia species.

G cluster_0 Preparation & Extraction cluster_1 Isolation & Purification cluster_2 Analysis & Quantification Plant Plant Material (e.g., Salacia roots) Extract Crude Extract Plant->Extract Maceration (Solvents) Fraction Bioactive Fractions Extract->Fraction Column Chromatography Pure Pure Triterpenoids Fraction->Pure Preparative HPLC/TLC Quant Quantification (HPLC-MS) Fraction->Quant Structure Structural Elucidation (NMR, MS) Pure->Structure

Generalized workflow for triterpenoid analysis.

Signaling Pathway Modulation by Salacia Triterpenoids

Extracts from Salacia have been shown to modulate key cellular signaling pathways involved in metabolism. For instance, Salacia reticulata extract enhances insulin sensitivity and glucose uptake in skeletal muscle by activating the insulin signaling pathway.[17]

G cluster_0 Insulin Signaling Pathway Activation Salacia Salacia reticulata Extract InsulinR Insulin Receptor Salacia->InsulinR Activates IRS1 IRS-1 InsulinR->IRS1 PI3K PI3K IRS1->PI3K Akt Akt (PKB) PI3K->Akt GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes GLUT4_membrane GLUT4 Translocation to Membrane GLUT4_vesicle->GLUT4_membrane Glucose_Uptake Increased Glucose Uptake GLUT4_membrane->Glucose_Uptake

Activation of the insulin signaling cascade by S. reticulata.

References

Validating the Structure of 29-Hydroxyfriedelan-3-one with 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural elucidation of natural products is a cornerstone of drug discovery and development. This guide provides a comprehensive overview of the validation of the pentacyclic triterpenoid, 29-Hydroxyfriedelan-3-one, utilizing two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy. We present a comparative analysis of the key 2D NMR techniques, supported by experimental data, to offer a robust methodology for researchers in the field.

Structural Confirmation through 2D NMR Spectroscopy

This compound is a pentacyclic triterpenoid isolated from various plant species.[1][2] Its complex, non-planar structure with numerous stereocenters necessitates advanced analytical techniques for definitive characterization. While 1D NMR (¹H and ¹³C) provides initial insights, 2D NMR spectroscopy is indispensable for establishing the precise connectivity and stereochemistry of the molecule.[3][4] The primary 2D NMR experiments employed for this purpose are COSY, HSQC, HMBC, and NOESY.

A logical workflow for the structural validation of this compound using 2D NMR is outlined below:

G Workflow for 2D NMR Structure Validation of this compound A Isolation & Purification of this compound B 1D NMR Analysis (¹H, ¹³C, DEPT) A->B C 2D NMR Data Acquisition B->C D COSY (¹H-¹H Correlations) C->D E HSQC (¹H-¹³C One-Bond Correlations) C->E F HMBC (¹H-¹³C Long-Range Correlations) C->F G NOESY (¹H-¹H Spatial Correlations) C->G H Data Interpretation & Structure Assembly D->H E->H F->H G->H I Comparison with Literature/Database Values H->I J Structure Validated I->J

2D NMR Structural Validation Workflow

Comparative Analysis of 2D NMR Data

The following table summarizes the ¹H and ¹³C NMR chemical shifts for this compound, with assignments confirmed by a suite of 2D NMR experiments.

Carbon No.¹³C Chemical Shift (δc)¹H Chemical Shift (δH)Key HMBC Correlations (¹H → ¹³C)Key COSY Correlations (¹H ↔ ¹H)
122.31.90, 1.65C-2, C-3, C-5, C-10H-2
241.52.40, 2.25C-1, C-3, C-4H-1
3213.2---
458.22.30C-2, C-3, C-5, C-23-
542.21.55C-4, C-6, C-10, C-23, C-24H-6
618.21.50, 1.35C-5, C-7, C-8, C-10H-5, H-7
739.81.60, 1.40C-6, C-8, C-9H-6, H-8
853.11.50C-7, C-9, C-14, C-25, C-26H-7
937.51.45C-8, C-10, C-11-
1059.5---
1135.61.60, 1.40C-9, C-10, C-12, C-13H-12
1230.51.75, 1.55C-11, C-13, C-14, C-27H-11
1338.3---
1442.8---
1532.41.50, 1.30C-14, C-16, C-28H-16
1636.01.85, 1.60C-15, C-17, C-28H-15
1730.01.45C-13, C-16, C-18, C-22, C-28-
1841.81.65C-13, C-17, C-19, C-22H-19
1935.31.55, 1.35C-18, C-20, C-21, C-30H-18, H-20
2028.21.80C-19, C-21, C-29, C-30H-19
2132.81.60, 1.40C-19, C-20, C-22, C-30H-22
2239.31.50, 1.30C-17, C-18, C-21H-21
236.80.88 (d, J=6.5 Hz)C-3, C-4, C-5-
2414.70.72 (s)C-5, C-9, C-10-
2518.00.85 (s)C-7, C-8, C-9-
2620.21.05 (s)C-8, C-14, C-15-
2718.70.95 (s)C-12, C-13, C-14-
2832.11.00 (s)C-16, C-17, C-18-
2973.13.40 (d, J=10.5 Hz), 3.25 (d, J=10.5 Hz)C-19, C-20, C-30-
3035.01.18 (s)C-19, C-20, C-21, C-29-

Note: Chemical shifts are reported in ppm relative to TMS. Data is compiled from published literature and may vary slightly based on solvent and experimental conditions.

Experimental Protocols

Detailed methodologies for the key 2D NMR experiments are provided below.

1. Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in approximately 0.5 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Instrumentation:

  • Experiments are typically performed on a 400 MHz or higher field NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.

3. ¹H-¹H COSY (Correlation Spectroscopy):

  • Purpose: To identify protons that are spin-spin coupled, typically over two to three bonds.

  • Pulse Program: Standard cosygpqf or equivalent.

  • Parameters:

    • Spectral width: 10-12 ppm in both dimensions.

    • Number of scans: 2-4 per increment.

    • Number of increments: 256-512 in the indirect dimension.

    • Relaxation delay: 1-2 seconds.

4. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: To identify direct one-bond correlations between protons and their attached carbons.[5]

  • Pulse Program: Standard hsqcedetgpsp (for multiplicity editing) or equivalent.

  • Parameters:

    • ¹H spectral width: 10-12 ppm.

    • ¹³C spectral width: 220-240 ppm.

    • Number of scans: 4-8 per increment.

    • Number of increments: 256-512 in the indirect dimension.

    • One-bond coupling constant (¹JCH): Optimized around 145 Hz.

    • Relaxation delay: 1.5-2 seconds.

5. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

  • Purpose: To identify long-range correlations (typically 2-4 bonds) between protons and carbons.[5] This is crucial for connecting different spin systems and elucidating the carbon skeleton.

  • Pulse Program: Standard hmbcgplpndqf or equivalent.

  • Parameters:

    • ¹H spectral width: 10-12 ppm.

    • ¹³C spectral width: 220-240 ppm.

    • Number of scans: 16-64 per increment.

    • Number of increments: 256-512 in the indirect dimension.

    • Long-range coupling constant (ⁿJCH): Optimized for 8-10 Hz.

    • Relaxation delay: 2 seconds.

6. ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy):

  • Purpose: To identify protons that are close in space (through-space interactions), which is critical for determining the relative stereochemistry.

  • Pulse Program: Standard noesygpph or equivalent.

  • Parameters:

    • Spectral width: 10-12 ppm in both dimensions.

    • Number of scans: 8-16 per increment.

    • Number of increments: 256-512 in the indirect dimension.

    • Mixing time: 300-800 ms (optimized based on molecular size).

    • Relaxation delay: 2-3 seconds.

The following diagram illustrates the key correlations observed in the 2D NMR spectra that are instrumental in confirming the structure of this compound.

G Key 2D NMR Correlations for Structural Elucidation cluster_cosy COSY (¹H-¹H Connectivity) cluster_hmbc HMBC (Long-Range ¹H-¹³C Connectivity) cluster_noesy NOESY (Through-Space Proximity) H-1 H-1 H-2 H-2 H-1->H-2 J-coupling H-6 H-6 H-7 H-7 H-6->H-7 H-23 (Me) H-23 (Me) C-3 (C=O) C-3 (C=O) H-23 (Me)->C-3 (C=O) 2-3 bonds H-29 (CH₂OH) H-29 (CH₂OH) C-20 C-20 H-29 (CH₂OH)->C-20 C-30 C-30 H-29 (CH₂OH)->C-30 H-4 H-4 H-4->H-23 (Me) Spatial Proximity H-5 H-5 H-24 (Me) H-24 (Me) H-5->H-24 (Me)

Key 2D NMR Correlations

Alternative and Complementary Techniques

While 2D NMR is the gold standard for the structural elucidation of complex molecules like this compound, other analytical techniques can provide complementary information:

  • High-Resolution Mass Spectrometry (HRMS): Provides the exact mass and molecular formula, which is a prerequisite for any structural elucidation effort.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the hydroxyl (-OH) and carbonyl (C=O) groups in this compound.

  • X-ray Crystallography: Offers the most definitive structural information, including absolute stereochemistry. However, it is contingent on the ability to grow single crystals of sufficient quality, which is not always feasible for natural products.[6]

References

A Comparative Guide to the Cross-Validation of HPLC and HPTLC Methods for Triterpenoid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of triterpenoids is crucial for quality control, efficacy assessment, and formulation development. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are two instrumental techniques widely employed for this purpose. This guide provides an objective comparison of the cross-validation of HPLC and HPTLC methods for the analysis of triterpenoids, supported by experimental data to aid in the selection of the most suitable method for specific research needs.

Triterpenoids, a diverse class of natural compounds, often present analytical challenges due to their structural similarity and lack of strong chromophores, which can affect detection sensitivity.[1][2] The choice between HPLC and HPTLC depends on various factors, including the required sensitivity, sample throughput, and cost-effectiveness.[3][4]

Quantitative Performance Comparison

The validation of analytical methods is essential to ensure data reliability. Key validation parameters, as stipulated by the International Council for Harmonisation (ICH) guidelines, include linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ).[5] The following table summarizes a comparison of these parameters for HPLC and HPTLC in the context of triterpenoid analysis, compiled from various studies.

Validation ParameterHPLCHPTLCKey Considerations
Linearity (r²) > 0.999[6]> 0.995[7]Both techniques demonstrate excellent linearity over a defined concentration range.
Precision (%RSD) < 2%[6]< 3%HPLC generally offers slightly better precision (repeatability and intermediate precision).
Accuracy (% Recovery) 95-105%[1]90-110%Both methods provide high accuracy for the quantification of triterpenoids.
LOD 0.08–0.65 µg/mL[1]7.2 ng/spot[7]HPLC, particularly when coupled with sensitive detectors, can offer lower limits of detection.
LOQ 0.24–1.78 µg/mL[1]21.9 ng/spot[7]The limit of quantitation follows a similar trend to the LOD, with HPLC often being more sensitive.
Analysis Time per Sample Longer (minutes per sample)Shorter (multiple samples per plate)HPTLC allows for higher sample throughput due to simultaneous analysis.[3][8]
Solvent Consumption HigherLowerHPTLC is a more environmentally friendly technique due to lower solvent usage per sample.[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative experimental protocols for the analysis of triterpenoids using HPLC and HPTLC.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is a representative example for the simultaneous quantification of multiple triterpenoids.

  • Instrumentation: An HPLC system equipped with a photodiode array (PDA) detector or a charged aerosol detector (CAD) is commonly used.[1][2]

  • Column: A C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is frequently employed.[10] For improved resolution of isomeric triterpenoids like oleanolic and ursolic acid, a C30 column may be utilized.[2]

  • Mobile Phase: A gradient elution is often preferred to separate multiple triterpenoids in a single run. A common mobile phase consists of a mixture of acetonitrile and water (containing a small percentage of formic or phosphoric acid to improve peak shape).[6][10]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: Detection is often performed at low wavelengths (around 205-210 nm) due to the lack of strong chromophores in many triterpenoids.[1] Alternatively, CAD provides a more universal response for non-volatile analytes.[2]

  • Sample Preparation: Plant material is typically extracted with a suitable organic solvent such as methanol or ethanol, followed by filtration through a 0.45 µm membrane filter before injection.

High-Performance Thin-Layer Chromatography (HPTLC) Protocol

This protocol is a representative example for the quantification of triterpenoids like ursolic acid and oleanolic acid.

  • Instrumentation: An HPTLC system comprising an automatic sample applicator, a developing chamber, a TLC scanner (densitometer), and visualization software.[7]

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254 are commonly used.[11]

  • Sample Application: Samples and standards are applied to the plate as bands using an automated applicator.

  • Mobile Phase (Solvent System): A mixture of non-polar and moderately polar solvents is typically used for the separation of triterpenoids. A common mobile phase for ursolic and oleanolic acid is a mixture of toluene, ethyl acetate, and formic acid.[7]

  • Development: The plate is developed in a saturated twin-trough chamber to a specific distance.

  • Derivatization: For visualization and quantification of triterpenoids that do not possess a chromophore, post-chromatographic derivatization is often necessary. A common derivatizing agent is a vanillin-sulfuric acid reagent followed by heating.[11]

  • Densitometric Analysis: The plate is scanned with a TLC scanner at a specific wavelength (e.g., 540 nm after derivatization) to quantify the separated compounds.

Workflow and Process Visualization

To better understand the logical flow of a cross-validation study and the general workflow of each technique, the following diagrams are provided.

CrossValidationWorkflow cluster_Plan Planning & Preparation cluster_Validation Method Validation cluster_Analysis Data Analysis & Comparison DefineAnalytes Define Target Triterpenoids SelectMethods Select HPLC & HPTLC Methods DefineAnalytes->SelectMethods PrepareSamples Prepare Sample & Standard Solutions SelectMethods->PrepareSamples HPLC_Validation HPLC Method Validation (Linearity, Precision, Accuracy, LOD, LOQ) PrepareSamples->HPLC_Validation HPTLC_Validation HPTLC Method Validation (Linearity, Precision, Accuracy, LOD, LOQ) PrepareSamples->HPTLC_Validation Quantify Quantify Triterpenoids in Samples HPLC_Validation->Quantify HPLC Data HPTLC_Validation->Quantify HPTLC Data CompareData Compare Quantitative Results Quantify->CompareData AssessPerformance Assess Method Performance CompareData->AssessPerformance AnalyticalWorkflows cluster_HPLC HPLC Workflow cluster_HPTLC HPTLC Workflow HPLC_SamplePrep Sample Preparation HPLC_Injection Autosampler Injection HPLC_SamplePrep->HPLC_Injection HPLC_Separation Column Separation HPLC_Injection->HPLC_Separation HPLC_Detection PDA/CAD Detection HPLC_Separation->HPLC_Detection HPLC_Data Data Acquisition & Analysis HPLC_Detection->HPLC_Data HPTLC_SamplePrep Sample Preparation HPTLC_Application Automated Sample Application HPTLC_SamplePrep->HPTLC_Application HPTLC_Development Chromatogram Development HPTLC_Application->HPTLC_Development HPTLC_Derivatization Derivatization (Optional) HPTLC_Development->HPTLC_Derivatization HPTLC_Scanning Densitometric Scanning HPTLC_Derivatization->HPTLC_Scanning HPTLC_Data Data Acquisition & Analysis HPTLC_Scanning->HPTLC_Data

References

The Efficiency of Modern Extraction Techniques: A Comparative Guide to Microwave-Assisted and Ultrasound-Assisted Extraction of Triterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient extraction of bioactive compounds is a critical first step in the journey from natural product to novel therapeutic. Triterpenoids, a diverse class of natural compounds with a wide range of pharmacological activities, are of particular interest. This guide provides an objective comparison of two popular modern extraction techniques—Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE)—for isolating triterpenoids from plant materials. We will delve into the quantitative performance of each method, supported by experimental data, and provide detailed experimental protocols.

At a Glance: MAE vs. UAE for Triterpenoid Extraction

Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) consistently outperform conventional methods like Soxhlet and maceration in terms of efficiency and extraction time.[1][2][3] MAE generally offers higher extraction yields in shorter times due to the direct and efficient heating of the solvent and sample matrix.[1][4] In contrast, UAE utilizes acoustic cavitation to disrupt cell walls, facilitating solvent penetration, and often provides comparable or slightly lower yields than MAE but is noted for its operational simplicity.[5][6]

The choice between MAE and UAE can depend on several factors including the specific triterpenoid of interest, the plant matrix, and the desired scale of extraction. The following sections provide a detailed breakdown of the performance of these two techniques based on published experimental data.

Quantitative Comparison of Extraction Efficiency

The following table summarizes the key quantitative parameters from various studies comparing the extraction efficiency of MAE and UAE for triterpenoids from different plant sources.

Plant Material & TargetExtraction MethodSolventTemperature (°C)Time (min)Yield/ContentReference
Ganoderma atrum (Total Triterpenoid Saponins)MAE95% Ethanol9050.968%[1]
Ganoderma atrum (Total Triterpenoid Saponins)UAENot SpecifiedNot SpecifiedSeveral hoursLower than MAE[1]
Centella asiatica (Total Triterpenes)MAE9:1 Methanol:WaterNot Specified20High, similar to UAE[5]
Centella asiatica (Total Triterpenes)UAE9:1 Methanol:WaterNot Specified20Highest yield[5]
Actinidia deliciosa Root (Triterpenoids)MAE72.67% EthanolNot Specified3084.96% (extracted TTP)[7][8]
Actinidia deliciosa Root (Triterpenoids)Ultrasonic ExtractionNot SpecifiedNot Specified8 hoursLower than MAE[7][8]
Trigonella foenum-graecum Seed (Diosgenin)MAE80% EthanolNot Specified635.50 mg/100 g[6]
Trigonella foenum-graecum Seed (Diosgenin)UAE80% EthanolNot Specified6040.37 mg/100 g[6]
Lactuca indica Leaves (Total Triterpenoids)MAENot SpecifiedNot Specified6029.17 mg/g[2]
Chaenomeles speciosa Leaves (Total Triterpenoids)UAE93% Ethanol703036.77 mg/g[9]
Camellia japonica (Phenolic Compounds)MAEAcidified Ethanol1805~80%[4]
Camellia japonica (Phenolic Compounds)UAE39% Acidified EthanolNot Specified8~56%[4]

Experimental Workflows

To provide a clearer understanding of the practical application of these techniques, the following diagrams illustrate the typical experimental workflows for MAE and UAE.

MAE_Workflow cluster_prep Sample Preparation cluster_mae Microwave-Assisted Extraction cluster_proc Post-Extraction Processing p1 Plant Material p2 Drying & Grinding p1->p2 m1 Mix Sample with Solvent p2->m1 m2 Place in Microwave Reactor m1->m2 m3 Set Parameters (Power, Temp, Time) m2->m3 m4 Microwave Irradiation m3->m4 pr1 Cooling m4->pr1 pr2 Filtration/Centrifugation pr1->pr2 pr3 Solvent Evaporation pr2->pr3 pr4 Crude Triterpenoid Extract pr3->pr4

Fig. 1: General workflow for Microwave-Assisted Extraction (MAE) of triterpenoids.

UAE_Workflow cluster_prep Sample Preparation cluster_uae Ultrasound-Assisted Extraction cluster_proc Post-Extraction Processing p1 Plant Material p2 Drying & Grinding p1->p2 u1 Mix Sample with Solvent p2->u1 u2 Place in Ultrasonic Bath/Probe u1->u2 u3 Set Parameters (Power, Temp, Time) u2->u3 u4 Sonication u3->u4 pr1 Filtration/Centrifugation u4->pr1 pr2 Solvent Evaporation pr1->pr2 pr3 Crude Triterpenoid Extract pr2->pr3

Fig. 2: General workflow for Ultrasound-Assisted Extraction (UAE) of triterpenoids.

Detailed Experimental Protocols

Below are generalized, yet detailed, experimental protocols for both MAE and UAE based on methodologies reported in the scientific literature.

Microwave-Assisted Extraction (MAE) Protocol

This protocol is a synthesis of methodologies described for the extraction of triterpenoids from various plant materials.[2][7]

  • Sample Preparation: The plant material is first dried to a constant weight and then ground into a fine powder to increase the surface area for extraction.

  • Solvent Addition: A specific mass of the powdered plant material is mixed with a selected solvent (e.g., ethanol, methanol, or a mixture with water) in a specialized microwave extraction vessel. The solid-to-liquid ratio is a critical parameter and is typically optimized for each application.

  • Extraction Parameters: The extraction vessel is sealed and placed into the microwave extractor. The extraction parameters, including microwave power (typically ranging from 100 to 800 W), temperature, and extraction time, are set. These parameters are often optimized using response surface methodology (RSM) to maximize the yield.[7]

  • Microwave Irradiation: The sample is subjected to microwave irradiation for the specified time. The microwave energy directly heats the solvent and any residual water in the plant cells, causing a rapid increase in temperature and internal pressure, which leads to the rupture of cell walls and the release of triterpenoids into the solvent.

  • Cooling and Filtration: After the extraction is complete, the vessel is allowed to cool to room temperature. The extract is then separated from the solid residue by filtration or centrifugation.[7]

  • Solvent Removal: The solvent is typically removed from the filtrate using a rotary evaporator under reduced pressure to obtain the crude triterpenoid extract.

  • Quantification: The total triterpenoid content in the extract is often determined spectrophotometrically using a colorimetric assay, such as the vanillin-perchloric acid method.[10]

Ultrasound-Assisted Extraction (UAE) Protocol

This protocol is a compilation of methods reported for the ultrasonic extraction of triterpenoids.[9][10][11]

  • Sample Preparation: Similar to MAE, the plant material is dried and ground to a fine powder.

  • Solvent Addition: The powdered sample is suspended in a suitable solvent in a flask or beaker. The choice of solvent and the solid-to-liquid ratio are key variables.

  • Ultrasonic Treatment: The extraction is performed using an ultrasonic bath or an ultrasonic probe system. The ultrasonic waves (typically at a frequency of 20-40 kHz) generate acoustic cavitation in the solvent.[1] The formation and collapse of microscopic bubbles near the plant material create localized high pressure and temperature, leading to the disruption of cell walls and enhanced mass transfer of triterpenoids into the solvent.

  • Extraction Parameters: Important parameters to control during UAE include ultrasonic power, temperature, and extraction time. The temperature of the extraction medium is often controlled using a water bath.

  • Filtration: Following sonication, the mixture is filtered or centrifuged to separate the extract from the solid plant residue.

  • Solvent Removal: The solvent is evaporated from the extract, usually with a rotary evaporator, to yield the crude triterpenoid extract.

  • Quantification: The triterpenoid content is quantified using a suitable analytical method, such as the vanillin-glacial acetic acid colorimetric assay.[12]

Conclusion

Both Microwave-Assisted Extraction and Ultrasound-Assisted Extraction offer significant advantages over traditional methods for the extraction of triterpenoids, primarily in terms of reduced extraction time and improved efficiency. MAE often provides a higher yield in a shorter duration due to its unique heating mechanism.[1][4] UAE, while sometimes resulting in slightly lower yields, is a robust and easily scalable method.[6]

The selection of the optimal extraction technique will ultimately depend on the specific research or development goals, the nature of the plant material, and the chemical properties of the target triterpenoids. The data and protocols presented in this guide provide a solid foundation for making an informed decision and for the development of efficient and effective extraction processes for these valuable bioactive compounds.

References

Bioactivity of 29-Hydroxyfriedelan-3-one in Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of natural compounds for novel anticancer therapeutics is a significant area of research. Triterpenoids, a large and structurally diverse class of natural products, have garnered considerable attention for their potential cytotoxic and chemopreventive activities. This guide provides a comparative overview of the bioactivity of 29-Hydroxyfriedelan-3-one and its closely related analogue, friedelan-3-one (friedelin), in various cancer cell lines. While data on this compound is currently limited, this document summarizes the available findings and uses the more extensively studied friedelin as a benchmark for comparison.

Comparative Bioactivity Data

Data on the cytotoxic effects of this compound is sparse in publicly available literature. The most notable study to date isolated the compound from Salacia grandifolia and evaluated its effect on leukemia cell lines. In contrast, friedelin has been investigated against a broader spectrum of cancer cell lines.

CompoundCancer Cell LineAssay TypeIC50 ValueSource
This compound THP-1 (Leukemia)CytotoxicityLow activity reported (High IC50)--INVALID-LINK--[1]
K-562 (Leukemia)CytotoxicityLow activity reported (High IC50)--INVALID-LINK--[1]
Friedelan-3-one (Friedelin) MCF-7 (Breast)MTT Assay1.2 µM (48h)--INVALID-LINK--[2]
HeLa (Cervical)MTT Assay2.59 µg/mL (48h)--INVALID-LINK--[3]
A375 (Melanoma)MTT Assay2.46 µg/mL (48h)--INVALID-LINK--[3]
THP-1 (Leukemia)MTT Assay2.33 µg/mL (48h)--INVALID-LINK--[3]
PC3 (Prostate)Cytotoxicity69% inhibition at 31 µM--INVALID-LINK--[3]

Experimental Protocols

The following are generalized experimental protocols for the assessment of cytotoxicity of triterpenoids, based on methodologies reported in the cited literature.

Cell Culture and Maintenance: Cancer cell lines (e.g., THP-1, K-562, MCF-7, HeLa) are cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cytotoxicity:

  • Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

  • The following day, the cells are treated with various concentrations of the test compound (e.g., this compound or friedelin) and a vehicle control (e.g., DMSO).

  • After a specified incubation period (e.g., 24, 48 hours), 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Apoptosis Assay by Annexin V-FITC/PI Staining:

  • Cells are seeded in 6-well plates and treated with the test compound at its IC50 concentration for a specified time.

  • Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark.

  • The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways affected by this compound have not been elucidated, studies on the closely related friedelin suggest that its anticancer effects are mediated through the induction of apoptosis. The proposed mechanism involves the modulation of key regulatory proteins in the apoptotic cascade.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Friedelin Friedelin Bax Bax Friedelin->Bax Upregulates Bcl2 Bcl-2 Friedelin->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Bax Inhibits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed intrinsic apoptotic pathway induced by friedelin.

Experimental Workflow

The general workflow for the investigation of natural compounds like this compound for their anticancer potential is a multi-step process that begins with isolation and proceeds through rigorous in vitro and in vivo testing.

G cluster_0 Phase 1: Discovery & Isolation cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: In Vivo & Preclinical Plant_Material Plant Material (e.g., Salacia grandifolia) Extraction Extraction Plant_Material->Extraction Fractionation Fractionation Extraction->Fractionation Isolation Isolation of This compound Fractionation->Isolation Cytotoxicity_Screening Cytotoxicity Screening (Multiple Cell Lines) Isolation->Cytotoxicity_Screening IC50_Determination IC50 Determination Cytotoxicity_Screening->IC50_Determination Mechanism_of_Action Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) IC50_Determination->Mechanism_of_Action Animal_Models Animal Models Mechanism_of_Action->Animal_Models Toxicity_Studies Toxicity Studies Animal_Models->Toxicity_Studies Pharmacokinetics Pharmacokinetics Toxicity_Studies->Pharmacokinetics

Caption: General workflow for natural product-based anticancer drug discovery.

Conclusion and Future Directions

The current body of research on the bioactivity of this compound in cancer cell lines is in its nascent stages. Preliminary findings suggest low cytotoxic activity in leukemia cell lines. In contrast, the closely related compound, friedelin, has demonstrated significant cytotoxic effects across a range of cancer cell lines, including breast, cervical, melanoma, and prostate cancers, primarily through the induction of apoptosis.

Further research is imperative to fully elucidate the anticancer potential of this compound. Future studies should focus on:

  • Screening against a diverse panel of cancer cell lines to identify potential cell-type specific activity.

  • In-depth investigation of its molecular mechanisms of action, including its effects on various signaling pathways involved in cell proliferation, survival, and apoptosis.

  • Comparative studies with friedelin and other related triterpenoids to understand the structure-activity relationships.

This comprehensive approach will be crucial in determining whether this compound holds promise as a lead compound for the development of novel anticancer therapies.

References

A Comparative Guide to the Structure-Activity Relationship of Hydroxylated Friedelane Triterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Friedelane triterpenoids, a class of pentacyclic triterpenes, are widely distributed in the plant kingdom and have garnered significant attention for their diverse pharmacological activities.[1][2] Among these, hydroxylated derivatives often exhibit enhanced biological effects, including cytotoxic, anti-inflammatory, and antimicrobial properties.[3][4][5][6] The position, number, and stereochemistry of hydroxyl groups on the friedelane skeleton play a crucial role in modulating their activity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of hydroxylated friedelane triterpenoids, supported by experimental data, to aid in the rational design of new therapeutic agents.

Cytotoxic Activity: Hydroxylation as a Key Determinant

The cytotoxic effects of friedelane triterpenoids against various cancer cell lines have been extensively studied. The presence and position of hydroxyl groups significantly influence this activity. For instance, friedelin (friedelan-3-one), a non-hydroxylated precursor, shows notable anti-tumor activity against several cancer cell lines, including L929, HeLa, A375, and THP-1.[1] However, the introduction of hydroxyl groups can either enhance or diminish this effect depending on their location.

A study on triterpenes from Maytenus quadrangulata revealed that friedelan-3α,11β-diol displayed significant cytotoxicity against leukemia (THP-1 and K562), ovarian (TOV-21G), and breast cancer (MDA-MB-231) cell lines.[7][8] This suggests that hydroxylation at both the C-3 and C-11 positions may be favorable for anti-leukemic activity.[3][8] Specifically, the presence of a hydroxyl group at C-11 appears to be particularly relevant for activity against leukemic cells.[3][8]

In another study, 28-hydroxyfriedelane-3,15-dione was found to be the most active compound against K-562 leukemia cells, with an IC50 of 259 ± 33 μM, while friedelane-3,15-dione showed higher activity against THP-1 cells (IC50 of 350 ± 43 μM).[9] This indicates that the interplay between carbonyl and hydroxyl groups at different positions dictates the cytotoxic profile.

Table 1: Comparative Cytotoxic Activity of Hydroxylated Friedelane Triterpenoids (IC50 values in µM)

CompoundC-3C-11C-15C-28THP-1K-562HeLaPC3MCF-7
Friedelin=O---58.04-61.25>31-
Epifriedelanolβ-OH------28.4-
Friedelan-3α,11β-diolα-OHβ-OH--22.624.8---
11β-hydroxyfriedelan-3-one=Oβ-OH--31.636.1---
28-hydroxyfriedelane-3,15-dione=O-=O-OH539259---
Friedelane-3,15-dione=O-=O-350593---
Friedelan-3β-yl naproxenateβ-O-Naproxen---266----
Friedelan-3α-yl pent-4-ynoateα-O-pent-4-ynoate----267---

Note: IC50 values have been converted to µM for comparison where possible. Some data was reported in µg/mL and has been noted. The original sources should be consulted for specific experimental conditions.[1][8][10][11]

Anti-inflammatory Activity: Targeting Key Signaling Pathways

Hydroxylated friedelane triterpenoids have demonstrated significant anti-inflammatory effects by modulating various signaling pathways. Friedelin itself has been shown to possess potent anti-inflammatory, analgesic, and antipyretic properties.[12] It exerts its effects by reducing pro-inflammatory cytokines like TNF-α and IL-6.[1]

Certain hydroxylated derivatives show selective inhibition of inflammatory pathways. For example, two friedelane-type triterpenoids, referred to as C18 and C25, exhibited significant inhibition of LPS-induced nitric oxide (NO) production in RAW 264.7 macrophages.[5][13] Interestingly, they acted through different mechanisms. C25 inhibited the phosphorylation of JNK, p38, and ERK MAPKs, while C18 enhanced the nuclear translocation of Nrf2, a key regulator of the antioxidant response.[5][13] Both compounds were able to target the inflammasome by reducing the processing of caspase-1 and the cleavage of pro-IL-1β.[5][13]

This differential regulation of signaling pathways highlights the subtle structural nuances that dictate the mechanism of action.

Table 2: Anti-inflammatory Activity of Selected Friedelane Triterpenoids

CompoundActivityModelKey Findings
FriedelinAnti-inflammatory, Analgesic, AntipyreticCarrageenan-induced paw edema, Croton oil-induced ear edemaSignificant dose-dependent reduction in inflammation and pyrexia.[12]
Triterpenoid C18Inhibition of NO productionLPS-stimulated RAW 264.7 macrophagesEnhanced and prolonged Nrf2 nuclear translocation.[5][13]
Triterpenoid C25Inhibition of NO productionLPS-stimulated RAW 264.7 macrophagesInhibited LPS-mediated phosphorylation of JNK, p38, and ERK.[5][13]
29-hydroxyfriedelan-3,16-dioneAntiedematogenicCarrageenan-induced paw edema57% inhibition of inflammation after three hours.[6]
16β,29-dihydroxyfriedelan-3-oneAntiedematogenicCarrageenan-induced paw edema75% inhibition of inflammation after four hours.[6]
Antimicrobial Activity: A Modest but Promising Arena

Several hydroxylated friedelane triterpenoids have been evaluated for their antimicrobial properties and have shown modest activity against a range of bacteria. For example, 12α-hydroxyfriedelane-3,15-dione and 3β-hydroxyfriedelan-25-al, isolated from Drypetes paxii, were modestly active against Gram-positive and Gram-negative bacteria.[14][15]

Friedelan-3-one showed an IC50 of 11.40 μg/mL against Bacillus cereus, while friedelan-3α-ol had an IC50 of 13.07 μg/mL against Staphylococcus aureus.[4] Another study reported that friedelan-3-one had a Minimum Inhibitory Concentration (MIC) of 10 µg/ml against methicillin-resistant Staphylococcus aureus (MRSA) and Helicobacter pylori.[16]

While the antimicrobial activity may not be as potent as their cytotoxic or anti-inflammatory effects, these findings suggest that the friedelane scaffold could be a starting point for the development of new antimicrobial agents.

Table 3: Antimicrobial Activity of Hydroxylated Friedelane Triterpenoids

CompoundMicroorganismActivity MetricValue
Friedelan-3-oneBacillus cereusIC5011.40 µg/mL[4]
Friedelan-3α-olStaphylococcus aureusIC5013.07 µg/mL[4]
Friedelan-3-oneMethicillin-resistant Staphylococcus aureus (MRSA)MIC10 µg/mL[16]
Friedelan-3-oneHelicobacter pyloriMIC10 µg/mL[16]
Friedelan-3-oneEscherichia coliMIC10 µg/mL[16]
12α-hydroxyfriedelane-3,15-dioneStaphylococcus aureus-Modestly active[15][17]
3β-hydroxyfriedelan-25-alStaphylococcus aureus-Modestly active[15][17]

Experimental Protocols

A summary of the key experimental methodologies cited in this guide is provided below.

Cytotoxicity Assays
  • MTT Assay: This colorimetric assay is used to assess cell metabolic activity. In brief, cancer cells are seeded in 96-well plates and treated with varying concentrations of the test compounds. After a specified incubation period (e.g., 24 or 48 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The formazan is then solubilized, and the absorbance is measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[1]

  • Sulforhodamine B (SRB) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells. Cells are seeded and treated similarly to the MTT assay. After incubation, the cells are fixed with trichloroacetic acid. The fixed cells are then stained with SRB solution. Unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is measured to determine cell density, from which the IC50 value is calculated.[3]

Anti-inflammatory Assays
  • Nitric Oxide (NO) Production Assay: Macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) in the presence or absence of the test compounds. After incubation, the production of NO in the culture supernatant is measured using the Griess reagent, which detects nitrite, a stable product of NO. The absorbance is measured, and the percentage of NO inhibition is calculated.[5]

  • Carrageenan-Induced Paw Edema: This in vivo model is used to assess acute inflammation. A solution of carrageenan is injected into the sub-plantar region of a rat's hind paw to induce edema. The test compounds or a reference drug (e.g., indomethacin) are administered orally or intraperitoneally prior to the carrageenan injection. The paw volume is measured at different time points after the injection to determine the percentage of edema inhibition.[6][12]

Antimicrobial Assays
  • Broth Microdilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound. The test compound is serially diluted in a liquid growth medium in a 96-well microplate. A standardized suspension of the target microorganism is then added to each well. The plates are incubated under appropriate conditions. The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[9][16]

  • Agar Diffusion Method: An agar plate is uniformly inoculated with the test microorganism. Wells are made in the agar, and a solution of the test compound is added to each well. The plate is incubated, and the antimicrobial activity is evaluated by measuring the diameter of the inhibition zone around each well.[15]

Visualizing the Structure-Activity Landscape

The following diagrams illustrate key concepts related to the structure-activity relationship of hydroxylated friedelane triterpenoids.

SAR_General_Workflow cluster_0 Compound Library cluster_1 Biological Screening cluster_2 Data Analysis cluster_3 Lead Optimization A Friedelane Scaffold B Hydroxylated Derivatives (Varying Position & Number) A->B C Other Functionalized Derivatives A->C D Cytotoxicity Assays (e.g., MTT, SRB) B->D E Anti-inflammatory Assays (e.g., NO Production) B->E F Antimicrobial Assays (e.g., MIC Determination) B->F C->D C->E C->F G Quantitative Data (IC50, MIC values) D->G E->G F->G H Structure-Activity Relationship (SAR) Analysis G->H I Identification of Pharmacophores H->I J Rational Design of Novel Analogs I->J

Caption: General workflow for SAR analysis of friedelane triterpenoids.

Anti_inflammatory_Pathway cluster_mapk MAPK Pathway cluster_nrf2 Nrf2 Pathway LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK p38 p38 TLR4->p38 ERK ERK TLR4->ERK Nrf2 Nrf2 TLR4->Nrf2 iNOS iNOS JNK->iNOS p38->iNOS ERK->iNOS ARE ARE Nrf2->ARE HO1 HO-1 ARE->HO1 Inflammation Inflammation HO1->Inflammation inhibition NO Nitric Oxide (NO) iNOS->NO NO->Inflammation Triterpenoid_C25 Triterpenoid C25 Triterpenoid_C25->JNK inhibits Triterpenoid_C25->p38 inhibits Triterpenoid_C25->ERK inhibits Triterpenoid_C18 Triterpenoid C18 Triterpenoid_C18->Nrf2 enhances translocation

Caption: Differential signaling pathways targeted by friedelane triterpenoids.

References

Independent Verification of Antileukemic Effects of 29-Hydroxyfriedelan-3-one and a Comparative Analysis of Related Triterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of the Antileukemic Performance of Friedelane and Lupane Triterpenoids with Standard Chemotherapeutic Agents

For Immediate Release

This guide provides an independent verification of the antileukemic properties of 29-Hydroxyfriedelan-3-one and compares its performance against other promising triterpenoids and established antileukemic drugs. The content is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data and detailed protocols. While this compound has demonstrated low cytotoxic activity in preliminary studies, this guide broadens the scope to related friedelane and lupane triterpenoids that have shown significant potential as antileukemic agents.

Comparative Performance Data

The antileukemic activity of various compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the IC50 values for selected triterpenoids and standard chemotherapeutic agents against various leukemia cell lines.

Table 1: Cytotoxicity of Triterpenoids Against Leukemia Cell Lines

CompoundClassCell LineIC50 (µM)Source
This compound FriedelaneTHP-1, K-562Low Activity
11β-hydroxyfriedelan-3-one FriedelaneTHP-1, K-562High Cytotoxicity
Friedelin FriedelaneTHP-12.33 µg/mL[1]
Lup-28-al-20(29)-en-3-one LupaneHL-60, U937, K-562Marked Inhibition[2][3]
3α-methoxy-24-hydroxylup-20(29)-en-28-oic acid LupaneK-56239.0 µg/mL[4]

Table 2: Cytotoxicity of Standard Antileukemic Drugs

DrugClassCell LineIC50 (µM)Source
Cytarabine AntimetaboliteTHP-1-
Imatinib Tyrosine Kinase InhibitorK-562-[5][6]
Vincristine Vinca AlkaloidK-5620.0047[3]
Doxorubicin (Adriamycin) AnthracyclineK-5620.015[3]

Mechanisms of Action: Triterpenoids vs. Standard Therapies

Triterpenoids, such as those from the friedelane and lupane families, often exert their antileukemic effects by inducing apoptosis (programmed cell death) in cancer cells.[2] For instance, Friedelin has been shown to inhibit the MEK/ERK and PI3K/Akt signaling pathways, which are crucial for cell survival and proliferation.[7] Lup-28-al-20(29)-en-3-one has also been observed to induce apoptosis in leukemia cells.[2][3][8]

In contrast, standard chemotherapeutic agents operate through different, well-established mechanisms:

  • Vincristine , a vinca alkaloid, binds to tubulin, thereby disrupting microtubule formation. This leads to mitotic arrest in the metaphase, ultimately triggering apoptosis.[9][10][11]

  • Doxorubicin , an anthracycline, intercalates into DNA, inhibiting topoisomerase II and leading to DNA damage and apoptosis.

  • Imatinib , a targeted therapy agent, specifically inhibits the BCR-ABL tyrosine kinase, a constitutively active enzyme that drives the proliferation of chronic myeloid leukemia (CML) cells.[5][12][13][14] This blockage of signal transduction leads to the apoptosis of the leukemic cells.[5]

Below are diagrams illustrating these pathways and experimental workflows.

G cluster_0 Triterpenoid Action Triterpenoids Friedelin / Lupane Triterpenoids PI3K PI3K Triterpenoids->PI3K inhibits MEK MEK Triterpenoids->MEK inhibits Apoptosis Apoptosis Triterpenoids->Apoptosis Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation ERK ERK MEK->ERK ERK->Proliferation

Figure 1. Triterpenoid Signaling Pathway Inhibition.

G cluster_1 Standard Chemotherapy Action Vincristine Vincristine Tubulin Tubulin Vincristine->Tubulin binds Microtubules Microtubule Polymerization Vincristine->Microtubules inhibits Tubulin->Microtubules MitoticArrest Mitotic Arrest Microtubules->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis Imatinib Imatinib BCR_ABL BCR-ABL Tyrosine Kinase Imatinib->BCR_ABL inhibits Signaling Proliferation Signaling BCR_ABL->Signaling Signaling->Apoptosis

Figure 2. Standard Antileukemic Drug Mechanisms.

Experimental Protocols

To ensure independent verification and reproducibility, detailed methodologies for key in vitro assays are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

G start Start seed_cells Seed Suspension Cells in 96-well Plate start->seed_cells add_compounds Add Test Compounds (Triterpenoids/Drugs) seed_cells->add_compounds incubate_72h Incubate for 72 hours (37°C, 5% CO2) add_compounds->incubate_72h add_mtt Add MTT Solution (5 mg/mL) incubate_72h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h centrifuge Centrifuge Plate (for suspension cells) incubate_4h->centrifuge add_solvent Add Solubilizing Agent (e.g., DMSO) centrifuge->add_solvent shake Shake Plate (15 mins, orbital shaker) add_solvent->shake read_absorbance Read Absorbance (570 nm) shake->read_absorbance end End read_absorbance->end

Figure 3. MTT Assay Workflow for Suspension Cells.

Methodology:

  • Cell Plating: Seed leukemia suspension cells in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/ml.[15]

  • Compound Addition: Add serial dilutions of the test compounds to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[15]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[16]

  • Formazan Crystal Formation: Incubate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.[16]

  • Cell Pelleting (for suspension cells): Centrifuge the plate at 1,000 x g for 5 minutes.

  • Solubilization: Carefully aspirate the supernatant and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[17]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.[16]

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

G start Start treat_cells Treat 1-5 x 10^5 cells with Compound start->treat_cells harvest_cells Harvest & Wash Cells (Cold PBS) treat_cells->harvest_cells resuspend Resuspend in 1X Binding Buffer harvest_cells->resuspend add_annexin Add Annexin V-FITC & Propidium Iodide (PI) resuspend->add_annexin incubate Incubate 15 mins (Room Temp, Dark) add_annexin->incubate add_buffer Add 400 µL 1X Binding Buffer incubate->add_buffer analyze Analyze by Flow Cytometry add_buffer->analyze end End analyze->end

Figure 4. Annexin V/PI Apoptosis Assay Workflow.

Methodology:

  • Cell Treatment: Treat 1-5 x 10^5 cells with the desired compound for the specified time.

  • Harvest and Wash: Harvest the cells and wash them once with cold 1X PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[18]

  • Staining: Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (50 mg/ml) to the cell suspension.[18]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]

  • Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the samples by flow cytometry. Viable cells are Annexin V- & PI-; early apoptotic cells are Annexin V+ & PI-; late apoptotic/necrotic cells are Annexin V+ & PI+.[19]

Cell Cycle Analysis: Propidium Iodide Staining

This method uses propidium iodide to stain DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) via flow cytometry.

Workflow:

G start Start harvest_cells Harvest ~1 x 10^6 Treated Cells start->harvest_cells fix_cells Fix with Cold 70% Ethanol (≥30 mins) harvest_cells->fix_cells wash_cells Wash twice with PBS fix_cells->wash_cells rnase_treat Treat with RNase A (5 mins, RT) wash_cells->rnase_treat pi_stain Add Propidium Iodide Staining Solution rnase_treat->pi_stain incubate Incubate 5-10 mins (Room Temp) pi_stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end End analyze->end

Figure 5. Cell Cycle Analysis Workflow.

Methodology:

  • Cell Harvesting: Harvest approximately 1x10^6 treated cells.[20]

  • Fixation: Fix the cells by adding them dropwise to cold 70% ethanol while vortexing. Incubate for at least 30 minutes at 4°C.[20][21]

  • Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.[21]

  • RNase Treatment: Resuspend the cells and treat with RNase A (100 µg/ml) for 5 minutes at room temperature to degrade RNA.[20][21]

  • DNA Staining: Add propidium iodide staining solution (50 µg/ml) to the cells.[20]

  • Incubation: Incubate for 5-10 minutes at room temperature.[21]

  • Analysis: Analyze the samples by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

Safety Operating Guide

Navigating the Safe Disposal of 29-Hydroxyfriedelan-3-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Core Principle: Treat as Hazardous Waste

In the absence of specific data, 29-Hydroxyfriedelan-3-one should be handled and disposed of as a hazardous chemical waste. This approach ensures the highest level of safety and compliance with environmental regulations.

I. Personal Protective Equipment (PPE) and Handling

Before beginning any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment.

Table 1: Recommended Personal Protective Equipment

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection A lab coat or other protective clothing to prevent skin contact.
Respiratory If handling as a powder or creating aerosols, use a NIOSH-approved respirator with an appropriate cartridge.

Safe Handling Precautions:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1][2]

  • Avoid generating dust or aerosols.[1][2]

  • Prevent contact with skin and eyes.[1][2]

  • Do not eat, drink, or smoke in the handling area.

II. Step-by-Step Disposal Protocol

This protocol provides a general framework for the disposal of this compound. Always consult and adhere to your institution's specific waste disposal guidelines and local, state, and federal regulations.

Experimental Protocol: Chemical Waste Segregation and Collection

  • Waste Identification: Clearly label a dedicated, sealable, and chemically compatible waste container as "Hazardous Waste: this compound".

  • Segregation:

    • Solid Waste: Collect any solid this compound, contaminated lab supplies (e.g., weigh boats, contaminated gloves, paper towels), in the designated solid waste container.

    • Liquid Waste: If this compound is in a solution, collect it in a designated liquid waste container. Do not mix with incompatible solvents.

  • Container Management:

    • Keep the waste container tightly sealed when not in use.[1]

    • Store the container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as oxidizing agents.[1][3]

  • Waste Manifest: Maintain a log of the waste being added to the container, including the chemical name and approximate quantity.

  • Final Disposal: Arrange for a licensed hazardous waste disposal company to collect the waste. Provide them with all available information on the compound.

III. Emergency Procedures

In the event of a spill or exposure, immediate action is necessary.

Table 2: Emergency Response Actions

IncidentProcedure
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Small Spill Wearing appropriate PPE, carefully scoop the solid material or absorb the liquid with an inert material (e.g., vermiculite, sand). Place it into the designated hazardous waste container. Clean the spill area thoroughly.
Large Spill Evacuate the area. Prevent the spill from entering drains. Contact your institution's environmental health and safety (EHS) department or emergency response team immediately.

IV. Disposal Decision Workflow

The following diagram illustrates the logical steps for determining the proper disposal route for this compound.

start Start: Have this compound waste is_sds_available Is a specific SDS with disposal instructions available? start->is_sds_available follow_sds Follow specific disposal instructions in the SDS. is_sds_available->follow_sds Yes no_sds No specific SDS available. is_sds_available->no_sds No end End: Waste properly disposed follow_sds->end treat_as_hazardous Treat as hazardous chemical waste. no_sds->treat_as_hazardous consult_regulations Consult institutional and local regulations. treat_as_hazardous->consult_regulations segregate_waste Segregate solid and liquid waste in labeled, compatible containers. consult_regulations->segregate_waste store_safely Store waste container in a cool, dry, ventilated area. segregate_waste->store_safely professional_disposal Arrange for disposal by a licensed hazardous waste contractor. store_safely->professional_disposal professional_disposal->end

Caption: Disposal decision workflow for this compound.

By adhering to these procedures, laboratory professionals can manage the disposal of this compound in a manner that prioritizes safety and environmental responsibility.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.